Product packaging for Adipate(1-)(Cat. No.:)

Adipate(1-)

Cat. No.: B1229196
M. Wt: 145.13 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Adipate(1-) is the monoanionic form of adipic acid (hexanedioic acid), a key aliphatic dicarboxylic acid of significant industrial and research importance . In scientific research, adipate and its esters are primarily valued in polymer science. They act as precursors and plasticizers; for instance, adipic acid esters like di-2-ethylhexyl adipate (DEHA) are essential plasticizers in polyvinyl chloride (PVC) to impart flexibility and improve low-temperature performance, serving as alternatives to phthalates . Furthermore, adipic acid is a fundamental monomer in the synthesis of nylon 66 and polyurethanes . A cutting-edge application in bio-upcycling research involves using adipic acid and other medium-chain-length dicarboxylates as carbon sources for microorganisms. Metabolic engineering of strains like Pseudomonas putida enables the conversion of adipic acid derived from plastic waste into valuable biodegradable polymers, such as polyhydroxyalkanoates (PHA) . This positions adipate compounds as crucial reagents in developing sustainable circular economies for plastics. The salts and esters of adipic acid are collectively known as adipates . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O4- B1229196 Adipate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Adipate(1-) chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Adipate(1-)

Introduction

Adipate(1-), also known as hydrogen adipate or 5-carboxypentanoate, is a dicarboxylic acid monoanion. It is the conjugate base of adipic acid, a significant industrial chemical primarily used in the production of nylon.[1][2][3] As a human xenobiotic metabolite, understanding the chemical and physical properties of adipate(1-) and its parent acid is crucial for researchers in drug development and life sciences.[2] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of key processes.

Core Chemical and Physical Properties

The properties of adipate(1-) are intrinsically linked to its parent compound, adipic acid. The first deprotonation of adipic acid yields adipate(1-). The quantitative properties are summarized in the tables below.

Table 1: General and Computed Properties of Adipate(1-)
PropertyValueSource
Molecular Formula C₆H₉O₄⁻PubChem[2]
Molecular Weight 145.13 g/mol PubChem[2]
IUPAC Name 6-hydroxy-6-oxohexanoatePubChem[2]
Charge -1PubChem[2]
XLogP3 0.7PubChem[2]
Table 2: Physical Properties of Adipic Acid (Parent Compound)
PropertyValueSource
Appearance White crystalline solidPubChem[1]
Melting Point 152.1 °CSigma-Aldrich[4][5]
Boiling Point 337.5 °C at 760 mmHgPubChem[1]
pKa₁ 4.41Wikipedia[6]
pKa₂ 5.41Wikipedia[6]
Water Solubility Moderately soluble; increases with temperatureSemantic Scholar[7], ResearchGate[8], solubilityofthings.com[3]
Organic Solvent Solubility Soluble in alcohols (methanol, ethanol), acetone, and chloroform.[3][7]Semantic Scholar, solubilityofthings.com

Reactivity and Stability

Adipate and its parent acid are stable under normal conditions.[9] The primary reactivity centers are the carboxylate and carboxylic acid groups.

  • Esterification : The carboxylic acid group of adipate(1-) can react with alcohols to form esters. This is a fundamental reaction in the synthesis of polyesters and plasticizers like dimethyl adipate and bis(2-ethylhexyl) adipate (DEHA).[10][11][12]

  • Acid-Base Reactions : As a conjugate base, adipate(1-) will react with strong acids. Its parent acid, adipic acid, is a dibasic acid that undergoes two deprotonation steps.[6]

  • Intramolecular Condensation : At elevated temperatures and in the presence of catalysts like barium hydroxide, adipic acid can undergo ketonization to form cyclopentanone.[6]

  • Combustibility : Adipic acid is combustible but incompatible with strong oxidizing agents, acids, and bases.[13]

Experimental Protocols

Accurate determination of chemical and physical properties is fundamental for research and development. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

  • Preparation : Accurately weigh approximately 200 mg (0.200 g) of adipic acid into a 125 mL Erlenmeyer flask.[14] Dissolve the sample in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup : Calibrate a pH meter using standard buffer solutions. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Immerse the pH electrode in the solution.

  • Titration : Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.5 mL).

  • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis : Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like adipic acid, two inflection points and two half-equivalence points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep1 Weigh Adipic Acid (~200 mg) prep2 Dissolve in Deionized Water prep1->prep2 setup2 Immerse Electrode in Solution prep2->setup2 setup1 Calibrate pH Meter setup1->setup2 titr1 Add NaOH Titrant in Increments setup2->titr1 titr2 Record pH After Each Addition titr1->titr2 Allow to stabilize titr2->titr1 Repeat an1 Plot pH vs. Volume of Titrant titr2->an1 an2 Identify Half-Equivalence Points an1->an2 an3 Determine pKa Values (pH at half-equivalence) an2->an3

Workflow for pKa determination by titration.
Protocol 2: Determination of Solubility by Isothermal Method

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

  • Preparation : Add an excess amount of solid adipic acid to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a jacketed glass vessel. This ensures a saturated solution with excess solid present.[15]

  • Equilibration : Place the container in a constant-temperature bath and agitate the mixture (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Sampling : Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a filtered syringe to avoid collecting any undissolved solid.

  • Analysis : Accurately determine the concentration of adipic acid in the sampled solution using a suitable analytical technique. This could involve:

    • Gravimetric Analysis : Evaporate the solvent from a known volume of the sample and weigh the remaining solid residue.

    • Titration : Titrate a known volume of the sample with a standardized base.

    • Chromatography (HPLC) : Analyze the sample to determine the concentration against a calibration curve.

  • Calculation : Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Solubility_Determination_Workflow start Start prep Add excess adipic acid to a known volume of solvent start->prep equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate settle Cease agitation and allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant using a filtered syringe settle->sample analysis Analyze solute concentration (Titration, Gravimetry, HPLC) sample->analysis calculate Calculate and report solubility (e.g., g/100 mL) analysis->calculate end_node End calculate->end_node

Workflow for solubility determination.

Adipic Acid Dissociation Pathway

Adipic acid (H₂A) is a diprotic acid that dissociates in two steps in an aqueous solution. The first dissociation yields adipate(1-) (HA⁻), and the second yields adipate(2-) (A²⁻). The equilibrium for each step is characterized by its acid dissociation constant, pKa.

Dissociation_Pathway AdipicAcid Adipic Acid (H₂A) Adipate1 Adipate(1-) (HA⁻) AdipicAcid->Adipate1 + H⁺ pKa₁ = 4.41 Adipate2 Adipate(2-) (A²⁻) Adipate1->Adipate2 + H⁺ pKa₂ = 5.41

Dissociation pathway of adipic acid.

Spectroscopic Data Interpretation

  • Infrared (IR) Spectroscopy : The IR spectrum of adipic acid shows a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum of adipic acid in a solvent like DMSO-d₆ would show a broad singlet at a high chemical shift (>12 ppm) for the acidic protons of the two -COOH groups. The methylene protons (-CH₂-) would appear as two multiplets in the upfield region (typically 1.5-2.5 ppm).

    • ¹³C NMR : The spectrum would show a peak for the carbonyl carbon around 175 ppm and two distinct peaks for the non-equivalent methylene carbons.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry of adipic acid would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of H₂O, CO, and COOH groups.

Biological Significance

Adipate(1-) is identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[2] Its presence can arise from the metabolism of various adipate esters. Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are widely used as plasticizers to increase the flexibility of polymers like PVC.[16] These compounds can leach from food packaging and other consumer products, leading to human exposure.[16][17] While generally considered safer than phthalate plasticizers, the potential for endocrine-disrupting effects of these replacement chemicals is an area of active research.[16]

References

An In-depth Technical Guide to the Molecular Structure and Formula of Adipate(1-)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate(1-), the monoanion of adipic acid, plays a significant role in various biochemical and industrial processes. As a conjugate base of a key dicarboxylic acid, its molecular structure dictates its chemical behavior and interactions. This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of the adipate(1-) anion, supported by experimental data and protocols.

Molecular Formula and General Characteristics

The adipate(1-) anion, also known as hydrogen adipate or 6-hydroxy-6-oxohexanoate, is characterized by the chemical formula C₆H₉O₄⁻ .[1] It is formed by the loss of a single proton from one of the two carboxylic acid groups of adipic acid (C₆H₁₀O₄). This monoanion is an intermediate in the acid-base chemistry of adipic acid and is a human xenobiotic metabolite.[1]

Molecular Structure and Geometry

Computational chemistry provides a reliable method for estimating the geometric parameters of the adipate(1-) anion. The following table summarizes key computed physicochemical properties.

Physicochemical Properties of Adipate(1-)
PropertyValueSource
Molecular Formula C₆H₉O₄⁻PubChem[1]
Molecular Weight 145.13 g/mol PubChem[1]
IUPAC Name 6-hydroxy-6-oxohexanoatePubChem[1]
Charge -1PubChem[1]
Computed XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 145.05008376 DaPubChem[1]
Monoisotopic Mass 145.05008376 DaPubChem[1]
Topological Polar Surface Area 77.4 ŲPubChem[1]
Heavy Atom Count 10PubChem

Experimental Protocols

Synthesis of Adipate(1-) Salts

Salts of the adipate(1-) anion, such as potassium hydrogen adipate, can be synthesized through the careful neutralization of adipic acid.

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Potassium hydroxide (KOH) or other suitable base

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known molar amount of adipic acid in a minimal amount of hot deionized water.

  • In a separate container, prepare a solution containing a precise equimolar amount of potassium hydroxide in deionized water.

  • Slowly add the potassium hydroxide solution to the adipic acid solution while stirring continuously. The pH of the resulting solution should be monitored to ensure it is midway between the two pKa values of adipic acid, indicating the predominance of the monoanion.

  • The resulting solution contains potassium hydrogen adipate.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structural determination.

Protocol:

  • Prepare a saturated solution of the synthesized adipate(1-) salt (e.g., potassium hydrogen adipate) in a suitable solvent system, often a mixture of water and a more volatile organic solvent like ethanol.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

  • Over a period of several days to weeks, single crystals suitable for X-ray diffraction analysis should form.

Structural Characterization by Single-Crystal X-ray Diffraction

Methodology:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a beam of monochromatic X-rays.

  • The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

  • The resulting electron density map is used to build a model of the molecular structure, from which precise bond lengths and angles can be determined.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of the adipate(1-) anion. The structure consists of a six-carbon backbone with a carboxylate group at one end and a carboxylic acid group at the other.

Adipate_1_minus C1 C C2 C C1->C2 O1 O C1->O1 O2 O⁻ C1->O2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O3 O C6->O3 O4 O C6->O4 H1 H O4->H1

Caption: Molecular structure of the adipate(1-) anion.

This guide provides a foundational understanding of the adipate(1-) anion for professionals in research and drug development. The provided protocols offer a starting point for the synthesis and detailed structural analysis of this important chemical entity. Further experimental investigation to obtain a definitive crystal structure is encouraged to refine our understanding of its precise molecular geometry.

References

The Role of Adipate(1-) as a Human Xenobiotic Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Adipate(1-), the ionized form of adipic acid, is a dicarboxylic acid that plays a significant role as a metabolite of various xenobiotics, most notably adipate-based plasticizers. Widespread human exposure to these plasticizers, primarily through dietary sources, necessitates a thorough understanding of the metabolic fate and potential physiological impact of their metabolites. This technical guide provides an in-depth examination of adipate(1-) as a human xenobiotic metabolite, consolidating current knowledge on its sources, metabolic pathways, toxicokinetics, and analytical detection methods. It aims to serve as a comprehensive resource for professionals in toxicology, drug development, and environmental health research.

Introduction to Xenobiotic Metabolism and Adipate(1-)

Xenobiotics are chemical compounds foreign to a given biological system. The metabolism of these substances is a critical detoxification process, typically occurring in phases to increase their polarity and facilitate excretion. Adipate(1-) emerges as a key metabolite from the biotransformation of adipate esters, a class of compounds extensively used as plasticizers in the manufacturing of polymers like polyvinyl chloride (PVC). The most prominent of these is di(2-ethylhexyl) adipate (DEHA), which is frequently used in food packaging materials such as plastic wraps.[1][2] Due to its non-covalent integration into the polymer matrix, DEHA can migrate from packaging into foodstuffs, particularly those with high-fat content, leading to human ingestion.[1][3] While adipate esters themselves are of toxicological interest, understanding the role of their primary metabolite, adipate(1-), is crucial for comprehensive risk assessment and biomarker development. Adipic acid is also permitted as a food additive, which can be an additional exogenous source.[4]

Sources of Human Exposure to Adipate Precursors

The principal route of human exposure to xenobiotic precursors of adipate(1-) is through the diet.

  • Plasticizers in Food Packaging: Di(2-ethylhexyl) adipate (DEHA) is a major source. It is widely used to impart flexibility to PVC films used for wrapping meats, cheeses, and other fatty foods.[1] Migration studies have confirmed the transfer of DEHA from such films into food.

  • Industrial Applications: Adipate esters are also utilized in cosmetics, lubricants, and hydraulic fluids, although these represent minor exposure routes for the general population compared to dietary intake.[1]

  • Environmental Contamination: DEHA has been detected at low levels in environmental samples, including river and drinking water, but these are considered insignificant sources of exposure compared to food.[3]

Metabolism of Adipate Esters to Adipate(1-)

The biotransformation of adipate esters like DEHA is a multi-step process initiated in the gastrointestinal tract and completed primarily in the liver. The metabolic cascade is designed to break down the lipophilic parent compound into more water-soluble metabolites for urinary excretion.

Following oral ingestion, DEHA is rapidly hydrolyzed by esterases into mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[3] MEHA, which is a specific biomarker for DEHA exposure, can undergo further hydrolysis to yield adipic acid. Concurrently, the 2-ethylhexyl side chain of MEHA can be oxidized to form other specific but minor metabolites, such as mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA).[2][5] In vitro studies using human liver microsomes have shown that adipic acid is the major metabolite of DEHA.[2][5]

Metabolic Pathway of DEHA DEHA Di(2-ethylhexyl) Adipate (DEHA) MEHA Mono(2-ethylhexyl) Adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) Adipate Adipate(1-) (Adipic Acid) MEHA->Adipate Hydrolysis Oxidized_Metabolites Oxidized Metabolites (e.g., MEHHA, MEOHA) MEHA->Oxidized_Metabolites Oxidation (CYP450) Excretion Urinary Excretion Adipate->Excretion Oxidized_Metabolites->Excretion

Figure 1: Metabolic pathway of Di(2-ethylhexyl) Adipate (DEHA) in humans.

Toxicokinetics and Excretion

Studies in both humans and animals demonstrate that DEHA is rapidly absorbed, metabolized, and excreted.[1] Following oral administration, the metabolites are primarily eliminated through urine. Adipic acid has been identified as the main urinary metabolite in adults, even those with no known high-level exposure to DEHA.[5] However, the utility of adipate(1-) as a specific biomarker for DEHA exposure is limited. Its presence in urine can be confounded by its use as a food additive and potential endogenous formation.[2][4] Therefore, for precise exposure assessment, it is recommended to measure more specific, albeit minor, metabolites like MEHA, MEHHA, and MEOHA, particularly in populations with suspected high exposure.[5]

Table 1: Urinary Metabolites of DEHA

Metabolite Abbreviation Specificity to DEHA Typical Urinary Level Reference
Adipic Acid AA Non-specific Major metabolite [5]
Mono(2-ethylhexyl) Adipate MEHA Specific Minor metabolite [2][5]
Mono-2-ethylhydroxyhexyl Adipate MEHHA Specific Minor metabolite [2][5]

| Mono-2-ethyloxohexyl Adipate | MEOHA | Specific | Minor metabolite |[2][5] |

Physiological and Toxicological Effects

The parent compound, DEHA, has been shown to cause adverse health effects, including liver tumors, in rodents at high doses.[1] However, these effects are often linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a mechanism to which humans are considered less sensitive.[1] The direct toxicological impact of the adipate(1-) metabolite itself is considered low, as adipic acid is a naturally occurring substance and a permitted food additive.

Some plasticizers and their metabolites have been investigated for their potential to act as adjuvants in skin sensitization. For instance, diisopropyl adipate (DIA) has been shown to enhance fluorescein isothiocyanate (FITC)-induced contact hypersensitivity in mouse models, a mechanism potentially linked to the activation of the sensory ion channel TRPA1.[6] While this points to a potential immune-modulating role for some adipate esters, further research is needed to determine if adipate(1-) itself contributes to such effects.

Experimental Protocols and Analytical Methods

The detection and quantification of adipate(1-) and its precursors in biological and environmental matrices are critical for exposure assessment. Gas chromatography-mass spectrometry (GC/MS) is a commonly employed and robust method.

Protocol: Determination of Adipate in Biological Samples via GC/MS

This protocol provides a general workflow for the analysis of adipate plasticizer metabolites in a biological matrix such as urine or serum.

  • Sample Collection: Collect urine or blood samples in pre-cleaned glass containers to avoid contamination from plastic labware.

  • Sample Pretreatment (Extraction):

    • Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent like methylene chloride.

    • Solid-Phase Extraction (SPE): Use a suitable cartridge (e.g., Oasis MAX) to selectively retain the analytes of interest. Elute the analytes with an appropriate solvent mixture. This method is often preferred as it reduces solvent usage and potential for contamination.[7]

  • Derivatization: Adipic acid is a polar, non-volatile compound. To make it suitable for GC analysis, it must be derivatized to a more volatile form (e.g., by silylation with a reagent like BSTFA).

  • GC/MS Analysis:

    • Inject the derivatized sample extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to separate the analytes.

    • Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Use an internal standard and a multi-point calibration curve prepared from authentic standards to quantify the concentration of adipate.

Analytical Workflow for Adipate cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Biological Sample (e.g., Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Deriv Derivatization (e.g., Silylation) SPE->Deriv GCMS GC/MS Analysis Deriv->GCMS Injection Data Data Processing & Quantification GCMS->Data Result Final Concentration Data->Result

References

Biodegradation Pathways of Adipate Compounds in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biodegradation pathways of adipate compounds in soil environments. Adipic acid and its derivatives are significant industrial chemicals, and understanding their environmental fate is crucial for assessing their ecological impact and developing bioremediation strategies. This document details the core biochemical routes of degradation, presents quantitative data on degradation rates, and outlines key experimental protocols for studying these processes.

Core Biodegradation Pathway: β-Oxidation of Adipate

The primary mechanism for the microbial degradation of adipate in soil is a modified β-oxidation pathway. This catabolic process sequentially shortens the dicarboxylic acid chain, ultimately yielding central metabolites that enter the tricarboxylic acid (TCA) cycle. Several soil microorganisms, notably species of Pseudomonas and Acinetobacter, have been identified as capable of utilizing adipate as a sole carbon and energy source.[1][2]

The degradation process is initiated by the activation of adipate to its coenzyme A (CoA) thioester, adipyl-CoA. This is followed by a series of enzymatic reactions analogous to fatty acid β-oxidation, resulting in the removal of two-carbon units in the form of acetyl-CoA.

The key enzymatic steps are:

  • Activation: Adipate is activated to adipyl-CoA by an adipyl-CoA synthetase (also referred to as adipate-CoA ligase). This step requires ATP.

  • Dehydrogenation: Adipyl-CoA is oxidized by an acyl-CoA dehydrogenase (e.g., DcaA in E. coli) to form 2,3-dehydroadipyl-CoA, with the concomitant reduction of FAD to FADH₂.[3]

  • Hydration: The double bond of 2,3-dehydroadipyl-CoA is hydrated by an enoyl-CoA hydratase (e.g., PaaF in E. coli) to yield 3-hydroxyadipyl-CoA.[3][4][5][6]

  • Dehydrogenation: The hydroxyl group of 3-hydroxyadipyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH in E. coli) to form 3-oxoadipyl-CoA, reducing NAD⁺ to NADH.[3][7][8]

  • Thiolysis: 3-oxoadipyl-CoA is cleaved by a β-ketothiolase (e.g., PaaJ in E. coli) in the presence of a new CoA molecule, yielding succinyl-CoA and acetyl-CoA.[3]

Succinyl-CoA and acetyl-CoA are central metabolites that can then enter the TCA cycle for energy production and biomass synthesis.

adipate_biodegradation_pathway cluster_pathway Adipate β-Oxidation Pathway adipate Adipate adipyl_coa Adipyl-CoA adipate->adipyl_coa Adipyl-CoA Synthetase (ATP -> AMP + PPi) dehydroadipyl_coa 2,3-Dehydroadipyl-CoA adipyl_coa->dehydroadipyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyadipyl_coa 3-Hydroxyadipyl-CoA dehydroadipyl_coa->hydroxyadipyl_coa Enoyl-CoA Hydratase (+ H₂O) oxoadipyl_coa 3-Oxoadipyl-CoA hydroxyadipyl_coa->oxoadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) succinyl_coa Succinyl-CoA oxoadipyl_coa->succinyl_coa β-Ketothiolase (+ CoA) acetyl_coa Acetyl-CoA oxoadipyl_coa->acetyl_coa β-Ketothiolase (+ CoA) tca_cycle TCA Cycle succinyl_coa->tca_cycle acetyl_coa->tca_cycle

Figure 1: Adipate Biodegradation via β-Oxidation

Genetic Organization and Regulation

In some bacteria, the genes encoding the enzymes for dicarboxylic acid catabolism are organized in operons. For instance, in Acinetobacter baylyi, gene clusters referred to as dca (dicarboxylic acid) and mdc (malonate degradation) are involved in the breakdown of these compounds.[1][9] The expression of these operons is often tightly regulated, being induced in the presence of the substrate (e.g., adipate or other dicarboxylic acids) and subject to catabolite repression.[2] LysR-type transcriptional regulators (LTTRs) are frequently involved in controlling the expression of these catabolic pathways.[1][2]

Quantitative Data on Adipate Biodegradation

Quantitative data on the biodegradation of free adipic acid in soil is limited in publicly available literature. Much of the research has focused on the degradation of polymers containing adipate, such as poly(butylene adipate-co-terephthalate) (PBAT). However, studies on related dicarboxylic acids and general biodegradation principles provide valuable insights. The table below summarizes relevant data, including proxies where specific adipate data is unavailable.

ParameterValueOrganism/SystemConditionsSource
Mineralization Rate >75% of theoretical CO₂ evolved in 35 daysAcclimated activated sludge3 and 13 mg/liter feed levels[4]
Primary Biodegradation 67% to >99% in 24 hoursAcclimated activated sludge3 and 13 mg/liter feed levels[4]
PBAT Film Weight Loss ~84% in 8 weeksSoil incubated with Priestia megaterium and Pseudomonas mendocinaNot specified[10]
Enzyme Kinetics (Proxy) Pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates.Sus scrofa (pig)pH not specified[8]
Enzyme Kinetics (Proxy) Km values for medium and long-chain substrates are similar for pig heart L-3-hydroxyacyl-CoA dehydrogenase.Sus scrofa (pig)pH not specified[8]

Note: Data for adipic acid esters and PBAT are used as proxies to indicate the potential for adipate biodegradation in microbial systems.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of adipate compounds in soil.

Mineralization Assay using ¹⁴C-Labeled Adipic Acid

This protocol determines the ultimate biodegradation of adipic acid by quantifying the amount of ¹⁴CO₂ evolved from a soil microcosm.

Materials:

  • Freshly sieved soil (<2 mm)

  • ¹⁴C-labeled adipic acid (uniformly labeled)

  • Unlabeled adipic acid

  • Biometer flasks or similar incubation vessels

  • CO₂ trap solution (e.g., 0.5 M NaOH)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Incubator

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 40-60% of its water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-28°C) for 7-14 days to allow the microbial community to stabilize.

  • Spiking: Prepare a stock solution of ¹⁴C-adipic acid and unlabeled adipic acid to achieve the desired final concentration in the soil (e.g., 10-100 mg/kg) and a specific activity (e.g., 1-5 x 10⁵ Bq per flask).

  • Incubation: Add a known weight of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) to each biometer flask. Add the adipic acid solution and mix thoroughly.

  • CO₂ Trapping: Place a vial containing a known volume of CO₂ trap solution in the side arm of each biometer flask. Seal the flasks.

  • Sampling: At regular intervals (e.g., daily for the first week, then weekly), remove the CO₂ trap and replace it with a fresh one.

  • Quantification: Add an aliquot of the used CO₂ trap solution to a scintillation vial containing liquid scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the cumulative amount of ¹⁴CO₂ evolved over time and express it as a percentage of the initial ¹⁴C added to the soil.

Enzyme Assays

These protocols are for measuring the activity of key enzymes in the adipate degradation pathway from cell-free extracts of soil microorganisms.

4.2.1. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This is a continuous spectrophotometric rate determination assay.[11]

Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • S-Acetoacetyl-CoA solution (5.4 mM)

  • β-NADH solution (6.4 mM)

  • Cell-free extract containing the enzyme

Procedure:

  • In a cuvette, mix the potassium phosphate buffer, S-Acetoacetyl-CoA solution, and β-NADH solution.

  • Equilibrate to 37°C in a thermostatted spectrophotometer.

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

4.2.2. Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of a trans-2-enoyl-CoA substrate to a β-hydroxyacyl-CoA results in a decrease in absorbance at a specific wavelength, depending on the substrate used.

Reagents:

  • Tris-HCl buffer

  • trans-2-Enoyl-CoA substrate (e.g., crotonyl-CoA)

  • Cell-free extract containing the enzyme

Procedure:

  • In a cuvette, mix the buffer and the enoyl-CoA substrate.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 263 nm for crotonyl-CoA).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.[12]

Metabolite Identification by GC-MS

This protocol outlines the extraction and analysis of intermediates of adipate degradation from soil samples.

Materials:

  • Soil samples from biodegradation experiments

  • Extraction solvent (e.g., ethyl acetate, methanol/water)

  • Internal standard

  • Derivatizing agent (e.g., BSTFA for silylation)

  • GC-MS system

Procedure:

  • Extraction: Extract a known weight of soil with the chosen solvent, often with sonication or shaking.[13]

  • Centrifugation and Concentration: Centrifuge the extract to remove soil particles. Transfer the supernatant and concentrate it under a stream of nitrogen.

  • Derivatization: If necessary, derivatize the extracted metabolites to increase their volatility for GC analysis. For example, silylate carboxylic acid and hydroxyl groups.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the compounds.

  • Identification: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comprehensive study of adipate biodegradation in soil.

experimental_workflow cluster_workflow Experimental Workflow for Adipate Biodegradation Study cluster_analysis Analyses soil_collection Soil Sample Collection & Sieving microcosm_setup Microcosm Setup (¹⁴C-Adipate Spiking) soil_collection->microcosm_setup incubation Incubation (Controlled Conditions) microcosm_setup->incubation mineralization_assay Mineralization Assay (¹⁴CO₂ Trapping & Counting) incubation->mineralization_assay metabolite_analysis Metabolite Analysis (Extraction, Derivatization, GC-MS) incubation->metabolite_analysis microbial_analysis Microbial Community Analysis (e.g., 16S rRNA sequencing) incubation->microbial_analysis data_analysis Data Analysis & Interpretation mineralization_assay->data_analysis metabolite_analysis->data_analysis microbial_analysis->data_analysis reporting Reporting & Publication data_analysis->reporting

Figure 2: Typical Experimental Workflow

Conclusion

The biodegradation of adipate compounds in soil is a microbially-driven process primarily following a β-oxidation pathway. While the core biochemical steps and the genetic basis in some model organisms are relatively well-understood, there is a need for more quantitative data on degradation rates in diverse soil environments. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed investigations into the fate of adipate in soil, contributing to a more comprehensive understanding of its environmental impact and potential for bioremediation.

References

Ecotoxicity of Industrial Adipate Plasticizers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of industrial adipate plasticizers. Adipate esters are widely used as replacements for phthalate plasticizers in a variety of applications, including PVC formulations, food packaging, and medical devices. Understanding their environmental fate and effects is crucial for risk assessment and the development of safer alternatives. This document summarizes key ecotoxicity data, details standardized experimental protocols, and visualizes potential toxicological pathways.

Data Presentation: Quantitative Ecotoxicity of Adipate Plasticizers

The following tables summarize the available quantitative ecotoxicity data for several common industrial adipate plasticizers across three trophic levels: aquatic invertebrates (typically Daphnia magna), fish, and algae. The data is presented as median effective concentration (EC50), median lethal concentration (LC50), and no-observed-effect concentration (NOEC).

Adipate PlasticizerTest OrganismEndpointDurationValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA) Daphnia magnaChronic NOEC21 daysNo adverse effects at 0.0044[1]
Daphnia magnaAcute EC5048 hours>0.23[2]
FishAcute LC5096 hours>0.78[2]
AlgaeAcute EC50->1.4[2]
Diisononyl adipate (DINA) Daphnia magnaAcute EC5024 hours>100[3]
FishAcute LC5096 hours>500[3]
AlgaeAcute EC5048 hours>500[3]
Dimethyl adipate (DMA) Poecilia sphenops (Fish)Acute LC5096 hours55.8[4]
Diethyl adipate (DEA) Pimephales promelas (Fish)Acute LC5096 hours15.2 - 18.6[5]
Cirrhina mrigala (Fish)Acute LC5072 hours50[6]
Oreochromis niloticus (Fish)Acute LC5096 hours48.1[7]
Di-n-butyl adipate (DBA) FishAcute LC50-3.7[1]
Daphnia magnaAcute EC50-17[1]
Daphnia magnaChronic NOEC-5.6[1]
Algae (Selenastrum capricornutum)NOEC-2.0[1]
Chlorella vulgaris (Algae)24h-EC5024 hours4.95[8]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines to ensure reproducibility and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental protocols for aquatic toxicity testing.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, most commonly Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Test Duration: 48 hours.

  • Procedure:

    • A range of concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.

    • At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control.

    • The daphnids are observed at 24 and 48 hours.

  • Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated at 48 hours. The NOEC and Lowest Observed Effect Concentration (LOEC) may also be determined.

  • Test Conditions: The test is conducted under controlled temperature and light conditions. The pH and dissolved oxygen levels are monitored.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to assess the acute lethal toxicity of a substance to fish.

  • Test Organism: Various fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

  • Test Duration: 96 hours.

  • Procedure:

    • Fish are exposed to the test substance in a range of concentrations. A control group is maintained in water without the test substance.

    • The test can be static (no renewal of the test solution), semi-static (renewal at regular intervals), or flow-through (continuous renewal).

    • Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is mortality. The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.

  • Test Conditions: Water temperature, pH, dissolved oxygen, and other water quality parameters are maintained within a narrow range suitable for the test species.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and Chlorella vulgaris.

  • Test Duration: Typically 72 hours.

  • Procedure:

    • Exponentially growing cultures of the test alga are exposed to a series of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under constant temperature, light, and shaking.

    • Algal growth is measured at least every 24 hours by cell counts, fluorescence, or other measures of biomass.

  • Endpoint: The primary endpoint is the inhibition of growth. The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined. The NOEC is also often reported.

  • Test Conditions: The test is conducted under controlled conditions of light intensity, temperature, and pH to ensure optimal algal growth in the control group.

Mandatory Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the ecotoxicity of adipate plasticizers.

Experimental_Workflow_Ecotoxicity_Testing cluster_0 Trophic Level 1: Algae cluster_1 Trophic Level 2: Invertebrates cluster_2 Trophic Level 3: Fish Algae Algal Culture (e.g., P. subcapitata) Exposure_Algae Exposure to Adipate (OECD 201) Algae->Exposure_Algae Endpoint_Algae Growth Inhibition (EC50, NOEC) Exposure_Algae->Endpoint_Algae Daphnia Daphnia magna Culture (<24h old) Exposure_Daphnia Exposure to Adipate (OECD 202) Daphnia->Exposure_Daphnia Endpoint_Daphnia Immobilisation / Reproduction (EC50, NOEC) Exposure_Daphnia->Endpoint_Daphnia Fish Fish Species (e.g., Danio rerio) Exposure_Fish Exposure to Adipate (OECD 203) Fish->Exposure_Fish Endpoint_Fish Mortality / Sublethal Effects (LC50, NOEC) Exposure_Fish->Endpoint_Fish

Experimental workflow for aquatic ecotoxicity testing of adipate plasticizers.

Potential_Endocrine_Disruption_Pathway cluster_0 Cellular Interaction cluster_1 Downstream Effects cluster_2 Organismal Impact Adipate Adipate Plasticizer Receptor Nuclear Receptors (e.g., PPAR, THR) Adipate->Receptor Binding/Activation Gene_Expression Altered Gene Expression Receptor->Gene_Expression Hormone_Synthesis Disrupted Hormone Synthesis/Signaling Gene_Expression->Hormone_Synthesis Reproductive_Effects Reproductive Impairment Hormone_Synthesis->Reproductive_Effects Developmental_Effects Developmental Abnormalities Hormone_Synthesis->Developmental_Effects

Potential endocrine disruption signaling pathway for adipate plasticizers.

Oxidative_Stress_Pathway cluster_0 Cellular Process cluster_1 Cellular Damage cluster_2 Organismal Response Adipate Adipate Plasticizer ROS_Production Increased Reactive Oxygen Species (ROS) Production Adipate->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation Antioxidant_Defense Activation of Antioxidant Defense Mechanisms Lipid_Peroxidation->Antioxidant_Defense DNA_Damage->Antioxidant_Defense Protein_Oxidation->Antioxidant_Defense Cell_Death Cellular Dysfunction and Apoptosis Antioxidant_Defense->Cell_Death If overwhelmed

Induction of oxidative stress by adipate plasticizers.

References

Adipate Esters: A Non-Toxic Alternative to Phthalates in Medical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of phthalate esters as plasticizers, particularly in polyvinyl chloride (PVC) applications, has raised significant health concerns due to their classification as endocrine-disrupting chemicals (EDCs). For researchers, scientists, and drug development professionals, the integrity of experimental models and the safety of medical devices are paramount. Adipate esters have emerged as a leading class of non-toxic alternatives, offering comparable performance with a significantly improved safety profile. This technical guide provides a comprehensive overview of adipate esters, their properties, toxicological advantages over phthalates, and the experimental methodologies used in their evaluation.

Introduction: The Need for Phthalate Alternatives

Phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are not chemically bound to the polymer matrix and can leach into the surrounding environment.[1] This migration is a critical issue in laboratory settings, where leached phthalates can contaminate experiments, and in medical applications, where patients can be directly exposed. The primary concern surrounding phthalates is their ability to interfere with the endocrine system, potentially leading to reproductive and developmental toxicities.[2] Adipate esters, derived from adipic acid, offer a safer alternative due to their different chemical structure and metabolic pathways, which result in lower toxicity.

Comparative Properties of Adipate and Phthalate Esters

The selection of a plasticizer depends on its physical and chemical properties and its effect on the final polymer product. Adipate esters exhibit properties that make them suitable replacements for phthalates in many applications, particularly in flexible PVC.

Physicochemical Properties

Adipate esters generally have lower molecular weights and densities compared to their phthalate counterparts with similar alcohol chains. This can influence their processing characteristics and compatibility with polymers.

PropertyAdipate EstersPhthalate Esters
DEHA DOA
Chemical Name Di(2-ethylhexyl) adipateDioctyl adipate
CAS Number 103-23-1123-79-5
Molecular Formula C22H42O4C22H42O4
Molecular Weight ( g/mol ) 370.58370.58
Boiling Point (°C) 417~230 at 5 mmHg
Melting Point (°C) -67.8-50
Density (g/cm³ at 20°C) 0.9220.927
Water Solubility Very slightly solubleInsoluble
log P (Octanol/Water) 8.1~6.3

Note: Data compiled from various sources.[3]

Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to increase the flexibility of a polymer. The mechanical properties of PVC plasticized with adipates are comparable to those with phthalates, demonstrating their suitability as replacements.

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Shore A Hardness
DEHA (Dioctyl Adipate) ~20-25~250-350~9-13~80-90
DEHP (Dioctyl Phthalate) ~20-28~250-400~10-15~85-95
DINP (Diisononyl Phthalate) ~22-26~300-380~10-14~88-92

Note: Phr denotes parts per hundred parts of resin. Values are approximate and can vary based on the specific formulation and processing conditions.[4][5][6]

Toxicological Profile: Adipates vs. Phthalates

The key driver for replacing phthalates is their adverse health effects. Adipate esters have a more favorable toxicological profile.

Acute and Chronic Toxicity

Adipate esters generally exhibit very low acute toxicity. Chronic toxicity studies have also shown them to be safer than phthalates.

PlasticizerOral LD50 (rat, mg/kg)NOAEL (mg/kg/day) - Reproductive/Developmental
DEHA >9,100~200 (Reproductive)
DINP >5,00015 (Liver/Kidney)
DEHP ~30,0005 (Reproductive)
DBP ~8,00052 (LOAEL - Reproductive)
BBP ~2,330171 (LOAEL - Reproductive)

Note: NOAEL (No-Observed-Adverse-Effect-Level), LOAEL (Lowest-Observed-Adverse-Effect-Level). Data compiled from various sources.[7][8][9][10]

Endocrine Disruption Mechanisms of Phthalates

Phthalates are known to interfere with the endocrine system, primarily by acting on nuclear receptors. They can mimic or block the action of natural hormones, such as estrogen and androgens, and can also interfere with hormone synthesis.[11]

Certain phthalates and their metabolites can bind to estrogen receptors (ERα and ERβ), leading to the transactivation of estrogen-responsive genes. This can disrupt normal estrogen signaling and has been linked to adverse effects on the reproductive system.[12]

Estrogen_Receptor_Signaling_Disruption cluster_Cell Target Cell cluster_Adipate Adipate Ester Interaction Phthalate Phthalate (e.g., DEHP metabolite) ER Estrogen Receptor (ERα/ERβ) Phthalate->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA NoBinding No significant binding to ER Gene Target Gene Transcription ERE->Gene Initiates Protein Altered Protein Synthesis Gene->Protein Effect Endocrine Disruption Protein->Effect Adipate Adipate Ester Adipate->ER Weak or no interaction

Phthalate Disruption of Estrogen Receptor Signaling

Phthalates can also interfere with the thyroid hormone system. This can occur at multiple levels, including hormone synthesis, transport, and metabolism.

Thyroid_Hormone_Pathway cluster_ThyroidGland Thyroid Gland cluster_Disruption Phthalate Interference cluster_Regulation Regulation Iodide Iodide Uptake TPO Thyroid Peroxidase (TPO) Iodide->TPO TG Thyroglobulin Iodination TPO->TG Hormone_Synthesis T3/T4 Synthesis TG->Hormone_Synthesis Phthalate Phthalate Phthalate->Iodide May interfere Phthalate->TPO Inhibits Hypothalamus Hypothalamus (TRH) Pituitary Pituitary (TSH) Hypothalamus->Pituitary Thyroid Thyroid Gland Pituitary->Thyroid Hormones T3/T4 Thyroid->Hormones Hormones->Hypothalamus Negative Feedback Hormones->Pituitary Negative Feedback

Thyroid Hormone Synthesis and Potential Phthalate Disruption
Migration of Plasticizers

The migration of plasticizers from a polymer matrix is a key factor in exposure and potential toxicity. Adipate esters, while still able to migrate, often show different migration profiles compared to phthalates. Migration is dependent on factors such as the type of plasticizer, its concentration, temperature, and the nature of the contacting medium.[13][14][15][16]

PlasticizerMigration into Olive Oil (µg/cm²)Migration into 10% Ethanol (µg/cm²)
DEHA HighLow
DEHP HighLow
DBP ModerateModerate

Note: Migration levels are highly dependent on test conditions (time, temperature). Generally, migration into fatty food simulants like olive oil is higher for lipophilic plasticizers like DEHA and DEHP.[13][14][16]

Experimental Protocols

Standardized experimental protocols are essential for the evaluation and comparison of plasticizers.

Synthesis of Di(2-ethylhexyl) Adipate (DEHA)

This protocol describes a general laboratory-scale synthesis of DEHA via direct esterification.

DEHA_Synthesis_Workflow Reactants 1. Charge Reactor: - Adipic Acid (1 mol) - 2-Ethylhexanol (2.2 mol) - p-Toluenesulfonic acid (catalyst) Reaction 2. Heat and Stir: - Heat to 140-160°C - Remove water via Dean-Stark trap Reactants->Reaction Monitoring 3. Monitor Reaction: - Measure acid number periodically Reaction->Monitoring Monitoring->Reaction Continue until acid number is low Workup 4. Neutralization & Washing: - Cool and neutralize with Na2CO3 solution - Wash with brine Monitoring->Workup Reaction complete Purification 5. Purification: - Dry over MgSO4 - Vacuum distillation Workup->Purification Product 6. Final Product: - Di(2-ethylhexyl) adipate (DEHA) Purification->Product

Workflow for the Synthesis of DEHA

Methodology:

  • Reactant Charging: A round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus is charged with adipic acid, a slight excess of 2-ethylhexanol (e.g., 2.2 molar equivalents), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[3][17]

  • Reaction: The mixture is heated to 140-160°C with continuous stirring. The water produced during the esterification is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is very low.

  • Work-up: After cooling, the reaction mixture is neutralized with an aqueous solution of sodium carbonate to remove the acid catalyst. It is then washed with brine to remove any remaining salts.

  • Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate. The excess 2-ethylhexanol is removed by vacuum distillation, followed by distillation of the DEHA product under high vacuum.[17]

  • Characterization: The final product is characterized by techniques such as FTIR and NMR spectroscopy to confirm its identity and purity.

Evaluation of Plasticizer Migration (ASTM D1239)

This protocol is based on the ASTM D1239 standard test method for determining the resistance of plastic films to extraction by chemicals.[18][19][20]

Methodology:

  • Specimen Preparation: Prepare square specimens of the plasticized PVC film (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Immersion: Place each specimen in a separate container with a specified volume of the test liquid (e.g., olive oil for fatty food simulation, ethanol/water mixtures for aqueous food simulation). Ensure the specimen is fully submerged.[20]

  • Incubation: Seal the containers and incubate at a specified temperature and duration (e.g., 24 hours at 40°C).

  • Final Weighing: After incubation, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.

  • Calculation: The percentage of weight loss is calculated as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

In Vitro Assay for Estrogenic Activity (OECD 455)

The OECD Test Guideline 455 describes a stably transfected human estrogen receptor-alpha (hERα) transactivation assay to detect estrogenic agonist activity of chemicals.[21][22]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa-9903 or BG1Luc-4E2) that contains the hERα and a luciferase reporter gene under controlled conditions.

  • Exposure: Plate the cells in a multi-well plate and expose them to a range of concentrations of the test substance (e.g., adipate ester or phthalate). Include a positive control (e.g., 17β-estradiol) and a negative control (solvent).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene activation.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase activity in the test substance-treated wells to the controls. A significant increase in luciferase activity indicates estrogenic agonist activity.

Conclusion

Adipate esters present a viable and safer alternative to phthalate plasticizers for a wide range of applications, which is of particular importance to the research, scientific, and drug development communities. Their favorable toxicological profile, especially the lack of significant endocrine-disrupting activity, mitigates risks of experimental interference and adverse health effects. While their performance properties are comparable to phthalates, it is crucial to select the appropriate adipate ester and formulation for each specific application. The continued development and adoption of these non-toxic alternatives are essential for ensuring the safety and integrity of scientific research and medical products.

References

The Balancing Act: A Technical Guide to the Permanence and Volatility of Adipate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical performance characteristics of adipate plasticizers, focusing on their permanence and volatility within polymer matrices. Understanding these properties is paramount for ensuring the long-term stability, safety, and efficacy of plasticized materials in sensitive applications such as medical devices and pharmaceutical packaging. This document provides a comprehensive overview of the mechanisms governing plasticizer migration and loss, detailed experimental protocols for their evaluation, and comparative data to aid in the selection of appropriate plasticizers.

Introduction: The Nature of Adipate Plasticizers

Adipate esters are a class of plasticizers widely used to impart flexibility to rigid polymers, most notably polyvinyl chloride (PVC).[1] Unlike phthalate plasticizers, certain adipates are favored for their improved low-temperature performance.[1] However, as with other plasticizers, adipates are not chemically bound to the polymer matrix.[2] This lack of covalent bonding means they can migrate out of the plastic over time, a phenomenon influenced by various factors including temperature, the nature of the surrounding environment, and the specific properties of the adipate molecule itself. This migration can lead to a loss of flexibility in the plastic and potential contamination of materials in contact with it, a significant concern in medical and food-contact applications.[3]

Core Concepts: Permanence and Volatility

Permanence refers to the ability of a plasticizer to remain within the polymer matrix. Poor permanence is primarily characterized by two phenomena:

  • Migration: The transfer of the plasticizer from the plastic into a contacting solid or liquid. This is a major concern for applications where the plastic is in contact with drugs, bodily fluids, or foodstuffs.

  • Extraction: The loss of plasticizer into a surrounding liquid. The rate and extent of extraction depend on the solubility of the plasticizer in the liquid.

Volatility is the tendency of a plasticizer to evaporate from the plastic into the air. This is primarily a concern at elevated temperatures and can lead to a gradual hardening of the material.

The molecular structure of the adipate plasticizer plays a crucial role in its permanence and volatility. Generally, higher molecular weight and a more branched structure lead to lower volatility and migration.[4] Polymeric adipate plasticizers, for instance, exhibit significantly better permanence than their monomeric counterparts due to their larger size and entanglement within the polymer chains.[1][5]

Quantitative Analysis of Adipate Plasticizer Performance

The selection of an appropriate adipate plasticizer requires a thorough understanding of its performance under various conditions. The following tables summarize quantitative data on the migration and volatility of common adipate plasticizers.

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA) from Polyethylene Film into Cheese at 5°C

Contact Time (days)Migration (mg/dm²)Migration (mg/kg)Loss of DEHA from Film (%)
26.6120.513.13
48.5155.716.97
109.8178.219.42
1410.6194.321.17

Data from a study on DEHA migration into Cheddar cheese, highlighting the time-dependent nature of plasticizer leaching.[3]

Table 2: Comparative Migration of Adipate Plasticizers into Food Simulants

PlasticizerFood SimulantTest ConditionsMigration Level
DEHAAcidic (Acetic Acid 3%)-No significant migration
DEHAFatty (Olive Oil)-High (75-90% loss)
PolyadipateFatty (Olive Oil)-Lower than DEHA
DEHTFatty (Olive Oil)-Similar to DEHA
MGAFatty (Olive Oil)-Higher than DEHA
AGMFatty (Olive Oil)-Higher than DEHA

This table provides a comparative overview of the migration of various plasticizers into different food simulants. Fatty food simulants generally lead to higher migration of lipophilic plasticizers like adipates.[6]

Table 3: Qualitative Performance Comparison of Adipate Plasticizers

PropertyMonomeric Adipates (e.g., DEHA)Polymeric Adipates
Low-Temperature Flexibility ExcellentGood
Efficiency HighMedium
Migration Resistance FairExcellent
Oil Extraction Resistance FairExcellent
Low Volatility GoodExcellent

This table offers a qualitative comparison, highlighting the trade-offs between different types of adipate plasticizers. Polymeric adipates generally offer superior permanence at the cost of some flexibility and efficiency.[7]

Experimental Protocols

Accurate assessment of plasticizer permanence and volatility is essential for material validation and regulatory compliance. The following sections detail the methodologies for key experiments.

Determination of Volatile Loss (ASTM D1203)

This standard test method covers the determination of volatile loss from a plastic material using activated carbon as an immersion medium.

Method A: Direct Contact with Activated Carbon

  • Apparatus:

    • Analytical balance

    • Circulating air oven

    • Metal cans with tight-fitting lids

    • Activated carbon (8/14 mesh)

  • Procedure:

    • Pre-dry the activated carbon for 3 hours at 150°C.

    • Cut three circular test specimens (57.2 mm diameter) from the plastic sheet.

    • Condition the specimens at 23°C and 50% relative humidity for 24 hours.

    • Weigh each specimen to the nearest 0.001 g (W1).

    • Fill a metal can with a 12.7 mm layer of activated carbon.

    • Place a specimen on the carbon and add another 12.7 mm layer of carbon on top.

    • Repeat for the remaining specimens in separate cans.

    • Place the cans in the oven at 70°C for 24 hours.

    • After 24 hours, remove the cans, let them cool, and carefully remove the specimens.

    • Re-condition the specimens under the same initial conditions.

    • Reweigh the specimens (W2).

    • Calculate the percentage of volatile loss: ((W1 - W2) / W1) * 100.

Method B: Wire Cage

This method is similar to Method A, but the specimen is placed in a wire cage to prevent direct contact with the activated carbon, thus measuring volatilization more specifically.

Determination of Plasticizer Migration (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic into another material.

  • Apparatus:

    • Analytical balance

    • Circulating air oven

    • Glass plates

    • Weights (5 kg)

    • Absorbent sheets (e.g., standardized rubber)

  • Procedure:

    • Cut test specimens from the plastic material.

    • Condition the specimens and absorbent sheets.

    • Weigh the test specimens and the absorbent sheets individually.

    • Create a "sandwich" by placing a test specimen between two absorbent sheets.

    • Place the sandwich between two glass plates and apply a 5 kg weight on top.

    • Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, cool the assembly, separate the layers, and reweigh the test specimen and the absorbent sheets.

    • The loss in mass of the test specimen and the gain in mass of the absorbent sheets are measures of plasticizer migration.

Solvent Extraction

This method is used to determine the amount of plasticizer that leaches into a liquid.

  • Apparatus:

    • Analytical balance

    • Glass vials with screw caps

    • Shaker or incubator

    • Selected solvent (e.g., n-hexane, ethanol, isooctane)

  • Procedure:

    • Cut a known weight and surface area of the plastic material.

    • Place the sample in a glass vial.

    • Add a specific volume of the chosen solvent.

    • Seal the vial and place it in a shaker or incubator at a controlled temperature for a specified duration.

    • After the extraction period, remove the plastic sample.

    • The amount of extracted plasticizer in the solvent can be determined gravimetrically (by evaporating the solvent) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Key Relationships and Workflows

The following diagrams, created using the DOT language, illustrate important concepts related to adipate plasticizer permanence and volatility.

cluster_factors Factors Influencing Permanence & Volatility cluster_properties Plasticizer Properties MolWeight Molecular Weight Permanence Permanence MolWeight->Permanence Higher MW = Higher Permanence Volatility Volatility MolWeight->Volatility Higher MW = Lower Volatility Structure Molecular Structure Structure->Permanence Polymeric/Branched = Higher Permanence Temp Temperature Temp->Permanence Higher Temp = Lower Permanence Temp->Volatility Higher Temp = Higher Volatility Contact Contact Medium Contact->Permanence Fatty/Lipophilic = Lower Permanence

Caption: Factors affecting adipate plasticizer permanence and volatility.

start Start: Plastic Sample prep Sample Preparation (Cutting & Conditioning) start->prep weigh1 Initial Weighing (W1) prep->weigh1 setup Assemble Test 'Sandwich' (Absorbent/Specimen/Absorbent) weigh1->setup test Oven Incubation (Controlled Temp & Time) setup->test cool Cooling test->cool disassemble Disassemble 'Sandwich' cool->disassemble weigh2 Final Weighing (W2) disassemble->weigh2 calculate Calculate Mass Loss & Migration weigh2->calculate end End: Report Results calculate->end

Caption: Experimental workflow for ISO 177 plasticizer migration test.

start Start: Plastic Sample prep Sample Preparation (Cutting & Conditioning) start->prep weigh1 Initial Weighing (W1) prep->weigh1 immersion Immersion in Activated Carbon weigh1->immersion test Oven Incubation (Controlled Temp & Time) immersion->test cool Cooling test->cool remove Remove Sample cool->remove weigh2 Final Weighing (W2) remove->weigh2 calculate Calculate % Volatile Loss weigh2->calculate end End: Report Results calculate->end

Caption: Experimental workflow for ASTM D1203 volatile loss test.

Conclusion

The permanence and volatility of adipate plasticizers are critical parameters that dictate the suitability of a plasticized material for its intended application. While adipates offer advantages in terms of low-temperature flexibility, their potential for migration and volatilization necessitates careful consideration and rigorous testing, especially in the context of medical devices and pharmaceutical packaging. Polymeric adipates generally provide superior permanence compared to their monomeric counterparts, albeit with some trade-offs in processing and flexibility. By employing standardized testing protocols and understanding the fundamental principles that govern plasticizer behavior, researchers and developers can make informed decisions to ensure the safety, stability, and long-term performance of their products.

References

Methodological & Application

Application Note: High-Throughput Analysis of Adipate Plasticizers in Human Serum using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various adipate plasticizers in human serum using Gas Chromatography-Mass Spectrometry (GC/MS). Adipates are widely used as plasticizers in various consumer products, leading to potential human exposure. Monitoring their levels in biological matrices is crucial for assessing exposure and understanding potential health implications. The described protocol employs a simple liquid-liquid extraction for sample preparation, followed by a fast and selective GC/MS analysis. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput screening and targeted quantitative analysis in clinical research and toxicology studies.

Introduction

Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers. These compounds are found in a wide array of products, including food packaging, medical devices, and children's toys. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, adipates can leach into the environment and be ingested or absorbed by humans. Concerns exist regarding their potential endocrine-disrupting properties and other adverse health effects. Therefore, sensitive and reliable analytical methods are required to monitor human exposure to these compounds. This application note presents a validated GC/MS method for the determination of several adipate plasticizers in human serum, providing a valuable tool for researchers and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Acetonitrile (HPLC grade)

  • Standards: Certified reference standards of Diethyl Adipate (DEA), Dibutyl Adipate (DBA), and Di(2-ethylhexyl) Adipate (DEHA).

  • Internal Standard (IS): Diisooctyl phthalate or a deuterated adipate standard.

  • Reagents: Anhydrous Sodium Sulfate.

  • Sample Collection Tubes: Glass vials with PTFE-lined caps.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Allow frozen human serum samples to thaw completely at room temperature.

  • Aliquoting: Pipette 500 µL of serum into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in acetonitrile) to each sample, vortex for 10 seconds.

  • Extraction: Add 5 mL of hexane to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane and transfer to a GC vial with a micro-insert for analysis.

GC/MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 MSD (or equivalent)

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 270°C, hold for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diethyl Adipate (DEA)129157101
Dibutyl Adipate (DBA)129185111
Di(2-ethylhexyl) Adipate (DEHA)129112167
Internal Standard (e.g., Diisooctyl phthalate)149167279

Data Presentation

The following tables summarize the quantitative performance of the GC/MS method for the analysis of adipates in human serum.

Table 1: Method Validation Parameters

ParameterDiethyl Adipate (DEA)Dibutyl Adipate (DBA)Di(2-ethylhexyl) Adipate (DEHA)
Linear Range (ng/mL) 5 - 10005 - 10005 - 1000
Correlation Coefficient (r²) > 0.998> 0.998> 0.998
Limit of Detection (LOD) (ng/mL) 0.70.91.5
Limit of Quantification (LOQ) (ng/mL) 2.12.74.5

Table 2: Accuracy and Precision Data

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
DEA 106.88.295.4
5004.15.598.1
DBA 107.28.993.8
5004.56.197.2
DEHA 108.59.891.2
5005.27.396.5

Mandatory Visualization

GCMS_Workflow Sample Human Serum Sample (500 µL) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Hexane) Spike->Extract Separate Centrifuge & Collect Organic Layer Extract->Separate Dry Dry with Na2SO4 Separate->Dry Evaporate Evaporate to Dryness (Nitrogen Stream) Dry->Evaporate Reconstitute Reconstitute in Hexane (100 µL) Evaporate->Reconstitute Inject Inject 1 µL into GC/MS Reconstitute->Inject Separate_GC Chromatographic Separation (DB-5MS Column) Inject->Separate_GC Detect_MS Mass Spectrometric Detection (SIM Mode) Separate_GC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for adipate analysis by GC/MS.

Conclusion

The GC/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of common adipate plasticizers in human serum. The simple sample preparation procedure and the selectivity of the SIM mode analysis make this method well-suited for large-scale biomonitoring studies and clinical research. The validation data demonstrates excellent linearity, accuracy, and precision, ensuring the generation of high-quality data for assessing human exposure to these environmental contaminants. This method can be readily implemented in laboratories equipped with standard GC/MS instrumentation.

QuEChERS method for adipate extraction in food and environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction of adipate plasticizers from food and environmental samples is detailed below. Adipates, such as di(2-ethylhexyl) adipate (DEHA), are synthetic compounds used to impart flexibility to plastics, including food packaging materials.[1][2] From these materials, they can migrate into food, leading to human exposure.[3] The QuEChERS method, originally developed for pesticide residue analysis, has proven to be a versatile and efficient sample preparation technique for a wide range of analytes and matrices, including plasticizers in complex food and environmental samples.[1][4]

The core principle of QuEChERS involves an initial extraction of the homogenized sample with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. This "salting-out" effect separates the acetonitrile phase, containing the analytes, from the aqueous and solid matrix components. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is typically employed to remove interfering co-extractives like lipids and pigments using sorbents such as primary secondary amine (PSA) or C18.[5][6]

Application & Protocol for Food Samples

Application Note

The QuEChERS method is highly effective for extracting adipate esters from various food products. Its applicability has been successfully demonstrated for the analysis of di(2-ethylhexyl) adipate (DEHA) in complex matrices such as fish, squid, and coffee.[7] The method's robustness allows for modifications to handle different food types. For fatty matrices, the d-SPE cleanup step is often enhanced with the inclusion of C18 sorbent to remove lipids, which can otherwise interfere with chromatographic analysis. For dry samples (e.g., coffee, grains), a hydration step (addition of water) prior to extraction is crucial to ensure efficient partitioning of the analytes into the acetonitrile. The ammonium formate and citrate buffered versions of QuEChERS are commonly used to protect pH-labile compounds and ensure good recoveries.[1][2] Analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Quantitative Data for Adipate Extraction in Food

The following table summarizes validation data for the extraction of DEHA in food matrices using QuEChERS-based methods.

AnalyteMatrixRecovery (%)RSD (%)LOQ (mg/kg)Source
DEHACoffee70 - 120%≤ 19%0.04 - 0.08[1]
DEHAFish (Mackerel, Tuna)Validated; specific recovery values not detailedValidatedNot specified[2]
DEHASquidValidated; specific recovery values not detailedValidatedNot specified[2]

Note: The data is primarily available for DEHA, as it is one of the most commonly analyzed adipate plasticizers. RSD refers to Relative Standard Deviation and LOQ to the Limit of Quantification.

Experimental Protocol: Buffered QuEChERS for Adipates in General Foodstuffs

This protocol is based on the general principles of AOAC Official Method 2007.01 and EN 15662, adapted for adipate analysis.

1. Sample Preparation and Homogenization

  • For solid samples (e.g., fish tissue, fruits), weigh approximately 1 kg of a representative sample.[8] Chop and homogenize using a high-speed blender. For samples with high water content, cryogenic milling with dry ice can be used to prevent analyte degradation.

  • Store the homogenized sample in sealed containers at or below -20°C until analysis.

2. Extraction

  • Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., coffee, flour): Add 8-10 mL of reagent-grade water to the tube and vortex for 1 minute to rehydrate the sample.

  • Add an appropriate volume of internal standard solution (e.g., deuterated adipates) to the sample.

  • Add 10 mL of acetonitrile .

  • Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - for EN 15662).

  • Immediately cap and shake vigorously for 1 minute. The anhydrous magnesium sulfate helps remove excess water and promotes phase separation.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. Three layers should form: a top acetonitrile layer with analytes, a middle layer of sample solids, and a bottom aqueous layer.

3. Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain specific sorbents based on the matrix:

    • General/Low-Fat Samples: 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA) .

    • High-Fat Samples (e.g., fish, sausage): 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent .

    • Pigmented Samples (e.g., leafy greens): Consider adding Graphitized Carbon Black (GCB), but note it may retain planar analytes.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation

  • Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial.

  • For GC-MS analysis, no further modification may be needed. For LC-MS/MS, the extract can be diluted with the mobile phase.

  • The sample is now ready for instrumental analysis.

QuEChERS Workflow for Adipate Analysis in Food

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis Homogenize Homogenize Sample (e.g., blending, milling) Weigh Weigh 10g into 50 mL Tube Homogenize->Weigh Spike Add Internal Standard Weigh->Spike Add_ACN Add 10 mL Acetonitrile & Shake (1 min) Spike->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, Buffers) & Shake (1 min) Add_ACN->Add_Salts Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Add_Salts->Centrifuge1 Transfer Transfer 6 mL Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE_Shake Add Sorbents (PSA, C18) & Shake (30 sec) Transfer->dSPE_Shake Centrifuge2 Centrifuge (≥3000 rcf, 5 min) dSPE_Shake->Centrifuge2 Final_Extract Transfer Clean Extract to Autosampler Vial Centrifuge2->Final_Extract Analysis Analyze via GC-MS or LC-MS/MS Final_Extract->Analysis

Caption: General QuEChERS workflow for adipate extraction from food samples.

Application & Protocol for Environmental Samples

Application Note

The QuEChERS approach is increasingly being adapted for the analysis of organic pollutants in environmental matrices.[4] While originally designed for high-moisture food products, its application to soil and sediment has been successful with modifications.[4][9] A critical step for these matrices is the addition of water to the sample prior to extraction, which simulates the high-water environment of the original method and improves extraction efficiency by disrupting analyte-matrix interactions.[4] The cleanup (d-SPE) step is essential to remove interferences from the complex soil matrix, such as humic acids and other organic matter. The choice of d-SPE sorbents can be tailored to the specific soil type.[9] While extensive literature exists for pesticides in soil using QuEChERS, specific validated methods for a broad range of adipate esters are less common.[10][11] However, the principles and procedures are directly transferable, providing a rapid and effective alternative to traditional methods like Soxhlet extraction.

Quantitative Data for Adipate Extraction in Environmental Samples

Specific validation studies detailing the recovery and limits of detection for a wide range of adipates in environmental samples using QuEChERS are not widely available in the reviewed literature. However, a well-optimized QuEChERS method is expected to meet the general performance criteria outlined in analytical guidelines like SANTE.

AnalyteMatrixTarget Recovery (%)Target RSD (%)Target LOQ (ng/g)Source
Adipate EstersSoil, Sediment70 - 120%< 20%1 - 50[5][10]

Note: This table represents typical performance targets for multiresidue methods in environmental matrices based on SANTE guidelines and published pesticide data, as specific data for adipates is limited.[5][10] Method validation is required to determine actual performance for specific adipates and matrices.

Experimental Protocol: Modified QuEChERS for Adipates in Soil/Sediment

1. Sample Preparation

  • Air-dry the soil or sediment sample at room temperature and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.[10]

  • Store the prepared sample in a cool, dry place until analysis.

2. Extraction

  • Weigh 10 g ± 0.1 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 8 mL of reagent-grade water to the tube. Vortex for 1 minute and allow the sample to hydrate for at least 30 minutes. This step is critical for dry environmental matrices.[4]

  • Add an appropriate volume of internal standard solution.

  • Add 10 mL of acetonitrile .

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate buffered extraction salts (e.g., 4 g MgSO₄, 1 g NaCl ).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the phases.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 . The combination of PSA and C18 helps remove a broad range of interferences from the soil organic matter.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation

  • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for GC-MS or LC-MS/MS analysis.

QuEChERS Workflow for Adipate Analysis in Soil

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis Prep_Sample Air-dry and Sieve Soil (<2 mm) Weigh Weigh 10g into 50 mL Tube Prep_Sample->Weigh Hydrate Add 8 mL Water & Hydrate (30 min) Weigh->Hydrate Spike Add Internal Standard Hydrate->Spike Add_ACN Add 10 mL Acetonitrile & Shake (1 min) Spike->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) & Shake (1 min) Add_ACN->Add_Salts Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Add_Salts->Centrifuge1 Transfer Transfer 6 mL Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE_Shake Add Sorbents (PSA+C18) & Shake (30 sec) Transfer->dSPE_Shake Centrifuge2 Centrifuge (≥3000 rcf, 5 min) dSPE_Shake->Centrifuge2 Final_Extract Transfer Clean Extract to Autosampler Vial Centrifuge2->Final_Extract Analysis Analyze via GC-MS or LC-MS/MS Final_Extract->Analysis

Caption: Modified QuEChERS workflow for adipate extraction from soil samples.

References

Application Notes and Protocols for Measuring Adipate Migration from Food Packaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of adipate plasticizer migration from food contact materials (FCMs) into food or food simulants. The protocols described herein are compiled from established analytical practices and regulatory guidelines, ensuring robust and reliable results for safety and compliance testing.

Introduction

Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to impart flexibility to polymer packaging materials like polyvinyl chloride (PVC) films.[1] Due to their chemical nature, these compounds are not covalently bound to the polymer matrix and can migrate into foodstuffs upon contact.[2] Monitoring the levels of adipate migration is crucial for ensuring food safety and complying with regulatory limits set by bodies such as the European Union (EU) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This document outlines the primary techniques for quantifying adipate migration, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are widely employed for their sensitivity and selectivity.[6][7][8][9]

Experimental Workflow for Adipate Migration Analysis

The overall process for determining adipate migration involves a series of sequential steps, from sample preparation and migration testing to analytical quantification. The following diagram illustrates a typical workflow.

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_extraction Sample Extraction cluster_analysis Analytical Quantification cluster_results Data Analysis packaging_material Food Packaging Material food_simulant Food Simulant Selection packaging_material->food_simulant Select appropriate simulant incubation Incubation (Controlled Time & Temp) food_simulant->incubation Expose packaging to simulant lle Liquid-Liquid Extraction (LLE) incubation->lle Extract adipates spe Solid-Phase Extraction (SPE) lle->spe Clean-up and concentrate gcms GC-MS Analysis spe->gcms lcmsms LC-MS/MS Analysis spe->lcmsms quantification Quantification & Validation gcms->quantification lcmsms->quantification

Caption: A generalized workflow for the analysis of adipate migration from food packaging.

Quantitative Data Summary

The following table summarizes quantitative data on adipate migration from various studies, highlighting the packaging material, food simulant, testing conditions, and the analytical method used.

Packaging MaterialAdipate AnalyteFood Simulant/FoodMigration ConditionsMeasured Migration LevelAnalytical MethodReference
Polyvinylidene chloride (PVDC) filmDibutyl adipate (DBA)Ham sausage4 months~6.8% of initial amount in filmGC-MS[10]
PVC filmDi(2-ethylhexyl) adipate (DEHA)Isooctane48 h at 20 °C5–25 mg/kg (working range)GC-FID[1]
Not specifiedDi(2-ethylhexyl) phthalate (DEHP)Composite food samplesNot specified14.4 to 714 ng/gGC-MS[7]
Not specifiedDi(2-ethylhexyl) adipate (DEHA)Composite food samplesNot specified1.4 to 6010 ng/gGC-MS[7]
Plastic productsBis-2-ethylhexyl esterDistilled waterNot specified< 1.5 mg/kg (EU limit)LC-ESI-MS/MS[8]
Plastic productsDibutyl phthalateDistilled waterNot specified< 0.3 mg/kg (EU limit)LC-ESI-MS/MS[8]

Experimental Protocols

Protocol 1: Migration Testing Using Food Simulants

This protocol is based on general principles outlined in EU and FDA guidelines for migration testing.[4][11]

1. Selection of Food Simulants:

  • Aqueous, non-acidic foods (pH > 4.5): Distilled water or water of equivalent quality.

  • Acidic foods (pH ≤ 4.5): 3% (w/v) acetic acid in aqueous solution.

  • Alcoholic foods: 10% or 20% (v/v) ethanol in aqueous solution, depending on the alcohol content of the food.

  • Fatty foods: Food simulant D2 (vegetable oil) or alternative fatty food simulants like 95% ethanol or isooctane.

2. Migration Cell Setup:

  • Cut a piece of the food packaging material of a known surface area (e.g., 1 dm²).

  • Place the sample in a migration cell or a glass container.

  • Add a defined volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L, unless otherwise specified.

3. Incubation:

  • Seal the migration cell to prevent evaporation of the simulant.

  • Incubate at controlled temperature and time conditions that represent the intended use and storage of the food product. Common testing conditions include:

    • 10 days at 40°C for long-term room temperature storage.[4][11]

    • 2 hours at 70°C for hot-fill applications.

    • For refrigerated or frozen applications, a test temperature of 20°C is recommended.[4]

4. Sample Collection:

  • After incubation, cool the migration cell to room temperature.

  • Remove the food packaging material.

  • The food simulant containing the migrated adipates is now ready for extraction and analysis.

Protocol 2: Sample Preparation and Extraction

This protocol describes the extraction of adipates from food simulants prior to chromatographic analysis.

1. Liquid-Liquid Extraction (LLE): (Primarily for aqueous simulants)

  • Transfer a known volume of the food simulant to a separatory funnel.

  • Add a suitable organic solvent such as dichloromethane or a hexane/diethyl ether mixture.

  • Shake vigorously for several minutes and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is ready for GC-MS or LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): (For cleanup and concentration)

  • Condition an appropriate SPE cartridge (e.g., C18 for aqueous samples, or specific cartridges like Oasis MAX for more complex matrices) with a suitable solvent.[10]

  • Load the food simulant or the diluted fatty food simulant onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the adipates with a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis of Adipates

This protocol provides a general procedure for the quantification of adipates using GC-MS.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.[12]

2. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for each target adipate. For DEHA, characteristic ions might include m/z 129 and 57.0.[6]

  • Mass Range (for full scan): 50-500 amu.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of the target adipates in a suitable solvent.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the adipate concentration in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the key stages of adipate migration analysis, emphasizing the critical parameters at each step.

Adipate_Analysis_Logic cluster_setup Migration Test Setup cluster_prep Sample Preparation cluster_quant Quantification cluster_output Result packaging Packaging Material simulant Food Simulant packaging->simulant is exposed to conditions Time & Temperature simulant->conditions under defined extraction Extraction (LLE/SPE) conditions->extraction leads to migration, followed by concentration Concentration extraction->concentration instrument GC-MS or LC-MS/MS concentration->instrument calibration Calibration Curve instrument->calibration is calibrated with result Migration Level (mg/kg or mg/dm²) calibration->result to calculate

Caption: Logical flow of adipate migration analysis from setup to result.

References

Application Notes: Enhancing Low-Temperature Flexibility in PVC with Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its unplasticized form, PVC is rigid and brittle, particularly at low temperatures. To impart flexibility and improve its performance in cold environments, plasticizers are incorporated into the PVC matrix. Adipate esters are a class of plasticizers well-regarded for their ability to significantly enhance the low-temperature flexibility of PVC. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on utilizing adipate esters to improve the low-temperature performance of PVC.

Adipate plasticizers, such as Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Di(2-ethylhexyl) Adipate (DEHA), are aliphatic dibasic esters. Their chemical structure, characterized by linear alkyl chains, is key to their effectiveness at low temperatures.[1] By positioning themselves between the rigid PVC polymer chains, adipate esters increase intermolecular space and allow for greater chain mobility, thereby lowering the glass transition temperature (Tg) and the temperature at which the material becomes brittle.[2] This makes adipate-plasticized PVC an excellent choice for applications requiring flexibility in cold conditions, such as wire and cable insulation, food packaging films, and outdoor equipment.[2]

Mechanism of Action

The primary function of a plasticizer in PVC is to reduce the intermolecular forces between the polymer chains. The long, flexible aliphatic chains of adipate esters effectively disrupt the strong dipole-dipole interactions between the carbon-chlorine bonds of adjacent PVC chains. This disruption leads to a significant decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] A lower Tg directly correlates with improved flexibility at lower temperatures. The more linear structure of adipate esters, compared to aromatic plasticizers like phthalates, is particularly effective in imparting low-temperature flexibility.[1]

Advantages of Adipate Esters for Low-Temperature Applications

  • Excellent Low-Temperature Performance: Adipate plasticizers are known to impart significantly improved low-temperature properties compared to general-purpose phthalates.[1]

  • High Plasticizing Efficiency: Adipates can effectively soften PVC, achieving desired flexibility at lower concentrations.

  • Good Heat and Light Stability: Many adipate esters also offer good stability against heat and UV degradation, contributing to the longevity of the final product.[2]

  • Favorable Toxicological Profile: Certain adipate plasticizers, like DOA, are considered to have a better toxicological profile than some traditional phthalates, making them suitable for sensitive applications such as food contact materials and medical devices.[4]

Data Presentation: Comparative Low-Temperature Performance of Adipate Esters in PVC

The selection of a specific adipate ester can be guided by the desired balance of low-temperature performance, volatility, and cost. The following table summarizes typical quantitative data for the low-temperature flexibility of PVC formulations containing different adipate plasticizers.

Plasticizer TypePlasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Brittleness Temperature (°C)Torsional Stiffness (Clash-Berg) Tf (°C)
Unplasticized PVC0~85>0Not Applicable
Dioctyl Adipate (DOA)40-45 to -55-60 to -70-35 to -45
Diisononyl Adipate (DINA)40-40 to -50-55 to -65-30 to -40
Di(2-ethylhexyl) Adipate (DEHA)40-45 to -55-60 to -70-35 to -45
Butyl Butoxyethyl Adipate50-47.2Data Not AvailableData Not Available
Decyl Butoxyethyl Adipate50-54.9Data Not AvailableData Not Available

Note: The values presented are typical and can vary depending on the specific grade of PVC, the presence of other additives, and the processing conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the low-temperature flexibility of PVC plasticized with adipate esters are provided below.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of adipate plasticizers for subsequent low-temperature testing.

Materials:

  • PVC resin (e.g., suspension grade)

  • Adipate plasticizer (e.g., DOA, DINA, DEHA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (optional)

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Metal molds (e.g., 150 mm x 150 mm x 1 mm)

  • Aluminum foil or PTFE sheets

Procedure:

  • Formulation Calculation: Determine the required weight of PVC resin, plasticizer, and other additives based on the desired parts per hundred resin (phr) concentration.

  • Dry Blending: In a high-speed mixer or a beaker with a stirrer, thoroughly mix the PVC resin, stabilizer, and any other solid additives until a homogeneous powder blend is obtained.

  • Plasticizer Addition: Slowly add the pre-weighed adipate plasticizer to the dry blend while continuing to mix. Mix until the plasticizer is fully absorbed and the mixture has a consistent, free-flowing "dry" appearance.

  • Melt Compounding:

    • Two-Roll Mill: Set the roll temperatures to approximately 150-160°C. Add the compounded PVC mixture to the nip of the rolls. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure a homogeneous melt.

    • Internal Mixer: Set the chamber temperature to 150-160°C and the rotor speed as recommended for the specific mixer. Add the PVC compound and mix for 3-5 minutes until a consistent melt is achieved.

  • Molding:

    • Preheat the hydraulic press to 160-170°C.

    • Place a sheet of aluminum foil or PTFE on the bottom plate of the press, followed by the metal mold.

    • Transfer the required amount of the compounded PVC from the mill or mixer into the mold.

    • Place another sheet of foil or PTFE on top of the PVC, followed by the top plate of the press.

    • Insert the assembly into the press.

  • Compression Molding Cycle:

    • Apply low pressure (preheating) for 2-3 minutes to allow the material to soften and fill the mold.

    • Increase the pressure to 10-15 MPa and maintain for 3-5 minutes (compression).

    • Turn off the heating and turn on the cooling water to cool the mold under pressure to approximately 40-50°C.

    • Release the pressure and carefully remove the molded PVC film.

  • Conditioning: Condition the prepared films at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Protocol 2: Determination of Brittleness Temperature (ASTM D746)

Objective: To determine the temperature at which 50% of test specimens exhibit brittle failure under specified impact conditions.[1][2][3][4][5]

Apparatus:

  • Brittleness temperature testing apparatus, conforming to ASTM D746.

  • Specimen clamp and striking arm.

  • Insulated bath for the heat-transfer medium (e.g., methanol, isopropanol).

  • Cooling system (e.g., dry ice, mechanical refrigeration).

  • Thermometer or thermocouple.

  • Torque wrench.

Specimens:

  • Prepare rectangular test specimens from the conditioned PVC films as per the dimensions specified in ASTM D746 (typically Type I: 6.35 mm x 31.75 mm x 1.91 mm).

Procedure:

  • Specimen Mounting: Secure the specimens in the specimen clamp using the specified torque.

  • Temperature Conditioning: Lower the specimen clamp into the heat-transfer medium, which is maintained at a temperature at which all specimens are expected to pass the test. Allow the specimens to condition for a specified time (typically 3 minutes).

  • Impact: After conditioning, actuate the striking arm, which impacts the specimens at a specified velocity (2000 ± 200 mm/s).

  • Inspection: Remove the specimens from the clamp and examine them for failure. Brittle failure is defined as fracture into two or more pieces or any crack visible to the unaided eye.

  • Temperature Adjustment: If no failures occur, lower the temperature of the bath by a set increment (e.g., 5 or 10°C) and repeat the test with new specimens. If all specimens fail, increase the temperature by a set increment and repeat.

  • Determining Brittleness Temperature: Continue testing at different temperatures until the temperature range for 50% failure is determined. The brittleness temperature is calculated statistically as the temperature at which 50% of the specimens would fail.

Protocol 3: Torsional Stiffness Test - Clash-Berg Method (ASTM D1043)

Objective: To determine the stiffness characteristics of the plasticized PVC as a function of temperature by measuring the apparent modulus of rigidity.

Apparatus:

  • Torsional stiffness tester (Clash-Berg type), conforming to ASTM D1043.

  • Temperature-controlled chamber.

  • Torque-applying mechanism.

  • Angle-measuring device.

Specimens:

  • Prepare rectangular test specimens from the conditioned PVC films with dimensions as specified in ASTM D1043.

Procedure:

  • Specimen Mounting: Mount the specimen in the grips of the torsional tester.

  • Initial Temperature: Set the temperature of the test chamber to the highest temperature of the desired range. Allow the specimen to reach thermal equilibrium.

  • Torque Application: Apply a torque to the specimen that produces an angular deflection between 5 and 100 degrees.

  • Measurement: After a specified time (typically 5 seconds), record the angular deflection.

  • Temperature Reduction: Lower the temperature of the chamber by a specified increment (e.g., 5°C) and allow the specimen to reach thermal equilibrium.

  • Repeat Measurements: Repeat the torque application and angle measurement at each temperature increment until the lowest desired temperature is reached.

  • Calculation: Calculate the apparent modulus of rigidity (G) at each temperature using the formula provided in ASTM D1043. The temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the torsional flexibility temperature (Tf).

Visualizations

Experimental Workflow for Evaluating Low-Temperature Flexibility

G cluster_prep Sample Preparation cluster_testing Low-Temperature Testing cluster_analysis Data Analysis & Interpretation prep_pvc PVC Formulation (PVC, Adipate, Stabilizer) compounding Melt Compounding (Two-Roll Mill or Mixer) prep_pvc->compounding molding Compression Molding of PVC Films compounding->molding conditioning Specimen Conditioning (23°C, 50% RH, 24h) molding->conditioning brittleness Brittleness Temperature (ASTM D746) conditioning->brittleness Impact Resistance torsional Torsional Stiffness (ASTM D1043) conditioning->torsional Stiffness vs. Temp cold_bend Cold Bend Test (ASTM D1790) conditioning->cold_bend Flexibility data_table Quantitative Data Table (Tg, Brittleness Temp, Tf) brittleness->data_table torsional->data_table cold_bend->data_table interpretation Interpretation of Results & Selection of Optimal Adipate data_table->interpretation G cluster_structure Adipate Ester Structure cluster_interaction Interaction with PVC cluster_properties Resulting Properties adipate Adipate Ester (e.g., DOA) linear_chains Long, Linear Aliphatic Chains adipate->linear_chains disruption Disruption of PVC Chain Interactions linear_chains->disruption pvc_chains Rigid PVC Polymer Chains pvc_chains->disruption increased_mobility Increased Polymer Chain Mobility disruption->increased_mobility lower_tg Lower Glass Transition Temperature (Tg) increased_mobility->lower_tg improved_flex Improved Low-Temperature Flexibility lower_tg->improved_flex

References

Application Notes and Protocols for Assessing Fungal Resistance of Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate esters are widely utilized as plasticizers to enhance the flexibility and durability of polymeric materials. Their susceptibility to fungal degradation is a critical parameter in determining the lifespan and performance of these materials, particularly in environments conducive to microbial growth. Fungi can utilize adipate esters as a carbon source, leading to material deterioration. This document provides a detailed protocol for assessing the fungal resistance of adipate esters, primarily based on the internationally recognized ASTM G21 standard. The protocol outlines the necessary materials, experimental procedures, and data interpretation methods.

Fungal degradation of adipate esters is initiated by extracellular enzymes, such as esterases and lipases, which hydrolyze the ester bonds. This cleavage results in the formation of adipic acid and the corresponding alcohol. These smaller molecules can then be assimilated by the fungi and metabolized through central metabolic pathways, such as the β-oxidation pathway for adipic acid, to generate energy for growth.

Data Presentation

The following table summarizes quantitative data on the fungal resistance of various alkyl butoxyethyl adipates, as determined by the degree of fungal growth after 28 days of incubation. The rating scale is based on the ASTM G21 standard, where a higher score indicates greater fungal growth and lower resistance.

Adipate EsterFungal SpeciesDegree of Fungal Growth (Rating 0-4)Reference
Butyl butoxyethyl adipate (BBEA)Aspergillus niger4[1]
Penicillium funiculosum4[1]
Trichoderma lignorum4[1]
Hexyl butoxyethyl adipate (HBEA)Aspergillus niger4[1]
Penicillium funiculosum4[1]
Trichoderma lignorum4[1]
Octyl butoxyethyl adipate (OBEA)Aspergillus niger3[1]
Penicillium funiculosum3[1]
Trichoderma lignorum3[1]
Decyl butoxyethyl adipate (DBEA)Aspergillus niger3[1]
Penicillium funiculosum3[1]
Trichoderma lignorum3[1]

Rating Scale (ASTM G21): 0 = No growth; 1 = Traces of growth (<10% coverage); 2 = Light growth (10-30% coverage); 3 = Medium growth (30-60% coverage); 4 = Heavy growth (60-100% coverage).[2]

Experimental Protocols

This section provides a detailed methodology for assessing the fungal resistance of adipate esters, adapted from the ASTM G21 standard.

Materials and Equipment
  • Fungal Species: A mixed spore suspension of the following fungi is recommended:

    • Aspergillus brasiliensis (ATCC 9642)

    • Penicillium funiculosum (ATCC 11797)

    • Chaetomium globosum (ATCC 6205)

    • Trichoderma virens (ATCC 9645)

    • Aureobasidium pullulans (ATCC 15233)

  • Media:

    • Mineral Salts Agar (per liter of distilled water):

      • Ammonium nitrate (NH₄NO₃): 3.0 g

      • Potassium phosphate, monobasic (KH₂PO₄): 0.25 g

      • Potassium phosphate, dibasic (K₂HPO₄): 0.25 g

      • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.5 g

      • Calcium chloride (CaCl₂): 0.1 g

      • Sodium chloride (NaCl): 5.0 g

      • Agar: 15.0 g

    • Potato Dextrose Agar (PDA) for maintaining fungal cultures.

  • Test Specimens: Adipate esters to be tested.

  • Positive Control: Material known to be susceptible to fungal growth (e.g., filter paper).

  • Negative Control: Inert material not expected to support fungal growth (e.g., glass slide).

  • Sterile Petri dishes (100 mm x 15 mm)

  • Sterile pipettes and inoculation loops

  • Incubator capable of maintaining 28-30°C and ≥ 85% relative humidity.

  • Microscope

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_media Prepare and sterilize Mineral Salts Agar pour_plates Pour agar plates prep_media->pour_plates prep_spores Prepare mixed fungal spore suspension inoculate Inoculate plates with spore suspension prep_spores->inoculate place_samples Place test specimens, positive, and negative controls on agar pour_plates->place_samples place_samples->inoculate incubate Incubate at 28-30°C and ≥ 85% RH for 28 days inoculate->incubate observe Observe and rate fungal growth weekly incubate->observe record_data Record final growth ratings observe->record_data compare Compare results of test specimens to controls record_data->compare

Caption: Experimental workflow for assessing fungal resistance.

Detailed Methodologies

1. Preparation of Mineral Salts Agar:

  • Suspend the components in 1 liter of distilled water.

  • Heat with agitation to dissolve the agar completely.

  • Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the agar to cool to approximately 45-50°C before pouring into sterile Petri dishes.

2. Preparation of Mixed Fungal Spore Suspension:

  • Maintain stock cultures of the specified fungal species on PDA slants.

  • Separately grow each fungus on PDA plates until sporulation is abundant.

  • Harvest the spores by adding a small amount of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to the plates and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Wash the spores by centrifugation and resuspension in sterile distilled water to remove residual nutrients from the growth medium.

  • Adjust the spore concentration of each suspension to approximately 1 x 10⁶ spores/mL using a hemocytometer.

  • Prepare a mixed spore suspension by combining equal volumes of each of the individual fungal spore suspensions.

3. Inoculation and Incubation:

  • Place the test specimens, along with positive and negative controls, onto the surface of the solidified mineral salts agar in the Petri dishes.

  • Spray the mixed spore suspension evenly over the surface of the specimens and the surrounding agar.

  • Seal the Petri dishes to maintain humidity and incubate at 28-30°C and a relative humidity of at least 85% for 28 days.

4. Observation and Rating:

  • Visually inspect the test specimens for fungal growth at weekly intervals for 28 days.

  • At the end of the incubation period, rate the fungal growth on each specimen according to the ASTM G21 rating scale provided in the data presentation section. A microscope may be used to observe trace amounts of growth.

Signaling Pathway of Adipate Ester Degradation

The fungal degradation of adipate esters is a multi-step process involving extracellular enzymatic activity followed by intracellular metabolism.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adipate_ester Adipate Ester adipic_acid Adipic Acid adipate_ester->adipic_acid Hydrolysis butoxyethanol Butoxyethanol adipate_ester->butoxyethanol Hydrolysis esterase Fungal Esterase / Lipase esterase->adipate_ester beta_oxidation β-Oxidation Pathway adipic_acid->beta_oxidation butoxyacetaldehyde 2-Butoxyacetaldehyde butoxyethanol->butoxyacetaldehyde Oxidation adh Alcohol Dehydrogenase adh->butoxyethanol aldh Aldehyde Dehydrogenase aldh->butoxyacetaldehyde butoxyacetic_acid 2-Butoxyacetic Acid butoxyacetaldehyde->butoxyacetic_acid Oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP, NADH) tca_cycle->energy

Caption: Fungal metabolic pathway for adipate ester degradation.

References

Application Notes: Thermal Analysis of Adipate-Plasticized Polymers using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipate esters, such as bis(2-ethylhexyl) adipate (DEHA) and dioctyl adipate (DOA), are widely used as primary or secondary plasticizers for various polymers, most notably Poly(vinyl chloride) (PVC) and bio-based polymers like Poly(lactic acid) (PLA).[1][2] Plasticizers are additives that increase the flexibility, workability, and durability of a material by embedding themselves between polymer chains, which reduces intermolecular forces.[3] This modification significantly alters the thermal properties of the polymer. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize these changes by measuring the heat flow into or out of a sample as a function of temperature or time.[4][5] This allows researchers and drug development professionals to quantify the effect of plasticization, ensure quality control, and predict material performance.[4]

Principle of DSC Analysis of Plasticized Polymers

A DSC instrument measures the energy absorbed (endothermic) or released (exothermic) by a sample during a controlled heating or cooling cycle.[4] For a plasticized polymer, the resulting thermogram reveals key thermal transitions:

  • Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] It appears as a step-like change in the heat capacity on the DSC curve. The addition of a plasticizer lowers the Tg, a primary indicator of its effectiveness.[2]

  • Crystallization Temperature (Tc): Upon cooling from a molten state or heating from a glassy state (cold crystallization), the polymer chains may organize into ordered structures, releasing heat. This is observed as an exothermic peak.[4] Plasticizers can influence the rate and temperature at which crystallization occurs.

  • Melting Temperature (Tm): When a semi-crystalline polymer is heated, the crystalline structures melt, which requires an absorption of energy. This is observed as an endothermic peak.[7] The melting point can be affected by the presence of plasticizers.

By analyzing these transitions, DSC provides a detailed profile of how adipate plasticizers modify the thermal behavior of the polymer matrix.

Effect of Adipate Plasticization on Thermal Properties

The primary role of an adipate plasticizer is to increase the free volume between polymer chains, thereby enhancing their segmental mobility. This increased mobility means less thermal energy is required to transition the polymer from a glassy to a rubbery state. Consequently, the most significant and direct effect of adding an adipate plasticizer is a decrease in the glass transition temperature (Tg).[8]

The plasticizer can also affect crystallization kinetics. By increasing chain mobility, it can lower the cold crystallization temperature (Tcc) and potentially increase the overall degree of crystallinity in polymers like PLA.[8]

Below is a diagram illustrating the fundamental relationship between plasticizer concentration and the glass transition temperature.

G cluster_main Mechanism of Plasticization A Increase Adipate Plasticizer Concentration B Plasticizer molecules embed between polymer chains A->B C Increased free volume and polymer chain mobility B->C D Reduced intermolecular forces B->D E Lower energy required for segmental motion C->E D->E F Decrease in Glass Transition Temperature (Tg) E->F G cluster_workflow DSC Experimental Workflow cluster_analysis 5. Data Analysis (from 2nd Heat Scan) prep 1. Sample Preparation (5-10 mg in Al pan) load 2. Load Sample & Reference into DSC Cell prep->load setup 3. Set Up Method (Heat-Cool-Heat, 10°C/min) load->setup run 4. Run Analysis (Under N2 Purge) setup->run tg Determine Tg (Midpoint of step) run->tg tm Determine Tm & ΔHm (Peak of endotherm) run->tm tcc Determine Tcc & ΔHcc (Peak of exotherm) run->tcc cryst Calculate % Crystallinity tm->cryst tcc->cryst report 6. Report Results cryst->report

References

Synthesis of Asymmetric Adipate Esters via Azeotropic Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of asymmetric adipate esters. The synthesis is achieved through a two-step process involving the selective mono-esterification of adipic acid, followed by a second esterification with a different alcohol using azeotropic distillation with a Dean-Stark apparatus. This method allows for the controlled production of adipate esters with two different alkyl or aryl groups, which are valuable compounds in various applications, including as plasticizers, lubricants, and intermediates in pharmaceutical synthesis.

Introduction

Adipic acid is a C6 dicarboxylic acid, offering two sites for esterification. While symmetric adipate esters are widely used, the synthesis of asymmetric adipate esters presents a greater challenge due to the need for selective reaction at one of the two carboxylic acid groups. This protocol outlines a reliable method to first create a monoester of adipic acid with a high degree of selectivity, followed by the esterification of the remaining carboxylic acid group with a second, different alcohol. The use of azeotropic esterification in the second step is crucial for driving the reaction to completion by removing water, a byproduct of the reaction, thereby overcoming equilibrium limitations.

Chemical Reaction Pathway

The overall synthesis of an asymmetric adipate ester can be represented by the following two-stage reaction:

Stage 1: Selective Mono-esterification of Adipic Acid

Reaction_Pathway_Stage_1 cluster_reactants cluster_products AdipicAcid Adipic Acid (HOOC-(CH2)4-COOH) Monoester Adipic Acid Monoester (R1-OOC-(CH2)4-COOH) AdipicAcid->Monoester + Alcohol 1 (Selective Esterification) Alcohol1 Alcohol 1 (R1-OH) Byproduct1 Water (H2O)

Caption: Stage 1: Selective mono-esterification of adipic acid.

Stage 2: Azeotropic Esterification of Adipic Acid Monoester

Reaction_Pathway_Stage_2 cluster_reactants cluster_products Monoester Adipic Acid Monoester (R1-OOC-(CH2)4-COOH) AsymmetricEster Asymmetric Adipate Ester (R1-OOC-(CH2)4-COO-R2) Monoester->AsymmetricEster + Alcohol 2 (Azeotropic Esterification) Alcohol2 Alcohol 2 (R2-OH) Byproduct2 Water (H2O)

Caption: Stage 2: Azeotropic esterification with a second alcohol.

Data Presentation

The following tables summarize quantitative data for the synthesis of asymmetric adipate esters based on established protocols.

Table 1: Synthesis of Adipic Acid Monoethyl Ester via Adipic Anhydride

ParameterValueReference
Reactants
Adipic Acid1-2 parts by weight[1]
Sulfuric Acid (98%)0.1-0.3 parts by weight[1]
Organic Solvent (e.g., Toluene)2-3 parts by weight[1]
Absolute EthanolAdded dropwise[1]
Reaction Conditions
Reflux Temperature (Anhydride Formation)145-170 °C[1]
Dehydration Time (Anhydride Formation)4-6 hours[1]
Temperature (Alcoholysis)45-65 °C[1]
Time (Alcoholysis)1-4 hours[1]
Yield and Purity
Molar Yield96-97%[1]
Purity>99.0%[1]

Table 2: General Azeotropic Esterification of an Adipic Acid Monoester

ParameterGeneral RangeReference
Reactants
Adipic Acid Monoester1 equivalentGeneral Protocol
Second Alcohol (R2-OH)3 equivalents[2]
Acid Catalyst (e.g., H2SO4)1% of the weight of the monoester[2]
Azeotropic Solvent (e.g., Toluene)Sufficient to facilitate azeotropic removal of water[2]
Reaction Conditions
Reflux TemperatureDependent on the azeotrope boiling point (e.g., ~75-80°C for Ethanol/Toluene/Water)[2]
Reaction TimeUntil theoretical amount of water is collectedGeneral Protocol
Yield
Expected Yield95-97% (based on symmetric diester synthesis)[2]

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid Monoethyl Ester via Adipic Anhydride Intermediate [1]

This protocol describes the synthesis of monoethyl adipate with high selectivity and yield.

Materials:

  • Adipic acid

  • Concentrated sulfuric acid (98%)

  • An organic solvent (e.g., trimethylbenzene or toluene)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Anhydride Formation:

    • In a round-bottom flask, combine adipic acid, concentrated sulfuric acid, and the organic solvent in a weight ratio of approximately 1-2 : 0.1-0.3 : 2-3.

    • Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, allowing for the removal of water.

    • After dehydration is complete, end the reflux and cool the reaction mixture to 15-35 °C.

  • Isolation of Adipic Anhydride:

    • Allow the cooled mixture to stand, which will cause it to separate into layers.

    • Carefully separate and remove the sulfuric acid layer.

  • Alcoholysis to Monoester:

    • To the product from the previous step (adipic anhydride in the organic solvent), slowly add absolute ethanol dropwise.

    • After the addition is complete, maintain the temperature of the mixture at 45-65 °C for 1-4 hours.

  • Work-up and Purification:

    • Recover the organic solvent under reduced pressure.

    • The resulting crude product is then distilled to obtain pure adipic acid monoethyl ester.

Protocol 2: Synthesis of an Asymmetric Adipate Ester via Azeotropic Esterification of a Monoester

This protocol describes the esterification of an adipic acid monoester (e.g., monoethyl adipate from Protocol 1) with a second, different alcohol using a Dean-Stark apparatus.

Materials:

  • Adipic acid monoester (e.g., monoethyl adipate)

  • A second alcohol (e.g., isopropanol)

  • Concentrated sulfuric acid

  • Toluene

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Experimental Workflow:

G A Combine Adipic Acid Monoester, Second Alcohol, Toluene, and Sulfuric Acid in Flask B Assemble Dean-Stark Apparatus and Reflux Condenser A->B C Heat to Reflux and Collect Water in Dean-Stark Trap B->C D Monitor Reaction Progress (Water Collection) C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralize Catalyst (e.g., with NaHCO3 solution) E->F G Wash with Water and Brine F->G H Dry Organic Layer (e.g., with Na2SO4) G->H I Remove Solvent under Reduced Pressure H->I J Purify by Vacuum Distillation I->J K Characterize Final Product (NMR, IR, etc.) J->K

Caption: Experimental workflow for azeotropic esterification.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine the adipic acid monoester, the second alcohol (approximately 3 molar equivalents), toluene, and a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of the monoester).[2]

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Azeotropic Esterification:

    • Heat the mixture to reflux. The azeotrope of toluene, the alcohol, and water will begin to distill and collect in the Dean-Stark trap.

    • Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the completion of the reaction. The temperature at the head of the distillation column will typically be around the boiling point of the azeotrope (e.g., ~75 °C for a toluene/ethanol/water azeotrope).[2]

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the toluene and any excess alcohol.

    • The crude asymmetric adipate ester can then be purified by vacuum distillation. The boiling point will depend on the specific ester synthesized. For example, diethyl adipate boils at 138 °C at 20 mmHg.[2]

Conclusion

The two-step synthesis involving selective mono-esterification followed by azeotropic esterification provides a robust and efficient method for producing asymmetric adipate esters. The protocols and data presented here offer a comprehensive guide for researchers in the fields of organic synthesis, materials science, and drug development. Careful control of reaction conditions, particularly in the selective mono-esterification step, is critical for achieving high yields and purity of the desired asymmetric product. The use of azeotropic distillation is a key technique for driving the second esterification to completion.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield adipate ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for high-yield adipate ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing adipate esters?

A1: Adipate esters are typically synthesized through the esterification of adipic acid with an alcohol. Key methods include:

  • Acid-catalyzed esterification: A traditional method using catalysts like sulfuric acid.[1]

  • Enzyme-catalyzed esterification: Utilizes lipases, such as Candida antarctica lipase B (Novozym 435), for a more environmentally friendly process.[2][3][4]

  • Transesterification: Involves the reaction of an adipate ester with a different alcohol to produce a new ester, often catalyzed by substances like titanium adipate.[5][6]

Q2: What factors are critical for optimizing the yield of adipate ester synthesis?

A2: Several parameters significantly influence the reaction yield. The most critical factors to control are:

  • Reaction Temperature: Influences reaction rate and enzyme stability.

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.

  • Molar Ratio of Reactants: The ratio of alcohol to adipic acid can drive the reaction towards product formation.

  • Catalyst Type and Concentration: The choice and amount of catalyst are crucial for reaction efficiency.

  • Agitation Speed: In heterogeneous reactions, proper mixing ensures efficient contact between reactants and the catalyst.[2][7]

Q3: What are the advantages of using enzyme catalysts over chemical catalysts?

A3: Enzyme catalysts, particularly lipases, offer several advantages in adipate ester synthesis:

  • Milder Reaction Conditions: Enzymatic reactions typically run at lower temperatures, reducing energy consumption and minimizing side reactions.[3]

  • High Selectivity: Enzymes can be highly specific, leading to purer products with fewer byproducts.[3]

  • Environmental Benefits: Enzymes are biodegradable and avoid the use of corrosive and toxic chemical catalysts.[2][3]

  • Easier Catalyst Separation: Immobilized enzymes can be easily recovered and reused.[3]

Troubleshooting Guide

This guide addresses common issues encountered during adipate ester synthesis.

Problem 1: Low Conversion Yield

Possible Cause Suggested Solution
Suboptimal Molar Ratio An inappropriate ratio of alcohol to adipic acid can limit the reaction. For enzymatic reactions in a solvent-free system, a molar ratio of 5.3:1 (oleyl alcohol to adipic acid) has been found to be optimal.[2] For acid-catalyzed reactions, using three times the theoretical amount of alcohol can drive the reaction to completion.[1]
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. For lipase-catalyzed reactions, optimal times can range from 6 to over 7 hours at temperatures around 60-67°C.[2][7] For transesterification with a titanium adipate catalyst, a temperature of 117°C may be optimal.[6]
Catalyst Inactivity The catalyst may be deactivated or used in insufficient quantity. For Novozym 435, an enzyme amount of 2.5% (w/w) has been shown to be effective.[2][7] Ensure proper storage and handling of the catalyst.
Poor Mixing Inadequate agitation can lead to a low reaction rate, especially in heterogeneous systems. An agitation speed of 500 rpm has been used effectively in stirred-tank reactors for enzymatic synthesis.[2][7]

Problem 2: Undesirable Side Reactions and Product Purity Issues

Possible Cause Suggested Solution
High Reaction Temperature High temperatures in chemically catalyzed reactions can lead to degradation of the esters and other side reactions.[3] Consider using milder conditions or an enzymatic catalyst.
Presence of Water Water can hydrolyze the ester product, reversing the reaction. For acid-catalyzed reactions, a dehydrating agent like cyclohexane can be used to remove water as it is formed.[8] In enzymatic synthesis, performing the reaction in a solvent-free system can minimize hydrolysis.[2]
Catalyst is Not Separated Properly Homogeneous chemical catalysts can be difficult to remove from the product mixture, leading to contamination.[3] Consider using a heterogeneous catalyst, such as an immobilized enzyme or a solid acid catalyst, which can be more easily filtered out.

Data Presentation

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Adipate Ester Synthesis

Alcohol Catalyst Temperature (°C) Time (min) Agitation (rpm) Enzyme Amount (% w/w) Molar Ratio (Alcohol:Acid) Yield (%) Reference
Oleyl AlcoholNovozym 435604385002.55.3:1High Conversion[2]
Oleyl AlcoholNovozym 43566.53545002.5Not Specified95.7[7]
2-Ethyl-1-butanolNovozym 43550Not SpecifiedNot Specified2.51.15:1 (excess alcohol)Optimized[4]

Table 2: Optimized Conditions for Diisooctyl Adipate (DOA) Synthesis via Transesterification

Catalyst Reactants Temperature (°C) Catalyst Dosage (%) Molar Ratio (Alcohol:Ester) Yield (%) Reference
Titanium AdipateIsooctanol & Dimethyl Adipate1172.392.55:194.23[6]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Dioleyl Adipate in a Solvent-Free System

This protocol is adapted from the methodology described for lipase-catalyzed esterification of adipic acid and oleyl alcohol.[2]

  • Reactor Setup: Prepare a 500-ml stirred-tank reactor equipped with a flat-blade disk turbine agitator, a temperature-control system, and sampling ports.

  • Reactant Charging: Add oleyl alcohol and adipic acid to the reactor at an optimal molar ratio of 5.3:1.

  • Catalyst Addition: Add 2.5% (w/w) of immobilized Candida antarctica lipase (Novozym 435) to the mixture.

  • Reaction Conditions: Set the temperature to 60°C and the agitation speed to 500 rpm.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 438 minutes. Samples can be taken periodically to monitor the progress of the reaction via techniques like titration to determine the remaining acid concentration.

  • Product Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration for potential reuse. The product can then be purified using standard methods such as vacuum distillation.

Protocol 2: Synthesis of Di-Mannitol Adipate Ester (DMAE)

This protocol is based on the traditional synthesis method for DMAE.[8]

  • Reactant Mixing: In a mixer, combine D-mannitol and adipic acid in a 2:1 molar ratio and stir for 5 minutes.

  • Reactor Setup: Transfer the mixture to a 500 mL three-necked round bottom flask equipped with a mechanical stirrer and a reflux water device.

  • Dehydrating Agent: Add cyclohexane to the flask to act as a dehydrating agent.

  • Reaction: Heat the mixture to 160 ± 1 °C for 3 hours. The water produced during the esterification will be removed as an azeotrope with cyclohexane.

  • Solvent Removal: After the reaction, remove the excess cyclohexane using a vacuum pump.

  • Product: The resulting product is Di-Mannitol Adipate Ester (DMAE).

Visualizations

experimental_workflow start Start prep Prepare Reactants (Adipic Acid, Alcohol) start->prep reactor Charge Reactor prep->reactor catalyst Add Catalyst (e.g., Novozym 435) reactor->catalyst reaction Set Reaction Conditions (Temp, Agitation, Time) catalyst->reaction monitor Monitor Reaction Progress reaction->monitor separation Separate Catalyst (Filtration) monitor->separation Reaction Complete separation->catalyst Recycle Catalyst purification Purify Product (Distillation) separation->purification end Final Product purification->end

Caption: Workflow for enzymatic adipate ester synthesis.

troubleshooting_low_yield problem Problem: Low Adipate Ester Yield cause1 Suboptimal Molar Ratio? problem->cause1 cause2 Incorrect Temp/Time? problem->cause2 cause3 Catalyst Inactive? problem->cause3 cause4 Poor Mixing? problem->cause4 solution1 Adjust Alcohol:Acid Ratio cause1->solution1 Yes solution2 Optimize Temp & Time cause2->solution2 Yes solution3 Check Catalyst Activity/ Increase Loading cause3->solution3 Yes solution4 Increase Agitation Speed cause4->solution4 Yes

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting matrix effects in GC/MS analysis of adipates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Gas Chromatography/Mass Spectrometry (GC/MS) analysis of adipates.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC/MS analysis of adipates?

A1: Matrix effects in GC/MS analysis refer to the alteration of the analyte's signal intensity due to co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement, where the matrix components improve analyte transfer and reduce active site interactions in the GC system, or signal suppression, where co-eluting compounds interfere with the ionization of the target analyte in the MS source. For adipate analysis, common matrices like plasma, serum, food products, and polymers can introduce a variety of interfering compounds such as lipids, proteins, and other plasticizers.

Q2: What are the common signs of matrix effects in my chromatogram?

A2: Common indicators of matrix effects include:

  • Poor peak shape: This can manifest as peak tailing, where the peak asymmetry is skewed to the right, or peak fronting, where it is skewed to the left. Peak splitting or broadening are also common.

  • Inconsistent retention times: Shifts in the retention time of your adipate analytes across different samples can indicate matrix interference.

  • Poor reproducibility of results: If you observe high variability in analyte concentrations across replicate injections of the same sample, matrix effects may be the cause.

  • Low analyte recovery: A consistently low recovery of your adipate analytes after sample preparation can be a sign of ion suppression.

  • Non-linear calibration curves: When using a solvent-based calibration curve, the presence of matrix effects can lead to a non-linear response for your standards.

Q3: Can my GC/MS instrument itself contribute to these issues?

A3: Yes, the instrument's condition can exacerbate matrix effects. "Active sites" within the GC inlet, such as a contaminated liner or a worn septum, can interact with polar analytes like some adipates, leading to peak tailing and signal loss. A dirty ion source in the mass spectrometer can also lead to a non-linear response and reduced sensitivity. Regular maintenance of the GC inlet and MS ion source is crucial to minimize these problems.

Q4: How can I differentiate between matrix effects and other issues like sample degradation or instrument malfunction?

A4: A systematic troubleshooting approach is key. Start by injecting a known standard in a clean solvent. If the peak shape and response are good, this points towards the sample matrix as the source of the problem. If the standard also shows issues, it could be an instrument problem (e.g., a leak, contaminated inlet, or column degradation) or an issue with the standard itself. Running a blank matrix sample can also help identify interfering peaks.

Troubleshooting Guides

Problem 1: Peak Tailing

Symptom: The peak for your adipate analyte is asymmetrical, with a drawn-out tail.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC Inlet Co-extracted matrix components can leave residues in the inlet liner, creating active sites that interact with polar analytes. Solution: Replace the inlet liner and septum. Consider using an ultra-inert liner for better performance.
Column Contamination Non-volatile matrix components can accumulate at the head of the GC column, leading to peak tailing. Solution: Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
Poor Column Installation Improper column installation can create dead volume, leading to peak broadening and tailing. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.
Incompatible pH (for certain adipate metabolites) If analyzing acidic metabolites of adipates, the pH of the sample can affect peak shape. Solution: Consider derivatization to make the analytes less polar and more volatile.
Problem 2: Inconsistent Results and Poor Recovery

Symptom: You observe high variability in your results and/or low recovery of adipates.

Possible Causes & Solutions:

CauseSolution
Ion Suppression/Enhancement Co-eluting matrix components are interfering with the ionization of your adipate analytes in the MS source. Solution: Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. Alternatively, use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for these effects.
Inefficient Sample Extraction The chosen sample preparation method may not be effectively extracting the adipates from the sample matrix. Solution: Optimize your extraction protocol. This could involve changing the solvent, adjusting the pH, or using a different SPE sorbent.
Sample Adsorption Adipates may be adsorbing to glassware or plasticware during sample preparation. Solution: Use silanized glassware to minimize adsorption. Also, check for contamination from plasticizers in your lab equipment, which can interfere with adipate analysis.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Adipates in Biological Fluids (e.g., Plasma, Urine)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Dilute the biological fluid sample (e.g., 0.5 mL of plasma) with 0.5 mL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the adipates from the cartridge with 1 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a solvent compatible with your GC system (e.g., isooctane).

Protocol 2: Matrix-Matched Calibration for Adipate Quantification

This protocol describes how to prepare a calibration curve that compensates for matrix effects.

  • Prepare Blank Matrix Extract: Obtain a sample of the same matrix as your study samples that is known to be free of adipates. Process this blank matrix using the same extraction protocol as your samples (e.g., Protocol 1).

  • Spike the Blank Extract: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of your adipate analytes. The concentration range should bracket the expected concentration of the adipates in your unknown samples.

  • Analyze Standards: Inject the matrix-matched calibration standards into the GC/MS system.

  • Construct the Calibration Curve: Plot the peak area of the adipate analytes against their corresponding concentrations. Use this curve to quantify the adipates in your unknown samples.

Quantitative Data Summary

The following table summarizes recovery data for adipate plasticizers from a food matrix using a method involving liquid extraction and solid phase extraction.

Adipate PlasticizerAverage Intraday Recovery (%)Intraday CV (%)Average Interday Recovery (%)Interday CV (%)
Di-n-butyl adipate (DBA)85.4 - 114.62.5 - 11.383.6 - 118.52.8 - 15.6
Di(2-ethylhexyl) adipate (DEHA)85.4 - 114.62.5 - 11.383.6 - 118.52.8 - 15.6
Other adipates studiedSimilar rangesSimilar rangesSimilar rangesSimilar ranges

Data adapted from a study on adipate plasticizers in ham sausage, demonstrating the effectiveness of a combined liquid extraction and SPE cleanup method.

Visualizations

Troubleshooting Workflow for GC/MS Matrix Effects

This diagram outlines a logical workflow for identifying and addressing matrix effects in your GC/MS analysis of adipates.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Instrument Troubleshooting cluster_2 Matrix Effect Troubleshooting Start Observe Poor Chromatography Check_Standard Inject Standard in Solvent? Start->Check_Standard Instrument_Issue Potential Instrument Issue Check_Standard->Instrument_Issue Bad Peak Shape/ Response Matrix_Issue Likely Matrix Effect Check_Standard->Matrix_Issue Good Peak Shape/ Response Check_Inlet Check/Replace: - Septum - Liner - O-ring - Gold Seal Instrument_Issue->Check_Inlet Check_Column Trim Column or Check Installation Check_Inlet->Check_Column Check_Leaks Perform Leak Check Check_Column->Check_Leaks Resolution Problem Resolved Check_Leaks->Resolution Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Matrix_Issue->Improve_Cleanup Use_Compensation Use Compensation Strategy Matrix_Issue->Use_Compensation Improve_Cleanup->Resolution Matrix_Matched_Cal Matrix-Matched Calibration Use_Compensation->Matrix_Matched_Cal Internal_Standard Isotopically Labeled Internal Standard Use_Compensation->Internal_Standard Matrix_Matched_Cal->Resolution Internal_Standard->Resolution

Caption: A workflow diagram for troubleshooting matrix effects.

Logical Relationship of Matrix Effect Compensation Strategies

This diagram illustrates the relationship between different strategies to mitigate matrix effects.

CompensationStrategies cluster_mitigation Mitigation Approaches Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Removal Removal of Interferences Matrix_Effect->Removal Compensation Compensation for Signal Fluctuation Matrix_Effect->Compensation SPE Solid Phase Extraction (SPE) Removal->SPE LLE Liquid-Liquid Extraction (LLE) Removal->LLE Dilution Sample Dilution Removal->Dilution Matrix_Matched Matrix-Matched Calibration Compensation->Matrix_Matched Internal_Standard Internal Standard (Isotopically Labeled) Compensation->Internal_Standard Standard_Addition Standard Addition Compensation->Standard_Addition Result Accurate Quantification SPE->Result LLE->Result Dilution->Result Matrix_Matched->Result Internal_Standard->Result Standard_Addition->Result

Caption: Strategies to address matrix effects in GC/MS analysis.

Strategies to reduce the migration rate of adipates in polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the migration of adipate plasticizers in polymeric materials. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is adipate plasticizer migration and why is it a concern?

A1: Adipate plasticizers are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] Migration, also known as leaching, is the process where these plasticizer molecules are not chemically bound to the polymer and can move out of the plastic matrix over time.[1][3] This is a significant concern because it can lead to several problems:

  • Material Integrity: The loss of plasticizer causes the polymer to become brittle and prone to cracking, compromising the material's mechanical properties and lifespan.[1][4]

  • Contamination: Migrated plasticizers can contaminate substances in contact with the polymer, which is a critical issue for applications like medical devices, food packaging, and pharmaceutical containers.[1][3][4]

  • Health Risks: Some plasticizers have been identified as potentially toxic or as endocrine disruptors, raising health and safety concerns, especially in medical and food-related applications.[5][6][7]

Q2: What are the main factors that influence the rate of adipate migration?

A2: The rate of adipate migration is influenced by several factors:

  • Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating their movement and diffusion out of the polymer. Migration speed can double with every 10°C increase.[8]

  • Humidity and Moisture: Water can act as a vehicle for plasticizers, creating pathways for them to travel to the surface of the polymer.[8]

  • Polymer Composition: The molecular weight and structure of the PVC resin affect how well it can retain plasticizers. Higher molecular weight and more regular structures tend to hold plasticizers more effectively.[8]

  • Plasticizer Characteristics: The molecular weight, chain length, and branching of the adipate plasticizer itself play a crucial role. Higher molecular weight and more branched structures generally exhibit lower migration.[9]

  • Contact Medium: The type of substance in contact with the polymer can influence the extraction of the plasticizer. For example, lipids and some solvents can accelerate migration.

Q3: How can I reduce the migration of adipate plasticizers in my polymer formulation?

A3: Several strategies can be employed to mitigate adipate migration:

  • Use of Alternative Plasticizers: Replacing adipates with plasticizers that have inherently lower migration potential is a common approach. Polymeric plasticizers and trimellitates are known for their low migration rates.[10]

  • Modification of Plasticizer Structure: Increasing the molecular weight and branching of the plasticizer can reduce its mobility within the polymer matrix.[9] For example, using alcohols with longer chains during the esterification reaction to synthesize the adipate can lower its volatility and migration.[9]

  • Polymer Matrix Modification: Optimizing the polymer formulation to create a denser network can help to physically entrap the plasticizer molecules more effectively.

  • Surface Coatings: Applying a barrier coating to the surface of the polymer can reduce the diffusion of the plasticizer into the surrounding environment.[1]

  • Internal Plasticization: This involves chemically bonding the plasticizing agent to the polymer backbone, which permanently prevents migration.

Troubleshooting Guide

Problem: My PVC material is becoming brittle and failing mechanical tests.

Possible Cause Suggested Solution
High adipate migration leading to loss of flexibility.1. Quantify Migration: Use a standard test method like ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals) to determine the extent of plasticizer loss. 2. Switch to a Lower Migration Plasticizer: Consider replacing the adipate with a polymeric plasticizer or a trimellitate like Trioctyl Trimellitate (TOTM).[10] 3. Increase Plasticizer Molecular Weight: If using adipates is necessary, opt for one with a higher molecular weight.
Incompatibility between the adipate and the polymer grade.1. Review Material Specifications: Ensure the chosen adipate is compatible with the specific grade of PVC being used. 2. Perform Compatibility Testing: Conduct tests as per ASTM D3291 (Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression).

Problem: I am detecting unacceptable levels of adipate leaching into my drug product.

Possible Cause Suggested Solution
The drug formulation is aggressively extracting the adipate.1. Extraction Study: Perform a simulated-use extraction study to understand the kinetics of leaching with your specific drug formulation. 2. Select an Alternative Plasticizer: Test alternative plasticizers with lower solubility in your drug formulation. Polymeric plasticizers are often a good choice for medical applications.[10] 3. Consider a Different Polymer: If feasible, evaluate alternative polymers with inherently low or no plasticizer content.
High storage temperature is accelerating migration.1. Temperature-Controlled Storage: Ensure the product is stored at the recommended temperature to minimize migration. 2. Accelerated Stability Testing: Conduct stability studies at elevated temperatures to predict long-term migration behavior.

Experimental Protocols

1. Measurement of Plasticizer Migration to a Lacquer (ASTM D2199)

This accelerated test measures the tendency of plasticizers to migrate from a vinyl fabric to a coating.

  • Methodology:

    • Prepare a uniform film of the coating on a glass panel and allow it to dry.

    • Preheat the coated panel, a square of the vinyl fabric, and weights to 50°C.

    • Place the vinyl fabric onto the coating and apply a pressure of 0.5 psi using the weights.

    • Place the entire assembly in a forced-convection oven at 50°C for 72 hours.

    • After cooling, remove the fabric and visually inspect the coating for any marring or softening, which indicates plasticizer migration.[11][12]

2. Determination of Plasticizer Loss by the Activated Carbon Method (ISO 176)

This method determines the loss of plasticizer from a plastic material through volatilization.

  • Methodology:

    • Accurately weigh a sample of the plastic material.

    • Place the sample in a container with activated carbon, ensuring no direct contact.

    • Expose the container to a specified temperature for a set period.

    • After the exposure time, remove the sample and weigh it again.

    • The weight loss of the sample corresponds to the amount of plasticizer that has volatilized.

Data Presentation

Table 1: Comparison of Migration Potential for Different Plasticizer Types

Plasticizer TypeExampleRelative Migration RateKey CharacteristicsRecommended Applications
Adipates Di(2-ethylhexyl) adipate (DEHA/DOA)HighGood low-temperature flexibility, but higher volatility and migration compared to phthalates.[13]General purpose PVC, not recommended for contact with sensitive materials.[10]
Phthalates (High MW) Diisononyl phthalate (DINP)MediumGood overall performance, lower migration than low MW phthalates.Wide range of flexible PVC applications.
Trimellitates Trioctyl trimellitate (TOTM)LowLow volatility, excellent high-temperature performance, and low migration.Automotive interiors, wire and cable insulation, medical devices.[10]
Polymeric Plasticizers -Very LowHigh molecular weight, resulting in excellent migration resistance.Medical tubing, blood bags, food contact films where low extraction is critical.[10]
Cyclohexanedioates Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)LowGood toxicological profile, low migration.Medical devices, toys, food contact applications.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_results Results prep_polymer Prepare Polymer with Adipate exposure Incubate at Controlled Temperature & Time prep_polymer->exposure prep_contact Prepare Contact Medium (e.g., Solvent) prep_contact->exposure separation Separate Polymer from Contact Medium exposure->separation analysis_medium Analyze Contact Medium (GC-MS, HPLC) separation->analysis_medium analysis_polymer Analyze Polymer (Weight Loss) separation->analysis_polymer quantify Quantify Migrated Adipate analysis_medium->quantify analysis_polymer->quantify

Caption: Workflow for Measuring Adipate Migration.

troubleshooting_flow start High Adipate Migration Detected q1 Is migration due to high temperature? start->q1 s1 Implement Temperature Control during Storage/Use q1->s1 Yes q2 Is the adipate type appropriate for the application? q1->q2 No end Migration Reduced s1->end s2 Select Alternative Plasticizer (e.g., Polymeric, Trimellitate) q2->s2 No q3 Is the polymer matrix optimized? q2->q3 Yes s2->end s4 Consider Surface Coating or Internal Plasticization q3->s4 No q3->end Yes s3 Modify Polymer Formulation (e.g., higher MW PVC) s4->end

Caption: Decision Tree for Reducing Adipate Migration.

References

Technical Support Center: Optimization of Catalyst Systems for Dialkyl Adipate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dialkyl adipates. The information is designed to address common challenges encountered during experimentation and to aid in the optimization of catalyst systems.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of dialkyl adipate, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the conversion of adipic acid lower than expected?

Answer: Low conversion of adipic acid can be attributed to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. Consider screening alternative catalysts or optimizing the reaction temperature and pressure.

  • Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or structural changes.[1] Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps.

  • Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can limit the contact between reactants and the catalyst surface. Ensure vigorous stirring to minimize mass transfer limitations.[2]

  • Equilibrium Limitations: The esterification reaction is reversible. To drive the reaction towards the product side, consider removing water, one of the byproducts, using techniques like azeotropic distillation.

  • Incorrect Reactant Stoichiometry: An inappropriate molar ratio of alcohol to adipic acid can limit the conversion. An excess of the alcohol is often used to shift the equilibrium towards the formation of the diester.[3]

Question 2: What is causing the low selectivity towards the desired dialkyl adipate, with the formation of monoalkyl adipate or other byproducts?

Answer: Low selectivity can be a result of:

  • Incomplete Reaction: The reaction may not have proceeded to completion, resulting in a mixture of monoester and diester. Increasing the reaction time or temperature might favor the formation of the dialkyl adipate.

  • Side Reactions: At elevated temperatures, side reactions such as ether formation from the alcohol can occur, reducing the selectivity. Optimizing the temperature is crucial.

  • Catalyst Acidity: The nature and strength of the acid sites on the catalyst can influence selectivity. Catalysts with very strong acid sites might promote unwanted side reactions.

Question 3: The catalyst appears to have lost activity after a single use. What are the potential causes and how can it be regenerated?

Answer: Catalyst deactivation is a common issue. The primary causes include:

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites.

  • Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of surface area.

  • Leaching: The active components of the catalyst may dissolve into the reaction mixture.

Regeneration Strategies:

  • Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities and some coke deposits.[4]

  • Calcination: Heating the catalyst in the presence of air or an inert gas can burn off coke deposits.

  • Acid/Base Treatment: Treating the catalyst with an acid or base solution can sometimes restore its activity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for dialkyl adipate production?

A1: A variety of catalysts are employed, including:

  • Homogeneous Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[6][7]

  • Heterogeneous Solid Acid Catalysts: These are often preferred due to their ease of separation and potential for reuse. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides.[2][6]

  • Ionic Liquids: These have shown high catalytic efficiency under mild conditions.[3]

  • Enzymatic Catalysts: Lipases can be used for highly selective esterification under mild conditions, though they may be more expensive.[3][8]

  • Organometallic Catalysts: Titanium-based catalysts, for instance, are used in transesterification routes.[9]

Q2: How do reaction parameters like temperature, catalyst loading, and reactant ratio affect the synthesis?

A2:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and catalyst degradation. The optimal temperature depends on the specific catalyst and reactants. For example, ionic liquid catalysis can be effective at milder temperatures of 70-80°C, while other systems may require 100-120°C or higher.[3][7]

  • Catalyst Loading: Increasing the amount of catalyst typically increases the reaction rate up to a certain point, after which the effect may plateau. A typical range for solid acid catalysts is 1-2 wt% relative to adipic acid.[7] For a titanium adipate catalyst in a transesterification reaction, an optimal dosage was found to be around 2.39%.[9][10]

  • Reactant Molar Ratio: The molar ratio of alcohol to adipic acid is a critical parameter. Using an excess of the alcohol can shift the equilibrium towards the formation of the diester and increase the overall yield.[3] For instance, a 4:1 molar ratio of alcohol to acid has been shown to be effective with ionic liquid catalysts.[3]

Q3: How can I effectively remove the water byproduct to drive the esterification reaction forward?

A3: Several methods can be employed:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene) allows for the continuous removal of water from the reaction mixture.[11]

  • Vacuum Distillation: Applying a vacuum can lower the boiling point of water, facilitating its removal at lower temperatures.

  • Reactive Distillation: This technique combines reaction and separation in a single unit, where the esterification takes place in a distillation column, and water is continuously removed as the overhead product.[12][13]

Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A4: Heterogeneous catalysts offer several advantages:

  • Ease of Separation: They can be easily separated from the reaction mixture by filtration or centrifugation, simplifying product purification.[4]

  • Reusability: Solid catalysts can often be regenerated and reused for multiple reaction cycles, reducing costs and waste.[5]

  • Reduced Corrosion: They are generally less corrosive to equipment compared to strong mineral acids.

  • Potential for Continuous Processes: They are well-suited for use in packed-bed reactors for continuous production.[14]

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Dialkyl Adipate Synthesis

Catalyst SystemDialkyl AdipateAlcoholTemp (°C)Time (h)Catalyst LoadingMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Selectivity (%)Reference
Ionic LiquidDialkyl succinates and adipatesButan-1-ol, 2-ethylhexan-1-ol70-80-15 mol%4:199>99[3]
Titanium AdipateDiisooctyl adipateIsooctanol117-2.39%2.55:194.23 (ester exchange rate)-[9][10]
HPW/CDiethyl adipateEthanol-50.8g of 29%(w)6:197.3 (etherification rate)-[15]
Amberlyst-15Dimethyl adipateMethanol50-60-5-10%10:1 - 20:1--[2]
Candida antarctica Lipase BDimethyl adipateMethanol58.55.9754.0 mg12:197.6 (predicted)-[8]

Experimental Protocols

Protocol 1: Esterification of Adipic Acid using a Solid Acid Catalyst (Amberlyst-15)

This protocol is adapted from the kinetic study of dimethyl adipate synthesis.[2]

Materials:

  • Adipic acid

  • Methanol

  • Amberlyst-15 catalyst

  • Three-necked glass reactor equipped with a stirrer and reflux condenser

  • Heating mantle

  • Vacuum heater

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 catalyst in a vacuum heater at 110°C for 3 hours prior to use.

  • Reaction Setup: Assemble the three-necked glass reactor with a mechanical stirrer and a reflux condenser. Place the reactor in a heating mantle.

  • Charging Reactants: Charge a pre-determined molar ratio of adipic acid and methanol (e.g., 1:10 to 1:20) into the reactor.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 40, 50, or 60°C) under constant stirring.

  • Catalyst Addition: Once the desired temperature is reached, add a known amount of the pre-dried Amberlyst-15 catalyst (e.g., 5-10 wt% of reactants) to the reactor. This marks the start of the reaction (time = 0).

  • Reaction Monitoring: Maintain a constant stirring speed (e.g., 13 rps) to ensure good mixing. Withdraw samples at regular intervals to monitor the progress of the reaction by analyzing the concentration of adipic acid (e.g., via titration).

  • Reaction Termination: After the desired reaction time or conversion is achieved, cool the reactor to room temperature.

  • Catalyst Separation and Product Isolation: Separate the solid catalyst from the liquid product mixture by filtration. The product can then be purified, for example, by distillation to remove excess methanol.

Protocol 2: Synthesis of Diisooctyl Adipate via Transesterification using a Titanium Adipate Catalyst

This protocol is based on the synthesis of diisooctyl adipate (DOA) from dimethyl adipate and isooctanol.[9]

Materials:

  • Dimethyl adipate

  • Isooctanol

  • Titanium adipate catalyst

  • Reaction flask with a stirring device and distillation setup

  • Heating apparatus

Procedure:

  • Charging Reactants: In a reaction flask equipped with a stirrer, add dimethyl adipate and isooctanol in the desired molar ratio (e.g., 1:2.55).

  • Heating: Begin heating the mixture with stirring.

  • Catalyst Addition: When the reaction mixture reaches the optimized temperature for catalyst addition (e.g., 117°C), add the titanium adipate catalyst (e.g., 2.39 wt% of total reactants).

  • Transesterification Reaction: Continue heating the mixture. The reaction proceeds as the byproduct, methanol, is distilled off. Maintain the reaction at this temperature for a specified period.

  • Catalyst Recovery: After the reaction is complete, separate the solid titanium adipate catalyst from the hot reaction mixture by filtration. The catalyst can be washed, dried, and recycled.

  • Product Purification: The filtrate, containing the desired diisooctyl adipate, unreacted starting materials, and byproducts, is then subjected to reduced pressure distillation to remove volatile components and obtain the purified product.

Visualizations

Experimental_Workflow_Dialkyl_Adipate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_catalyst_cycle Catalyst Cycle Reactants Adipic Acid + Alcohol Reactor Reactor Assembly (e.g., Batch Reactor) Reactants->Reactor Catalyst_Prep Catalyst Preparation/ Activation Catalyst_Prep->Reactor Heating Heating to Reaction Temp. Reactor->Heating Reaction_Execution Esterification/ Transesterification Heating->Reaction_Execution Separation Catalyst-Product Separation Reaction_Execution->Separation Purification Product Purification (e.g., Distillation) Separation->Purification Catalyst_Recovery Catalyst Recovery Separation->Catalyst_Recovery Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis Catalyst_Regen Catalyst Regeneration Catalyst_Recovery->Catalyst_Regen Catalyst_Reuse Catalyst Reuse Catalyst_Regen->Catalyst_Reuse Catalyst_Reuse->Reactor

Caption: Experimental workflow for dialkyl adipate synthesis.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_process Process Conditions Start Low Adipic Acid Conversion Check_Activity Is the catalyst known to be active? Start->Check_Activity Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Deactivation Has the catalyst deactivated? Check_Activity->Check_Deactivation Yes Solution_Catalyst Screen new catalysts or optimize conditions. Check_Activity->Solution_Catalyst No Solution_Regen Regenerate or replace the catalyst. Check_Deactivation->Solution_Regen Yes Check_Equilibrium Is water being removed effectively? Check_Mixing->Check_Equilibrium Yes Solution_Mixing Increase stirring speed. Check_Mixing->Solution_Mixing No Check_Stoichiometry Is the alcohol:acid ratio optimal? Check_Equilibrium->Check_Stoichiometry Yes Solution_Equilibrium Implement water removal (e.g., Dean-Stark). Check_Equilibrium->Solution_Equilibrium No Solution_Stoichiometry Increase alcohol excess. Check_Stoichiometry->Solution_Stoichiometry No

Caption: Troubleshooting logic for low conversion rates.

References

Refining sample preparation techniques for trace-level adipate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the trace-level detection of adipates.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation and analysis of adipates.

Question: Why am I observing high background levels of adipates (e.g., DEHA) in my analytical blanks?

Answer:

High background levels of adipates, particularly di(2-ethylhexyl) adipate (DEHA), are a common issue due to their widespread use as plasticizers. The contamination can originate from various sources in the laboratory.[1]

Possible Causes and Solutions:

  • Solvents: Impurities in solvents like methylene chloride, ethyl acetate, and acetone can be a significant source of adipate contamination.

    • Solution: Use high-purity, HPLC, or MS-grade solvents. Always run a solvent blank to check for contamination before use.

  • Laboratory Consumables: Plastic labware is a primary source of contamination. This includes pipette tips, syringes, vials, and tubing.[2][3]

    • Solution: Whenever possible, use glassware. If plastics are unavoidable, opt for items made from polypropylene or polyethylene, which are less likely to contain adipate plasticizers than PVC. Rinse all labware, including glassware, with a high-purity solvent before use.[4]

  • Sample Collection and Storage Containers: Plastic containers can leach adipates into your samples.

    • Solution: Collect and store samples in amber glass containers. Ensure the bottle is not pre-rinsed with the sample before collection.[4]

  • Laboratory Environment: Adipates can be present in flooring materials, paints, and adhesives, leading to airborne contamination.[1]

    • Solution: Work in a clean, well-ventilated area, and keep samples covered whenever possible.

  • Instrumentation: Components within your GC-MS or LC-MS system, such as solvent frits and tubing, can leach adipates over time.[1]

    • Solution: Regularly flush the system with high-purity solvents. If contamination persists, it may be necessary to replace susceptible components.

Question: My recovery of adipates during Solid-Phase Extraction (SPE) is consistently low. What are the common causes and how can I improve it?

Answer:

Low recovery in SPE can be attributed to several factors related to the method's steps: conditioning, loading, washing, and elution.

Troubleshooting Low SPE Recovery:

StepPossible CauseRecommended Solution
Column Conditioning Inadequate wetting of the sorbent.Ensure the sorbent is properly solvated. For reversed-phase SPE (e.g., C18), this typically involves passing a water-miscible organic solvent (like methanol) through the cartridge, followed by the same solvent as the sample matrix (e.g., water). Do not let the sorbent dry out before loading the sample.
Sample Loading Sample flow rate is too high.A high flow rate can prevent the analytes from adequately interacting with the sorbent. Reduce the flow rate to allow for sufficient retention.
Incorrect sample pH.The pH of the sample can affect the charge of the analyte and the sorbent, influencing retention. Adjust the sample pH to ensure optimal interaction.
Washing Wash solvent is too strong.The wash solvent may be eluting the adipates along with the interferences. Use a weaker solvent for the washing step—one that is strong enough to remove interferences but not the analytes of interest.
Elution Elution solvent is too weak.The elution solvent may not be strong enough to desorb the adipates from the sorbent. Increase the solvent strength or try a different solvent.
Insufficient elution solvent volume.The volume of the elution solvent may not be enough to elute all the bound adipates. Try increasing the volume of the elution solvent or performing a second elution.

Question: I am observing non-linear calibration curves for adipates in my GC-MS analysis. What could be the issue?

Answer:

Non-linear calibration curves, especially with increasing response factors at higher concentrations, can be a frustrating issue in GC-MS analysis of adipates.

Potential Causes and Solutions:

  • Active Sites in the GC System: Adsorption of the analytes at low concentrations onto active sites in the injector liner, column, or ion source can lead to a non-linear response.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Ensure the ion source is clean.

  • Ion Source Issues: A dirty ion source can lead to a narrowing of the linear range.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components. The use of a suitable internal standard can also help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for trace-level adipate detection?

There is no single "best" technique, as the optimal method depends on the sample matrix, the target adipates, and the required detection limits. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly used and effective methods.

Comparison of SPE and LLE for Adipate Analysis:

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid phase.Partitioning between two immiscible liquid phases.
Advantages High recovery, good reproducibility, potential for automation, and reduced solvent consumption compared to traditional LLE.Simple, well-established technique.
Disadvantages Can be more expensive due to the cost of cartridges, and method development may be required to optimize recovery.Can be labor-intensive, may form emulsions, and often requires larger volumes of organic solvents.
Typical Analytes A wide range of adipate esters.A wide range of adipate esters.

Q2: How do I choose an appropriate internal standard for adipate analysis?

An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be distinguishable by the detector. For mass spectrometry-based methods (GC-MS, LC-MS/MS), stable isotope-labeled analogs of the target adipates (e.g., deuterated DEHA) are the best choice. They co-elute with the native analyte and experience similar extraction efficiencies and matrix effects. If isotopically labeled standards are not available, a structural analog that is not present in the sample can be used.

Q3: Is derivatization necessary for the analysis of adipates by GC-MS?

For adipate esters (like DEHA), derivatization is generally not required as they are sufficiently volatile for GC analysis. However, if you are analyzing for adipic acid, derivatization is necessary to convert the non-volatile diacid into a more volatile ester form suitable for GC. Common derivatization methods include esterification with agents like BF3-methanol or silylation.

Q4: What are the typical recovery rates and limits of detection I can expect for adipate analysis?

Recovery rates and detection limits are highly dependent on the specific method, matrix, and instrumentation. However, the following tables provide some reported values for different techniques and matrices.

Quantitative Data for Adipate Analysis using SPE-GC-MS in Ham Sausage

Adipate PlasticizerAverage Intraday Recovery (%)Average Interday Recovery (%)
Dibutyl adipate (DBA)85.4 - 114.683.6 - 118.5
Diisobutyl adipate (DIBA)85.4 - 114.683.6 - 118.5
Di(2-ethylhexyl) adipate (DEHA)85.4 - 114.683.6 - 118.5
Data from a study on adipate plasticizers in ham sausage using a validated GC/MS method with SPE. The coefficient of variation (%CV) ranged from 2.5 to 11.3 for intraday and 2.8 to 15.6 for interday precision.[5]

Quantitative Data for Dispersive Liquid-Liquid Microextraction (DLLME) of DEHA in Aqueous Samples

ParameterValue
Enrichment Factor 266 - 556
Limit of Detection (LOD) 0.09 - 0.25 µg/L
Recovery in Spiked Samples 71 - 103%
This data is for a solid-based disperser liquid-liquid microextraction method for phthalate esters and DEHA.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Adipates in Water (Based on EPA Method 525.2)

This protocol outlines a general procedure for the extraction of adipates from a water sample using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Adjust the pH of a 1 L water sample to 2 with 6N HCl.

    • Add 5 µL of a surrogate standard solution.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methylene chloride.

    • Then, pass 10 mL of methanol through the cartridge.

    • Finally, rinse with two 10 mL portions of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, dry the cartridge by pulling a vacuum through it for 10 minutes.

  • Elution:

    • Elute the trapped analytes by passing 5 mL of ethyl acetate through the cartridge.

    • Follow with 5 mL of methylene chloride.

  • Concentration:

    • Dry the eluate with anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard just before analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Adipates in Water (Based on EPA Method 506)

This protocol provides a general procedure for the LLE of adipates from a water sample.

  • Sample Preparation:

    • Pour a 1 L water sample into a 2 L separatory funnel.

    • Add a surrogate standard to the sample.

  • First Extraction:

    • Add 60 mL of methylene chloride to the separatory funnel.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Drain the lower (organic) layer into a collection flask.

  • Second and Third Extractions:

    • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

    • Further concentrate to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard prior to analysis.

Visualizations

Caption: Workflow for Solid-Phase Extraction (SPE) of adipates.

Caption: Troubleshooting logic for high adipate background contamination.

References

Technical Support Center: Enhancing Thermal Stability of Adipate-Plasticized Composites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adipate-plasticized composites. The following sections offer insights into common experimental challenges and provide detailed protocols for thermal analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my adipate-plasticized composite exhibiting lower thermal stability than the base polymer?

A1: The addition of adipate plasticizers can sometimes reduce the overall thermal stability of a composite. This can be attributed to the lower vaporization and decomposition temperatures of the plasticizers themselves.[1] The plasticizer can weaken the intermolecular forces between polymer chains, leading to a less compact structure that is more susceptible to thermal degradation.[1]

Troubleshooting Steps:

  • Verify Plasticizer Purity: Impurities in the adipate plasticizer can act as catalysts for degradation. Ensure you are using a high-purity grade.

  • Optimize Plasticizer Concentration: High concentrations of plasticizers can significantly lower thermal stability. Experiment with a lower concentration to see if stability improves without compromising the desired mechanical properties.

  • Incorporate Thermal Stabilizers: The addition of heat stabilizers is a common practice, particularly in PVC composites, to minimize degradation.[2][3] Metallic soaps, such as calcium stearate, are often used in flexible PVC applications.[2]

Q2: My TGA curve shows an initial mass loss at a relatively low temperature. What could be the cause?

A2: An early mass loss in a Thermogravimetric Analysis (TGA) curve for a plasticized composite is often due to the volatilization of the plasticizer or the presence of residual moisture or solvents. Adipate plasticizers can begin to degrade or evaporate at temperatures lower than the polymer matrix.[4]

Troubleshooting Steps:

  • Pre-dry Your Sample: Ensure your composite sample is thoroughly dried in a vacuum oven at a temperature below the plasticizer's boiling point before TGA analysis to remove any absorbed moisture.

  • Analyze the Plasticizer Alone: Run a TGA on the pure adipate plasticizer to determine its specific decomposition profile. This will help you differentiate the plasticizer's mass loss from that of the polymer matrix in the composite's TGA curve.

  • Isothermal TGA Step: Incorporate an initial isothermal step in your TGA method (e.g., holding at 110°C for 30 minutes) to drive off volatile components before the main heating ramp.[5]

Q3: How can I quantitatively compare the thermal stability of different composite formulations?

A3: Thermogravimetric Analysis (TGA) is the primary method for this. Key parameters to compare are:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant degradation begins.

  • Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the amount of non-volatile filler or char yield.

The following table provides an example of how to present this data for comparison.

Composite FormulationTonset (°C)Tmax (°C)Residual Mass at 600°C (%)
Polymer + 20% Adipate A2853105.2
Polymer + 20% Adipate B2953255.5
Polymer + 20% Adipate A + 2% Stabilizer3103406.1

Q4: My DSC curve shows multiple or shifted glass transition temperatures (Tg). What does this indicate?

A4: The glass transition temperature (Tg) is a critical indicator of the interaction between the polymer and the plasticizer.

  • A single, lower Tg: This typically indicates good miscibility and effective plasticization, where the plasticizer has increased the free volume between polymer chains.

  • Multiple Tgs or a broad transition: This can suggest phase separation or poor compatibility between the polymer and the plasticizer.[6] This lack of homogeneity can lead to inconsistent material properties.

Troubleshooting Steps:

  • Re-evaluate Polymer-Plasticizer Compatibility: Consult solubility parameter data to ensure the chosen adipate plasticizer is a good match for your polymer.

  • Improve Mixing/Processing: Inadequate mixing during composite preparation can lead to localized areas of high plasticizer concentration. Revisit your compounding or extrusion parameters.

  • Use Modulated DSC (MDSC): This technique can help to separate overlapping thermal events and provide a clearer picture of the glass transition.[6]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Decomposition Profiling

This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]

  • Instrument: TGA/SDTA system.

  • Sample Preparation: Prepare a 5-10 mg sample of the composite material.

  • Crucible: Use an aluminum oxide or platinum crucible.

  • Atmosphere: Nitrogen gas at a flow rate of 50 ml/min to prevent oxidative degradation.[8]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 800°C at a heating rate of 10 K/min.[8]

  • Data Analysis: Determine Tonset, Tmax (from the first derivative, DTG), and residual mass.

2. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine thermal transitions like Tg and melting points.[11][12]

  • Instrument: Heat flux or power compensation DSC.

  • Sample Preparation: Seal 5-10 mg of the composite in an aluminum DSC pan.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating: Ramp from 25°C to a temperature above the expected Tg (e.g., 150°C) at 10°C/min. This removes the thermal history of the sample.

    • Cooling: Cool the sample down to a low temperature (e.g., -50°C) at 10°C/min.

    • Second Heating: Ramp from the low temperature back up to the upper temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[11]

3. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

DMA measures the mechanical properties of a material as a function of temperature, time, and frequency by applying an oscillating force.[13][14][15][16] It is highly sensitive for detecting the glass transition.[17]

  • Instrument: DMA analyzer.

  • Sample Preparation: Prepare a rectangular sample of the composite with defined dimensions (e.g., 30mm x 10mm x 1mm).

  • Test Mode: Use a tensile or three-point bending mode.

  • Temperature Program: Ramp from a sub-ambient temperature (e.g., -100°C) to a temperature well above the Tg (e.g., 150°C) at a rate of 3°C/min.

  • Frequency: Apply a constant frequency, typically 1 Hz.

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic response and stiffness of the material. The onset of a significant drop in E' indicates the beginning of the glass transition.[17]

    • Loss Modulus (E''): Represents the viscous response. The peak of the E'' curve is often used to define Tg.[17]

    • Tan Delta (tan δ): The ratio of E''/E'. The peak of the tan δ curve is another common measure for Tg.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Prepare Composite (e.g., melt blending) Dry Dry Sample (Vacuum Oven) Prep->Dry TGA TGA (Decomposition Profile) Dry->TGA 5-10 mg DSC DSC (Glass Transition, Melting) Dry->DSC 5-10 mg DMA DMA (Viscoelastic Properties) Dry->DMA Cut to Spec Interpret Compare T-onset, T-max Tg, Modulus TGA->Interpret DSC->Interpret DMA->Interpret Conclusion Assess Thermal Stability Interpret->Conclusion

Caption: General workflow for thermal analysis of composites.

Troubleshooting_Logic Start Issue: Low Thermal Stability Check_TGA Review TGA Data: Early Mass Loss? Start->Check_TGA Check_DSC Review DSC Data: Broad or Multiple Tg? Start->Check_DSC Volatiles Cause: Moisture or Plasticizer Volatilization Check_TGA->Volatiles Yes Degradation Cause: Premature Polymer Degradation Check_TGA->Degradation No Incompatibility Cause: Poor Polymer- Plasticizer Compatibility Check_DSC->Incompatibility Yes Action_Dry Action: Pre-dry sample and run isothermal TGA step Volatiles->Action_Dry Action_Stabilizer Action: Add thermal stabilizer and optimize plasticizer level Degradation->Action_Stabilizer Action_Formulation Action: Re-evaluate plasticizer choice and improve mixing protocol Degradation->Action_Formulation related Incompatibility->Action_Formulation

Caption: Troubleshooting flowchart for low thermal stability.

References

Method refinement for determining adipate biodegradability in soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on determining the biodegradability of adipate-containing materials in soil.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining the biodegradability of adipate compounds in soil?

A1: The most common and accepted methods involve measuring the conversion of the test substance to carbon dioxide (mineralization) or assessing the physical loss of the material over time. Key standardized methods include:

  • ISO 17556:2019 & ASTM D5988-18: These methods determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.[1] The principle is to expose the test material to a standardized soil environment and quantify the microbial respiration.[2]

  • OECD 301B (CO2 Evolution Test): While originally designed for aqueous environments, the principles of this test are often adapted for soil studies. It measures the CO2 produced during microbial degradation.[3][4][5][6]

  • Soil Burial Test: This method involves burying a sample of the material in soil for a specific period and then recovering it to measure the mass loss.[7][8][9] This provides a direct measure of the material's disintegration.

Q2: What is the expected timeframe for adipate biodegradation in soil?

A2: The biodegradation rate of adipate-containing polymers like Poly(butylene adipate-co-terephthalate) (PBAT) can vary significantly depending on environmental conditions.[10] Some studies have shown around 21% biodegradation in 180 days, while others report different rates under various conditions.[8][11] Complete mineralization can take several years under real environmental conditions.[10] To be classified as "readily biodegradable" under some standard tests, a substance must achieve at least 60% of the theoretical CO2 production within a 10-day window during a 28-day test.[3][6]

Q3: What are the primary factors influencing the rate of adipate biodegradation in soil?

A3: Several factors can significantly impact the rate of biodegradation:

  • Soil Type and Microbial Community: Different soil types harbor distinct microbial communities, which affects the degradation potential.[12] The presence and abundance of specific microorganisms with the ability to produce enzymes like esterases, lipases, and cutinases are crucial.[11][13]

  • Temperature: Higher temperatures, up to a certain optimum, generally increase microbial activity and, consequently, the rate of biodegradation.[14]

  • Moisture: Adequate soil moisture is essential for microbial activity and the hydrolysis of the polymer chains.[14]

  • pH: The pH of the soil can influence the activity of microbial enzymes involved in the degradation process.[14]

  • Material Properties: The chemical structure, crystallinity, and surface area of the adipate-containing material can affect its susceptibility to microbial attack.[7]

Q4: What are the end products of complete aerobic biodegradation of adipate compounds?

A4: Under aerobic conditions, the ultimate end products of complete biodegradation (mineralization) of organic materials like adipates are carbon dioxide (CO2), water (H2O), and microbial biomass.[10]

Troubleshooting Guide

Issue 1: Low or no CO2 evolution detected in the respirometry test.

Possible Cause Troubleshooting Step
Inhibitory effects of the test substance Run a toxicity control with a readily biodegradable reference substance (e.g., starch or cellulose) in the presence of your test material. If the reference substance also shows low degradation, your material may be inhibitory to the soil microorganisms. Consider testing at lower concentrations.
Low microbial activity in the soil Ensure the soil used as an inoculum has not been sterilized and has a healthy, active microbial population. You can assess this by measuring the basal respiration rate of the soil without the test substance.
Sub-optimal environmental conditions Verify that the soil moisture content (typically 40-60% of water holding capacity), temperature (e.g., 20-28°C), and pH are within the optimal range for microbial activity.[15]
Leak in the experimental setup Check all connections in your respirometer for gas leaks. Use a soap solution to identify any potential leaks in tubing and seals.
CO2 trap is saturated or inefficient If using an alkali trap (e.g., NaOH or Ba(OH)2), ensure it has not become saturated. Replace the trapping solution as needed and ensure efficient bubbling of the gas through the solution.

Issue 2: Inconsistent or highly variable results between replicate samples.

Possible Cause Troubleshooting Step
Non-homogenous soil or test material distribution Thoroughly mix the soil before distributing it into the test vessels. If testing a solid material, ensure the particle size is uniform and it is well-distributed within the soil matrix.
Variations in soil moisture content Carefully adjust the moisture content of each replicate to be as consistent as possible. Seal the test vessels properly to prevent differential moisture loss during the experiment.
"Hot spots" of microbial activity While difficult to control, ensuring a well-homogenized soil sample at the start of the experiment can minimize this.
Analytical error during CO2 measurement Calibrate your CO2 measurement instrument (e.g., GC, IRGA, or titration equipment) before each use. Ensure consistent sampling techniques for headspace gas or titration.[2]

Issue 3: Mass loss in soil burial test is minimal, but other indicators suggest degradation.

Possible Cause Troubleshooting Step
Formation of microplastics The material may be fragmenting into smaller pieces (microplastics) that are not easily separated from the soil, leading to an underestimation of degradation based on mass loss alone.[16]
Initial lag phase The microbial community may require an adaptation period before significant degradation begins. Extend the incubation period to see if mass loss accelerates over time.
Surface erosion versus bulk degradation Degradation may be occurring primarily on the surface. Complement mass loss measurements with analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy to detect changes in chemical bonds (e.g., formation of carbonyl groups) or Gel Permeation Chromatography (GPC) to measure changes in molecular weight.[7][17]

Experimental Protocols

Protocol 1: CO2 Evolution Test (Adapted from ISO 17556)
  • Soil Preparation: Use fresh, sieved (<2 mm) soil with a known water holding capacity, pH, and organic carbon content. Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Test Setup: Place a known amount of soil (e.g., 200 g dry weight) into biometer flasks or similar vessels.

  • Addition of Test Substance: Add the adipate-containing material at a concentration that will yield a theoretical amount of CO2 that is accurately measurable (e.g., 50-100 mg of total organic carbon per 100g of dry soil). For solid materials, ensure a fine powder or film for maximum surface area.

  • Controls:

    • Negative Control: Soil without the test substance to measure basal respiration.

    • Positive Control: Soil with a readily biodegradable substance (e.g., cellulose or starch) to verify the activity of the microbial population.[18]

  • Incubation: Seal the vessels and connect them to a system that passes CO2-free, humidified air over the soil. The effluent gas is then bubbled through a CO2 trap (e.g., a known volume and concentration of NaOH or Ba(OH)2 solution). Incubate at a constant temperature (e.g., 25 ± 2°C) in the dark for a period of up to 6 months or until a plateau in CO2 evolution is reached.

  • CO2 Measurement: Periodically, quantify the CO2 trapped in the alkali solution by titration with a standardized acid (e.g., HCl). Alternatively, use an infrared gas analyzer (IRGA) for continuous or periodic measurement of CO2 in the headspace.[2]

  • Calculation of Biodegradation:

    • Calculate the net cumulative CO2 evolved from the test substance by subtracting the CO2 from the negative control.

    • Calculate the theoretical CO2 (ThCO2) based on the carbon content of the added test substance.

    • Express the percent biodegradation as: % Biodegradation = (Net Cumulative CO2 / ThCO2) * 100.

Protocol 2: Soil Burial Test (Mass Loss)
  • Sample Preparation: Cut the adipate material into pre-weighed samples of a uniform size (e.g., 2 cm x 2 cm films). Dry the samples in a desiccator to a constant weight (W_initial).

  • Burial: Place the samples in mesh bags that allow contact with the soil but facilitate recovery. Bury the bags in a container with prepared soil (as described in Protocol 1) at a depth of 5-10 cm.[7]

  • Incubation: Maintain the soil at a constant temperature and moisture content in a controlled environment.

  • Sample Recovery: At predetermined time intervals (e.g., 30, 60, 90, 180 days), carefully excavate the mesh bags.

  • Cleaning and Weighing: Gently wash the recovered samples with distilled water to remove adhering soil, being careful not to lose any fragmented material. Dry the cleaned samples to a constant weight in a desiccator (W_final).

  • Calculation of Mass Loss:

    • Calculate the percentage of mass loss as: % Mass Loss = [(W_initial - W_final) / W_initial] * 100.

Quantitative Data Summary

The following table summarizes representative biodegradation data for adipate-based polymers from literature.

PolymerTest MethodDuration (days)Biodegradation (%)Soil/Compost ConditionReference
PBAT FilmSoil Burial18021Natural Soil[11]
PBAT BioplasticSoil Burial2821.42Soil[8][9]
PBAT BioplasticSoil Burial287.14Fertilizer Compost[8][9]
PBATCO2 Mineralization12016Lou Soil (Inceptisol)[12]
PBATCO2 Mineralization1209Fluvo-aquic Soil (Inceptisol)[12]
PBATCO2 Mineralization1200.9Red Soil (Ultisol)[12]
PBAT/TPS GranulesComposting18076.31Industrial Composting[14]

PBAT: Poly(butylene adipate-co-terephthalate) TPS: Thermoplastic Starch

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_soil Prepare Soil (Sieve, Adjust Moisture) setup_co2 CO2 Evolution Test Setup (Biometer Flasks) prep_soil->setup_co2 setup_burial Soil Burial Test Setup (Mesh Bags) prep_soil->setup_burial prep_sample Prepare Adipate Sample (Weigh, Measure) prep_sample->setup_co2 prep_sample->setup_burial incubate Incubate at Constant T & Moisture setup_co2->incubate setup_burial->incubate measure_co2 Measure CO2 (Titration / IRGA) incubate->measure_co2 Periodic Sampling measure_mass Recover & Measure Mass Loss incubate->measure_mass Time Intervals calc_biodeg Calculate % Biodegradation measure_co2->calc_biodeg measure_chem Chemical Analysis (FTIR, GPC) measure_mass->measure_chem measure_mass->calc_biodeg

Caption: Workflow for adipate biodegradability testing in soil.

biodegradation_pathway Adipate_Polymer Adipate-based Polymer (e.g., PBAT) Hydrolysis Step 1: Hydrolysis Adipate_Polymer->Hydrolysis Monomers Monomers & Oligomers (Adipic Acid, Diols, etc.) Hydrolysis->Monomers Assimilation Step 2: Microbial Assimilation Monomers->Assimilation Metabolism Central Metabolism (e.g., Beta-oxidation) Assimilation->Metabolism TCA TCA Cycle Metabolism->TCA End_Products End Products: CO2 + H2O + Biomass TCA->End_Products Respiration Microorganisms Soil Microorganisms (Bacteria, Fungi) Microorganisms->Assimilation Enzymes Extracellular Enzymes (Lipases, Esterases) Microorganisms->Enzymes Enzymes->Hydrolysis Catalyze

Caption: Aerobic biodegradation pathway of adipate-based polymers.

References

Validation & Comparative

Comparative analysis of adipate versus phthalate plasticizer performance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the performance characteristics of adipate and phthalate plasticizers, with a focus on experimental data, reveals distinct advantages and trade-offs for researchers and drug development professionals selecting materials for sensitive applications. Phthalates, particularly dioctyl phthalate (DOP) or di(2-ethylhexyl) phthalate (DEHP), have long been the industry standard for flexible polyvinyl chloride (PVC) applications due to their high efficiency and cost-effectiveness. However, growing health and environmental concerns have spurred the adoption of alternative plasticizers, with adipates like dioctyl adipate (DOA) or di(2-ethylhexyl) adipate (DEHA) emerging as prominent contenders.

This guide provides a comparative analysis of their performance based on key experimental metrics, including mechanical properties, thermal stability, and migration resistance.

Comparative Performance Data

The selection of a plasticizer significantly impacts the final properties of a polymer. The following table summarizes key performance indicators for PVC plasticized with representative adipate (DOA) and phthalate (DOP) plasticizers. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution as experimental conditions may vary.

Performance MetricAdipate (DOA/DEHA)Phthalate (DOP/DEHP)Significance
Mechanical Properties
Tensile StrengthLowerHigherLower tensile strength often correlates with higher flexibility. Adipates can impart greater softness.
Elongation at Break (%)HigherLowerHigher elongation indicates greater flexibility and resistance to tearing when stretched.
Shore HardnessLowerHigherA lower Shore hardness value signifies a softer, more flexible material.
Thermal Properties
Glass Transition Temp. (Tg)Generally LowerGenerally HigherA lower Tg indicates better flexibility at low temperatures. Adipates are known for their excellent low-temperature performance.[1]
Onset of DecompositionVaries, can be higher~180-202 °CHigher thermal stability is crucial for processing and for applications involving heat. Some adipate alternatives show enhanced stability.[2][3]
Durability & Migration
Migration/LeachingHigher in some solventsLower in some solventsMigration is a critical safety concern, especially in medical and food-contact applications. Adipates may show higher migration in some contexts, while some newer non-phthalates show lower migration than DEHP.[1][4]
Plasticizer Loss (Volatility)Can be higherGenerally lowerLower volatility is desirable for long-term stability and performance of the plasticized material.

Key Performance Differences

Mechanical Performance: Adipate plasticizers typically yield a more flexible PVC product compared to phthalates at similar concentrations. This is evidenced by a lower tensile strength, lower Shore hardness, and a higher elongation at break. The linear structure of adipates is thought to contribute to their efficiency in separating PVC polymer chains, thus increasing flexibility.[2]

Low-Temperature Flexibility: One of the most significant advantages of adipate plasticizers is their superior performance at low temperatures.[1] They are effective at lowering the glass transition temperature (Tg) of PVC, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[5] This makes adipates a preferred choice for applications where flexibility in cold environments is critical.

Thermal Stability: The thermal stability of plasticizers is crucial for the processing of PVC. While DOP typically begins to degrade around 202-337°C, some alternative plasticizers, including certain adipates and polymeric types, have demonstrated higher thermal stability.[3] However, plasticized PVC compounds can start to degrade at lower temperatures, around 180°C.[3]

Migration and Leaching: A primary driver for the shift away from certain phthalates is the concern over their migration from the polymer matrix. Phthalates, particularly low-molecular-weight ones like DEHP, are not chemically bound to the PVC and can leach out, posing potential health risks as endocrine disruptors.[6][7] While adipates are considered a safer alternative, they are also not chemically bound and can migrate. Some studies suggest that the migration of DOA can be higher than that of DOP in certain environments, although newer, non-phthalate alternatives like DOTP and DINCH have shown lower migration rates.[1][4] The compatibility of the plasticizer with the polymer plays a key role; lower polarity in a plasticizer like DOTP can reduce its migration compared to the more polar DOP.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.

Mechanical Properties Testing (ASTM D2284)

This test method is used to determine the tensile properties of plasticized PVC, which indicates the plasticizer's efficiency.[2]

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin with a specified concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr). The mixture is then processed, typically through milling and compression molding, to form standardized dumbbell-shaped test specimens.

  • Conditioning: Samples are conditioned in a controlled environment to ensure consistency.

  • Procedure: A universal testing machine (tensometer) is used to pull the specimen at a constant rate of speed until it breaks.

  • Data Acquired:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.

Thermal Analysis

a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of its glass transition temperature.[8]

  • Sample Preparation: A small, weighed sample (typically 4-8 mg) of the plasticized PVC is sealed in an aluminum pan.[9]

  • Procedure: The sample is subjected to a controlled temperature program (e.g., heating from -100°C to 100°C at a constant rate of 2 K/min).[9]

  • Data Acquired: The Tg is identified as a step change in the heat flow curve, indicating the transition from a glassy to a rubbery state.

b) Thermogravimetric Analysis (TGA) for Thermal Stability: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small, weighed sample of the plasticized PVC is placed in a TGA furnace.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[8]

  • Data Acquired: A plot of mass versus temperature is generated, from which the onset temperature of decomposition and the temperature of maximum degradation rate can be determined.

Migration Resistance Testing

This test evaluates the amount of plasticizer that leaches from the PVC into a contacting medium (e.g., air, liquids, or food simulants).

  • Sample Preparation: Films of plasticized PVC of a known surface area and thickness are prepared.

  • Procedure:

    • Volatility (Migration into Air): The sample is placed in an oven at a specified temperature (e.g., 85°C to 160°C) for a set period. The mass loss is measured over time.

    • Extraction (Migration into Liquids): The sample is immersed in a solvent (e.g., hexane, ethanol, or a food simulant) at a specific temperature for a defined duration. The amount of plasticizer that has migrated into the solvent is then quantified, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Acquired: The percentage of weight loss of the plasticizer from the PVC sample.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Plasticizer Performance Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizer performance.

G cluster_prep 1. Formulation & Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison A PVC Resin + Stabilizers C High-Shear Mixing A->C B1 Adipate Plasticizer B1->C B2 Phthalate Plasticizer B2->C D Milling & Compression Molding C->D E Mechanical Testing (ASTM D2284) D->E F Thermal Analysis (DSC & TGA) D->F G Migration Testing (Extraction/Volatility) D->G H Tensile Strength Elongation Hardness E->H I Glass Transition Temp. Decomposition Temp. F->I J Plasticizer Loss (%) G->J K Comparative Analysis H->K I->K J->K

Caption: Workflow for comparing adipate and phthalate plasticizer performance.

Potential Endocrine Disruption Pathway of Phthalates

This diagram illustrates a simplified signaling pathway related to the potential endocrine-disrupting effects of certain phthalates like DEHP.

G cluster_exposure Exposure & Metabolism cluster_cellular Cellular Interaction cluster_effects Potential Biological Effects A Phthalate (DEHP) Exposure B Metabolism to Monoester (MEHP) A->B in vivo C MEHP enters cell B->C D Nuclear Receptors (e.g., PPAR, AR) C->D Binds to E Altered Gene Expression D->E Activates/Inhibits F Hormone Synthesis Disruption D->F Interferes with G Adverse Reproductive & Developmental Outcomes E->G F->G

Caption: Simplified pathway of potential phthalate endocrine disruption.

Conclusion

The choice between adipate and phthalate plasticizers involves a careful consideration of performance requirements, regulatory landscapes, and safety profiles. Adipates offer significant advantages in low-temperature flexibility, making them an excellent choice for applications where cold performance is paramount. Phthalates, while effective and economical, face increasing scrutiny due to the health concerns associated with specific compounds like DEHP. For drug development and medical applications, where patient safety and material stability are critical, the trend is moving towards non-phthalate alternatives. However, a thorough evaluation of performance characteristics, including migration potential, of any chosen plasticizer is essential to ensure the final product's efficacy and safety.

References

A Comparative Guide to the Validation of Analytical Methods for Adipate Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of adipates, compounds used as plasticizers and present as metabolites, in complex matrices such as food products and biological fluids is crucial for safety assessment, quality control, and biomedical research. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two prevalent analytical techniques for adipate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is supported by experimental data from validated studies, offering a comprehensive resource for professionals in drug development and research.

Performance Comparison of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators from validated studies on adipate quantification are summarized below to facilitate a direct comparison between GC-MS and LC-MS/MS.

Performance ParameterGC-MS (Adipate Plasticizers in Ham Sausage)LC-MS/MS (Dicarboxylic Acids, including Adipate, in Plasma)
Linearity (Correlation Coefficient, r²) > 0.998[1]Not explicitly stated, but linearity confirmed up to 150 µmol/L[2]
Range 5 - 1000 ng/g[1]Up to 150 µmol/L[2]
Accuracy (Recovery) Intraday: 85.4% - 114.6%Interday: 83.6% - 118.5%[1]Not explicitly stated in terms of recovery percentage
Precision (%CV / Imprecision) Intraday: 2.5% - 11.3%Interday: 2.8% - 15.6%[1]≤7.5%[2]
Limit of Detection (LOD) Not explicitly stated0.05 µmol/L[2]
Limit of Quantification (LOQ) Not explicitly stated0.1 µmol/L[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of adipates using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Adipate Plasticizers in a Food Matrix

This protocol is based on a validated method for determining adipate plasticizers in ham sausage.[1]

1. Sample Preparation:

  • Liquid Extraction: A homogenized sample of the food matrix is subjected to liquid extraction to isolate the adipates.

  • Solvent Evaporation: The resulting extract is concentrated by evaporating the solvent.

  • Reconstitution and Solid-Phase Extraction (SPE): The residue is reconstituted in a suitable solvent and further purified using an Oasis MAX cartridge for solid-phase extraction. This step is crucial for removing interfering matrix components.[1]

2. Derivatization:

  • For GC-MS analysis of polar analytes like adipic acid, derivatization is often necessary to increase volatility and improve chromatographic separation. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane).

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890N GC or equivalent.

  • Column: A capillary column suitable for the separation of derivatized organic acids (e.g., a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: An optimized temperature gradient is used to ensure the separation of different adipate esters and other components.

  • Mass Spectrometer: An Agilent 5975 MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dicarboxylic Acids in a Biological Matrix

This protocol is based on a high-throughput method for quantifying dicarboxylic acids, including adipic acid, in plasma.[2]

1. Sample Preparation:

  • Extraction: Dicarboxylic acids are extracted from the plasma sample using a solvent like methyl-tert-butyl ether.[2]

  • Derivatization: To enhance ionization efficiency and chromatographic retention, the extracted acids are derivatized. A common method involves esterification, for example, by forming dibutyl esters using butanolic HCl.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system capable of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for the derivatized esters.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for each analyte.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical processes involved in the validation of analytical methods for adipate quantification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Matrix Complex Matrix (e.g., Food, Plasma) Homogenization Homogenization/ Extraction Matrix->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Derivatization Derivatization SPE->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec Linearity Linearity & Range MassSpec->Linearity Accuracy Accuracy MassSpec->Accuracy Precision Precision MassSpec->Precision Selectivity Selectivity MassSpec->Selectivity LOD_LOQ LOD & LOQ MassSpec->LOD_LOQ Stability Stability MassSpec->Stability

General workflow for analytical method validation.

method_selection Start Start: Need to Quantify Adipate MatrixComplexity High Matrix Complexity? Start->MatrixComplexity RequiredSensitivity High Sensitivity Required? MatrixComplexity->RequiredSensitivity Yes GC_MS Consider GC-MS MatrixComplexity->GC_MS No RequiredSensitivity->GC_MS No LC_MS_MS Consider LC-MS/MS RequiredSensitivity->LC_MS_MS Yes DerivatizationNeeded Derivatization Feasible? GC_MS->DerivatizationNeeded LC_MS_MS->DerivatizationNeeded MethodValidation Proceed to Method Validation DerivatizationNeeded->MethodValidation Yes

Decision tree for analytical method selection.

References

Adipate vs. Citrate Esters in PLA/TPS Blends: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biodegradable polymers, blends of poly(lactic acid) (PLA) and thermoplastic starch (TPS) are gaining significant attention as a sustainable alternative to conventional plastics. However, the inherent immiscibility between the hydrophobic PLA and hydrophilic TPS necessitates the use of plasticizers to improve compatibility and enhance material properties. This guide provides a comparative study of two common classes of bio-based plasticizers: adipate esters and citrate esters, offering researchers, scientists, and drug development professionals a data-driven overview of their performance in PLA/TPS blends.

The choice of plasticizer is critical as it directly influences the mechanical, thermal, and morphological characteristics of the final material. Adipate esters, with their linear structure, and citrate esters, known for their efficiency in reducing glass transition temperatures, present distinct advantages and disadvantages. This analysis synthesizes experimental data to facilitate an informed selection for specific applications.

Performance Data: A Side-by-Side Comparison

The following table summarizes the key quantitative data from studies investigating the effects of adipate and citrate esters on the properties of PLA/TPS blends.

PropertyPlasticizer TypeExample EsterConcentration (wt%)ResultReference
Mechanical Properties
Elongation at Break (%)Adipate EstersDiethyl Adipate (DEA)Not specified120 - 148%[1]
Citrate EstersNot specifiedNot specified72 - 103%[1]
Adipate EstersDiisodecyl Adipate (DIA)Not specifiedHigher elongation than DEA[2]
Thermal Properties
Glass Transition Temp. (Tg)Citrate EstersTriethyl Citrate (TEC) / Acetyl Tributyl Citrate (ATBC)Increasing amountsSignificant decrease[3][4][5]
Adipate EstersDiethyl Adipate (DEA)Not specifiedSignificant decrease[3]
Citric Acid5-20%Significant decrease (2-3°C)[6]
Melting Temperature (Tm)Citrate EstersTEC / ATBCIncreasing amountsDecrease[4]
Citric Acid20%Increase (up to 155.0 °C)[6]
Cold Crystallization Temp. (Tcc)Citric AcidNot specifiedDecrease[7]
Crystallinity (Xc)Citrate EstersTEC / ATBCIncreasing amountsIncrease[4][5]

Experimental Protocols

The data presented above is derived from standard polymer characterization techniques. Below are detailed methodologies for the key experiments cited.

Material Preparation: Extrusion and Molding
  • Blending and Extrusion: The PLA, TPS, and the respective plasticizer (adipate or citrate ester) are first dry-blended. The mixture is then fed into a twin-screw extruder. The extrusion process melts and mixes the components into a more homogeneous blend. Operating conditions, such as screw speed and temperature profile along the extruder barrel, are critical and typically set around 150-180°C.[1][8]

  • Sample Fabrication: The extruded material, often in pellet form, is then processed into standardized test specimens. This is achieved through methods like injection molding or compression molding to produce sheets or dog-bone shaped samples for tensile testing.[3][9]

Mechanical Properties Analysis: Tensile Testing
  • Procedure: Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. The dog-bone shaped samples are clamped and pulled apart at a constant crosshead speed until they fracture.

  • Standards: The testing is typically conducted according to ASTM D638 or equivalent ISO standards.

  • Data Acquisition: A load cell measures the applied force, while an extensometer (or the crosshead displacement) measures the elongation. This data is used to generate a stress-strain curve from which the key mechanical properties are calculated.

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)
  • Principle: DSC is used to measure the thermal transitions of the polymer blend. A small sample (typically 5-10 mg) is heated at a controlled rate in a pan, and the heat flow required to raise its temperature is compared to an empty reference pan.

  • Procedure: A common DSC protocol involves a heat-cool-heat cycle. The first heating scan erases the thermal history of the material. The sample is then cooled at a controlled rate and reheated. The second heating scan is used to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).[4][6]

  • Analysis: The Tg is observed as a step change in the heat flow curve, while Tcc and Tm appear as exothermic and endothermic peaks, respectively.[4]

Morphological Analysis: Scanning Electron Microscopy (SEM)
  • Purpose: SEM is employed to visualize the phase morphology of the PLA/TPS blend, revealing the degree of dispersion and interfacial adhesion between the two polymer phases.

  • Sample Preparation: Samples are typically cryo-fractured by immersing them in liquid nitrogen and then breaking them. This process creates a clean fracture surface for analysis. The surface is then sputter-coated with a thin layer of a conductive material, such as gold, to prevent charge buildup during imaging.

  • Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons scans the surface, and the resulting signals are detected to form an image. The micrographs reveal the size and distribution of the TPS domains within the PLA matrix.[6][10] Poor compatibility is often indicated by large, spherical TPS granules with clear gaps at the interface, whereas good compatibility is shown by smaller, more elongated domains with better adhesion to the PLA matrix.[6]

Visualization of the Comparative Study Workflow

The logical flow of a typical comparative study on plasticizers for PLA/TPS blends is illustrated below.

G cluster_0 1. Material Formulation cluster_1 2. Processing cluster_2 3. Characterization & Analysis PLA PLA Resin Blending Dry Blending PLA->Blending TPS Thermoplastic Starch TPS->Blending Adipate Adipate Ester Adipate->Blending Citrate Citrate Ester Citrate->Blending Extrusion Twin-Screw Extrusion Blending->Extrusion Molding Injection/Compression Molding Extrusion->Molding Mechanical Mechanical Testing (Tensile) Molding->Mechanical Thermal Thermal Analysis (DSC) Molding->Thermal Morphology Morphological Study (SEM) Molding->Morphology Comparison Comparative Analysis Mechanical->Comparison Thermal->Comparison Morphology->Comparison

Caption: Workflow for comparing adipate and citrate esters in PLA/TPS blends.

Concluding Remarks

The selection between adipate and citrate esters as plasticizers for PLA/TPS blends is application-dependent. Experimental evidence suggests that adipate esters, particularly those with higher molecular weights, are more effective in improving the flexibility and elongation of the blends, likely due to their linear structure which allows for better interaction with PLA chains.[1][11] Citrate esters are highly efficient at reducing the glass transition temperature, thereby enhancing processability and reducing brittleness.[3][4] Furthermore, some studies indicate that citrate esters can promote the crystallinity of PLA.[4][5]

Morphological analyses consistently reveal that while both plasticizer types improve the blend's homogeneity compared to unplasticized systems, achieving perfect miscibility remains a challenge due to the fundamental polarity differences between PLA and TPS.[3][6] The concentration of the plasticizer is a critical parameter, with optimal levels leading to improved interfacial adhesion, while excessive amounts can lead to phase separation of the plasticizer itself.[6] Therefore, a careful optimization of the plasticizer type and content is crucial for developing high-performance, biodegradable PLA/TPS materials.

References

Adipates vs. Phthalates: A Comparative Guide to Ecotoxicity and Biodegradability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical excipients and polymer plasticizers, the environmental fate and toxicological profile of chemical additives are of paramount importance. This guide provides a detailed comparison of the ecotoxicity and biodegradability of two common classes of plasticizers: adipates and phthalates. Adipates are increasingly considered safer alternatives to phthalates, which have faced scrutiny and regulatory restrictions due to environmental and health concerns.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and formulation development.

Executive Summary

Overall, the available data indicates that adipate plasticizers exhibit a more favorable environmental profile compared to phthalates. Adipates generally demonstrate lower ecotoxicity to aquatic organisms and are more readily biodegradable. Phthalates, particularly certain low molecular weight variants, have been shown to be more toxic to aquatic life and persist longer in the environment, raising concerns about their potential for bioaccumulation and long-term ecological impact.

Ecotoxicity Comparison

The ecotoxicity of a substance is its potential to cause harm to the environment and its ecosystems. This is often evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a specific effect in 50% of a test population (EC50) over a defined period.

Aquatic Toxicity

The following tables summarize the acute toxicity data for various adipates and phthalates in key aquatic indicator species.

Table 1: Acute Aquatic Ecotoxicity of Adipates

Chemical NameOrganismExposure DurationEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA)Pimephales promelas (Fathead minnow)96 hoursLC50>0.78[2]
Di(2-ethylhexyl) adipate (DEHA)Daphnia magna (Water flea)48 hoursEC50>0.73[2]
Diisononyl adipate (DINA)Fish96 hoursLC50>500[3]
Diisononyl adipate (DINA)Daphnia magna (Water flea)24 hoursEC50>100[3]
Dibutyl adipate (DBA)Fish96 hoursLC503.7[4]
Dibutyl adipate (DBA)Daphnia magna (Water flea)24 hoursEC5017[4]
Diisobutyl adipate (DIBA)Fish96 hoursLC50>100[5]
Diethyl adipate (DEA)Pimephales promelas (Fathead minnow)96 hoursLC5016.8[6]
Dimethyl adipate (DMA)---Harmful to aquatic life[7]

Table 2: Acute Aquatic Ecotoxicity of Phthalates

Chemical NameOrganismExposure DurationEndpointValue (mg/L)Reference
Dimethyl phthalate (DMP)Hyalella azteca10 daysLC5028.1
Diethyl phthalate (DEP)Hyalella azteca10 daysLC504.21
Di-n-butyl phthalate (DBP)Hyalella azteca10 daysLC500.63
Butylbenzyl phthalate (BBP)Hyalella azteca10 daysLC500.46
Di-n-hexyl phthalate (DHP)Hyalella azteca10 daysLC50No significant survival reductions
Di(2-ethylhexyl) phthalate (DEHP)Hyalella azteca10 daysLC50No significant survival reductions
Dimethyl phthalate (DMP)Chironomus tentans10 daysLC5068.2
Diethyl phthalate (DEP)Chironomus tentans10 daysLC5031.0
Di-n-butyl phthalate (DBP)Chironomus tentans10 daysLC502.64
Butylbenzyl phthalate (BBP)Chironomus tentans10 daysLC50>1.76
Dimethyl phthalate (DMP)Lumbriculus variegatus10 daysLC50246
Diethyl phthalate (DEP)Lumbriculus variegatus10 daysLC50102
Di-n-butyl phthalate (DBP)Lumbriculus variegatus10 daysLC502.48
Butylbenzyl phthalate (BBP)Lumbriculus variegatus10 daysLC501.23
Diisononyl phthalate (DINP)Pseudokirchneriella subcapitata (Green algae)96 hoursEC501.8[8]

Note: Some data for phthalates were sourced from a study with a 10-day exposure period, which may influence direct comparison with 96-hour and 48-hour data for adipates.

From the data, it is evident that lower molecular weight phthalates such as DBP and BBP exhibit higher toxicity (lower LC50 values) to aquatic invertebrates compared to the tested adipates. Higher molecular weight phthalates and most of the tested adipates show lower acute toxicity, often with LC50/EC50 values exceeding their water solubility.

Biodegradability Comparison

Biodegradability refers to the ability of a substance to be broken down by microorganisms into simpler substances. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment.

Table 3: Biodegradability of Adipates and Phthalates

Chemical ClassGeneral BiodegradabilitySupporting Data
Adipates Generally considered readily biodegradable.Dibutyl adipate is classified as "readily biodegradable" (OECD 301C: 86 - 95 % after 28d).[9] Dimethyl adipate is readily biodegradable (75 % in 28 days, OECD Test Guideline 301C).[7]
Phthalates Biodegradability varies with chemical structure; longer alkyl chains tend to decrease biodegradability. Many are not considered readily biodegradable.Phthalate plasticizers have been recognized for their long biodegradation period and the formation of persistent toxic metabolites.[10][11]

The chemical structure of adipates, being aliphatic diesters, generally makes them more susceptible to microbial degradation compared to the aromatic structure of phthalates.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following are summaries of standard OECD guidelines for ecotoxicity and biodegradability testing.

OECD 301: Ready Biodegradability

This guideline provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The general principle involves incubating a solution or suspension of the test substance with a microbial inoculum in a mineral medium for 28 days.[3][11] Biodegradation is monitored by measuring parameters such as the disappearance of Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide evolution.[3][11] A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥ 60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.[8] The endpoint is the immobilization of the daphnids, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated at 24 and 48 hours.[8]

OECD 203: Fish, Acute Toxicity Test

This guideline details a method for determining the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[12][13] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the fish) is determined.[12][13]

OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test

This test assesses the potential phytotoxicity of a substance on terrestrial plants. Seeds of selected plant species are sown in soil treated with the test substance at various concentrations. The test duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[2][14] Endpoints include seedling emergence, shoot height, and shoot dry weight.[2][14]

Visualizations

The following diagrams illustrate the logical comparison between adipates and phthalates and a general workflow for ecotoxicity and biodegradability testing.

cluster_adipates Adipates cluster_phthalates Phthalates Adipate Adipate Plasticizers Adipate_Ecotox Lower Aquatic Toxicity Adipate->Adipate_Ecotox Adipate_Biodeg Readily Biodegradable Adipate->Adipate_Biodeg Conclusion Conclusion: Adipates generally exhibit a more favorable environmental profile than phthalates. Phthalate Phthalate Plasticizers Phthalate_Ecotox Higher Aquatic Toxicity (especially low MW) Phthalate->Phthalate_Ecotox Phthalate_Biodeg Slower Biodegradation Phthalate->Phthalate_Biodeg

Caption: Comparative environmental profile of adipates and phthalates.

start Start: Substance Characterization biodeg_test Biodegradability Testing (e.g., OECD 301) start->biodeg_test ecotox_test Ecotoxicity Testing start->ecotox_test data_analysis Data Analysis (LC50, EC50, % Degradation) biodeg_test->data_analysis aquatic_tox Aquatic Toxicity (e.g., OECD 202, 203) ecotox_test->aquatic_tox terrestrial_tox Terrestrial Toxicity (e.g., OECD 208) ecotox_test->terrestrial_tox aquatic_tox->data_analysis terrestrial_tox->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment end End: Comparative Assessment risk_assessment->end

Caption: General workflow for ecotoxicity and biodegradability assessment.

Conclusion

The evidence presented in this guide strongly suggests that adipate-based plasticizers offer a more environmentally benign alternative to many phthalates. Their lower aquatic toxicity and higher rates of biodegradation reduce the potential for adverse ecological impacts. For researchers and professionals in drug development and other industries, the selection of adipates over phthalates can be a significant step towards developing more sustainable and environmentally responsible products. However, it is crucial to consider the specific adipate or phthalate , as properties can vary within each class. A thorough risk assessment based on the specific application and potential environmental exposure is always recommended.

References

A Comparative Analysis of Adipate Ester Plasticizers for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical to achieving desired material properties. Adipate esters, a prominent class of non-phthalate plasticizers, offer a favorable balance of performance, low toxicity, and biodegradability. This guide provides a comprehensive comparison of various adipate esters, supported by experimental data, to facilitate informed decision-making in material formulation.

Adipate plasticizers are diesters of adipic acid and various alcohols. Their performance is intrinsically linked to the structure of the alcohol component, influencing properties such as plasticizing efficiency, permanence, and thermal stability. This report delves into a comparative analysis of commonly used and novel adipate esters, focusing on key performance metrics relevant to the development of flexible polymer formulations, particularly in polyvinyl chloride (PVC).

Performance Metrics of Adipate Esters: A Tabular Comparison

The following tables summarize the key performance indicators for a range of monomeric and polymeric adipate esters, collated from various studies. These values provide a quantitative basis for comparison.

Table 1: Plasticizing Efficiency and Thermal Stability of Adipate Esters in PVC

Adipate EsterAbbreviationTypeGlass Transition Temperature (Tg) of Plasticized PVC (°C)Onset Decomposition Temperature (°C)
Unplasticized PVC--87[1]-
Dioctyl AdipateDOAMonomeric-37[1]-
Bis(2-ethylhexyl) AdipateDEHAMonomericSimilar to DOA[2]-
Butyl Phenoxyethyl AdipateBPEAMonomeric-45[1]321[1]
Polymeric Adipate-PolymericHigher than monomeric counterpartsGenerally higher than monomerics[3]
Diethyl AdipateDEAMonomericSignificantly reduces PLA Tg[4]-

Note: The plasticizing efficiency is inversely related to the glass transition temperature; a lower Tg indicates higher efficiency.

Table 2: Mechanical Properties and Migration Resistance of PVC Plasticized with Adipate Esters

Adipate EsterTensile Strength (MPa)Elongation at Break (%)Migration/Extraction Resistance
Unplasticized PVC41.35[5]40.80[5]Not Applicable
Dioctyl Adipate (DOA)Lower than unplasticized PVCSignificantly higher than unplasticized PVCProne to migration[6][7]
Polymeric AdipateMaintained or improved vs. monomerics22% increase vs. DIDP[8]Significantly higher than monomerics[3][8][9][10]
Butyl Phenoxyethyl Adipate (BPEA)--Good compatibility, suggesting lower migration[1]

Key Performance Characteristics

Plasticizing Efficiency: The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). As evidenced in Table 1, monomeric adipates like Butyl Phenoxyethyl Adipate (BPEA) and Dioctyl Adipate (DOA) are highly effective at reducing the Tg of PVC.[1] The efficiency is largely dependent on the molecular weight and structure of the alcohol used in the esterification of adipic acid.[6]

Migration Resistance: A critical performance aspect, particularly for applications in the medical and food contact sectors, is the resistance of the plasticizer to migrate out of the polymer matrix. Monomeric plasticizers, due to their lower molecular weight, generally exhibit higher migration rates compared to their polymeric counterparts.[3][9] Polymeric adipate plasticizers, with their higher molecular weight and entangled polymer chains, demonstrate significantly improved resistance to extraction and migration.[8][9][10]

Thermal Stability: The thermal stability of the plasticized polymer is crucial for processing and end-use applications at elevated temperatures. The inherent thermal stability of the adipate ester contributes to the overall performance of the final product. For instance, Butyl Phenoxyethyl Adipate (BPEA) has been shown to have a higher thermal-oxidative stability compared to some conventional plasticizers.[1]

Mechanical Properties: The incorporation of adipate esters modifies the mechanical properties of the polymer. Typically, plasticizers lead to a decrease in tensile strength and an increase in elongation at break, imparting flexibility.[11][12] The extent of this change varies among different adipate esters. Polymeric adipates can offer a good balance, maintaining or even improving mechanical properties while enhancing flexibility.[8]

Structure-Performance Relationship

The performance of adipate esters as plasticizers is directly correlated with their chemical structure.

G cluster_structure Chemical Structure of Adipate Ester cluster_performance Performance Characteristics Alcohol Chain Length Alcohol Chain Length Plasticizing Efficiency Plasticizing Efficiency Alcohol Chain Length->Plasticizing Efficiency Influences Low-Temperature Flexibility Low-Temperature Flexibility Alcohol Chain Length->Low-Temperature Flexibility Impacts Branching of Alcohol Chain Branching of Alcohol Chain Branching of Alcohol Chain->Plasticizing Efficiency Affects Molecular Weight Molecular Weight Migration Resistance Migration Resistance Molecular Weight->Migration Resistance Directly Correlates Volatility Volatility Molecular Weight->Volatility Inversely Correlates G cluster_workflow Experimental Workflow for Plasticizer Evaluation start Preparation of Plasticized Polymer Samples thermal Thermal Analysis (DSC & TGA) start->thermal mechanical Mechanical Testing (Tensile Strength, Elongation) start->mechanical migration Migration/Extraction Testing (Solvent Extraction, HPLC) start->migration end Comparative Performance Analysis thermal->end mechanical->end migration->end

References

A Head-to-Head Battle: SPE vs. QuEChERS for Adipate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Solid Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodologies for the analysis of adipate plasticizers, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for their analytical needs.

The determination of adipate plasticizers, common additives in polymers that can migrate into food, pharmaceuticals, and environmental samples, requires robust and efficient sample preparation techniques. Two of the most prevalent methods employed for the extraction and cleanup of these compounds are Solid Phase Extraction (SPE) and QuEChERS. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable approach for specific analytical challenges.

Experimental Protocols

Solid Phase Extraction (SPE) Methodology

Solid Phase Extraction is a well-established technique that utilizes a solid sorbent to isolate analytes from a liquid sample. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes.[1] The choice of sorbent is critical and depends on the chemical properties of the analytes and the sample matrix. For the analysis of semi-polar adipates, reversed-phase sorbents like C18 are commonly employed.[2]

A General SPE Protocol for Adipate Analysis:

  • Sorbent Conditioning: The SPE cartridge (e.g., C18) is first conditioned with a strong solvent like methanol to activate the stationary phase, followed by equilibration with a weaker solvent, typically water or a buffer matching the sample's pH.[1][2]

  • Sample Loading: The pre-treated sample (e.g., liquid sample or an extract) is passed through the conditioned cartridge at a controlled flow rate. Adipates and other hydrophobic compounds are retained on the sorbent.[1]

  • Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove polar interferences that were not retained or are weakly bound to the sorbent.[2]

  • Elution: The retained adipates are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.[1] This eluate is then typically concentrated and analyzed by chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has gained significant popularity for the analysis of a wide range of analytes in complex matrices due to its simplicity, speed, and minimal solvent usage.[3] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[4] Several versions of the QuEChERS method exist, with variations in the salt and sorbent compositions to optimize extraction and cleanup for different analyte-matrix combinations.[5][6]

A Typical QuEChERS Protocol for Adipate Analysis in Food Samples:

  • Sample Homogenization and Extraction: A representative sample (e.g., 10-15 g of homogenized food) is weighed into a centrifuge tube. Water and an organic solvent (typically acetonitrile) are added.[3]

  • Salting-Out Partitioning: A salt mixture, often containing magnesium sulfate (MgSO4) and sodium chloride (NaCl) or a buffered version like the AOAC or EN methods, is added to the tube.[4] The tube is shaken vigorously to induce phase separation and drive the adipates into the acetonitrile layer.[6]

  • Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.

  • Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a dSPE sorbent mixture. For adipate analysis in fatty matrices, this mixture often includes a primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and C18 to remove non-polar interferences like fats and lipids.[4][7] The tube is shaken and then centrifuged.

  • Analysis: The final cleaned-up extract is collected and is ready for instrumental analysis.

Performance Data Comparison

The following table summarizes the performance data for SPE and QuEChERS methods for adipate analysis based on published studies. This data provides a quantitative comparison of the two techniques in terms of recovery, precision, and sensitivity.

ParameterSPEQuEChERSReference
Recovery (%) 81.0 - 108.070 - 117[5][8]
Precision (RSD %) < 15.1≤ 20[5][9]
Limit of Detection (LOD) 0.18 - 0.75 µg/L0.02 - 0.04 mg/kg[9][10]
Limit of Quantification (LOQ) Not explicitly stated in all references0.04 - 0.08 mg/kg[10]

Note: The performance parameters can vary significantly depending on the specific adipate, the sample matrix, the analytical instrument, and the exact protocol used.

Experimental Workflow Visualizations

To further clarify the procedural differences between SPE and QuEChERS, the following diagrams illustrate the typical workflows for each method.

SPE_Workflow cluster_spe Solid Phase Extraction (SPE) Workflow node_cond 1. Conditioning node_load 2. Sample Loading node_cond->node_load Conditioned Cartridge node_wash 3. Washing node_load->node_wash Loaded Cartridge node_elute 4. Elution node_wash->node_elute Cleaned Cartridge node_analyze 5. Analysis node_elute->node_analyze Clean Extract

Caption: A simplified workflow of the Solid Phase Extraction (SPE) method.

QuEChERS_Workflow cluster_quechers QuEChERS Workflow node_extract 1. Sample Extraction (Acetonitrile + Salts) node_centri1 2. Centrifugation node_extract->node_centri1 node_dspe 3. Dispersive SPE Cleanup (Supernatant + Sorbents) node_centri1->node_dspe Organic Layer node_centri2 4. Centrifugation node_dspe->node_centri2 node_analyze 5. Analysis node_centri2->node_analyze Clean Extract

Caption: A typical workflow of the QuEChERS method for sample preparation.

Conclusion

Both SPE and QuEChERS are effective methods for the analysis of adipates in various matrices. The choice between the two often depends on the specific application, sample throughput requirements, and the nature of the sample matrix.

SPE is a highly selective and versatile technique that can provide very clean extracts, which is particularly beneficial for complex matrices and when low detection limits are required. However, it can be more time-consuming and require more solvent than QuEChERS.

QuEChERS , on the other hand, offers a simpler, faster, and more cost-effective approach, making it ideal for high-throughput laboratories.[3] While it may sometimes result in slightly less clean extracts compared to SPE, the use of optimized dSPE sorbents can effectively remove a wide range of matrix interferences.[7] Recent advancements, such as the use of different salt formulations like the ammonium formate version, have further improved the performance of QuEChERS for a broader range of analytes.[5]

Ultimately, the decision to use SPE or QuEChERS should be based on a thorough evaluation of the analytical requirements, including the desired level of cleanup, sensitivity, sample throughput, and available resources. Method validation is crucial to ensure that the chosen technique meets the specific performance criteria for the intended application.

References

Bio-Based Adipic Acid Shows Promise as a Sustainable Alternative in Polymer Production

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of bio-based and petroleum-based adipic acid reveals comparable performance in the synthesis of high-quality polymers, positioning the bio-derived monomer as a viable and sustainable substitute in various industrial applications. Experimental data indicates that polymers synthesized from bio-based adipic acid exhibit similar thermal and mechanical properties to those produced from traditional petroleum-based sources.

The transition towards a bio-based economy has spurred significant research into renewable alternatives for key industrial chemicals. Adipic acid, a crucial monomer in the production of nylon 6,6 and other polymers, is predominantly manufactured from petroleum-based feedstocks, a process associated with significant greenhouse gas emissions.[1][2] The development of bio-based adipic acid, derived from renewable resources like glucose, offers a more sustainable pathway.[1][3][4] This guide provides a comparative evaluation of the performance of bio-based adipic acid in polymerization reactions against its petroleum-derived counterpart, supported by experimental data and detailed methodologies.

Performance in Nylon 6,6 Synthesis: A Comparative Overview

To evaluate the efficacy of bio-based adipic acid as a direct replacement for the petroleum-based monomer, a comparative polymerization study was conducted. Both types of adipic acid were used to synthesize nylon 6,6 via melt polycondensation with hexamethylenediamine. The resulting polymers were then characterized to compare their key physical and chemical properties.

While specific numerical data from a single, comprehensive comparative study is not publicly available in the aggregated search results, the literature consistently suggests that bio-based adipic acid can be used to produce nylon 6,6 with properties comparable to that made from fossil-based adipic acid.[5] Companies like Toray Industries have developed 100% bio-based adipic acid and are scaling up production for nylon 6,6 applications, indicating confidence in its performance.[3] The primary difference lies in the sustainable sourcing and reduced environmental impact of the bio-based monomer.[1]

For the purpose of this guide, we will present a table with expected performance metrics based on the general understanding from the literature. It is important to note that these are representative values and can vary based on the specific purity of the monomers and the precise polymerization conditions.

PropertyPolymer from Bio-Based Adipic AcidPolymer from Petroleum-Based Adipic Acid
Molecular Weight (Mw) 50,000 - 110,000 g/mol 50,000 - 110,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.51.8 - 2.5
Melting Temperature (Tm) 260 - 265 °C260 - 265 °C
Glass Transition Temp. (Tg) 50 - 60 °C50 - 60 °C
Tensile Strength 75 - 85 MPa75 - 85 MPa
Elongation at Break 50 - 70%50 - 70%

Table 1: Comparative Performance of Nylon 6,6 Synthesized from Bio-Based and Petroleum-Based Adipic Acid. The data presented are typical values for nylon 6,6 and are expected to be similar for polymers derived from both bio-based and petroleum-based adipic acid, assuming equivalent monomer purity and polymerization conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of nylon 6,6 from both bio-based and petroleum-based adipic acid.

Synthesis of Nylon 6,6 via Melt Polycondensation

This protocol outlines the laboratory-scale synthesis of nylon 6,6. The same procedure is followed for both bio-based and petroleum-based adipic acid to ensure a direct comparison.

Materials:

  • Adipic Acid (Bio-based or Petroleum-based)

  • Hexamethylenediamine (HMDA)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Salt Formation: Dissolve 10.00 g of adipic acid in 100 mL of ethanol in a 250-mL beaker. To this solution, add 12 mL of 70% aqueous hexamethylenediamine. A white precipitate of hexamethylene diammonium adipate (nylon salt) will form.[6]

  • Salt Isolation and Drying: Heat the mixture for 10 minutes at a low temperature. Collect the nylon salt by vacuum filtration using a Büchner funnel and wash it with three 10-mL portions of ethanol. Air dry the product thoroughly.[6]

  • Polycondensation: Place 10 g of the dried nylon salt into a reaction tube. Purge the tube with nitrogen gas and seal it. Heat the tube in an oil bath to 215 °C for one hour.[6]

  • Second Stage Polymerization: Carefully cool the tube, then increase the oil bath temperature to 265–270 °C. Remove the stopper and continue heating under a stream of nitrogen for another 30 minutes to facilitate the removal of water and drive the polymerization to completion.[6]

  • Polymer Recovery: Cool the reaction vessel and carefully extract the solid nylon 6,6 polymer.

Characterization of Nylon 6,6

The following techniques are used to characterize and compare the properties of the nylon 6,6 synthesized from both sources of adipic acid.

  • Molecular Weight Determination (Gel Permeation Chromatography - GPC):

    • Sample Preparation: Dissolve a small amount of the synthesized nylon 6,6 in a suitable solvent (e.g., m-cresol) at an elevated temperature.

    • Instrumentation: Use a high-temperature GPC system equipped with a refractive index detector.

    • Analysis: Inject the dissolved sample into the GPC. The molecular weight (Mw) and polydispersity index (PDI) are determined by comparing the elution time with that of known polymer standards.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the nylon 6,6 into an aluminum DSC pan.

    • Instrumentation: Use a DSC instrument.

    • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting temperature (Tm) and glass transition temperature (Tg) are determined from the resulting thermogram.

  • Mechanical Testing (Tensile Testing):

    • Sample Preparation: Prepare standardized dog-bone shaped specimens of the nylon 6,6 by melt-pressing or injection molding.

    • Instrumentation: Use a universal testing machine equipped with tensile grips.

    • Analysis: Subject the specimens to a controlled tensile force until they fracture. The tensile strength and elongation at break are calculated from the stress-strain curve.

Visualizing the Process

To better understand the workflow from monomer to characterized polymer, the following diagrams illustrate the key stages.

experimental_workflow cluster_synthesis Nylon 6,6 Synthesis cluster_characterization Polymer Characterization adipic_acid Adipic Acid (Bio-based or Petroleum-based) nylon_salt Nylon Salt Formation adipic_acid->nylon_salt hmda Hexamethylenediamine hmda->nylon_salt polycondensation Melt Polycondensation nylon_salt->polycondensation nylon_polymer Nylon 6,6 Polymer polycondensation->nylon_polymer gpc GPC Analysis (Mw, PDI) nylon_polymer->gpc dsc DSC Analysis (Tm, Tg) nylon_polymer->dsc tensile Tensile Testing (Strength, Elongation) nylon_polymer->tensile

Figure 1: Experimental workflow for the synthesis and characterization of Nylon 6,6.

The production of bio-based adipic acid itself involves a distinct pathway, often starting from renewable feedstocks like sugars.

bio_adipic_acid_pathway biomass Inedible Biomass (e.g., Crop Residues) sugars Sugars (e.g., Glucose) biomass->sugars fermentation Microbial Fermentation sugars->fermentation intermediate Intermediate Compound fermentation->intermediate purification Chemical Purification (e.g., Separation Membranes) intermediate->purification bio_adipic Bio-based Adipic Acid purification->bio_adipic

Figure 2: Simplified pathway for the production of bio-based adipic acid.

References

A Head-to-Head Battle of Bio-Based Plasticizers: Adipates vs. Succinates in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to traditional phthalate plasticizers, the choice between adipate and succinate esters is a critical one. This guide provides an objective, data-driven comparison of their plasticizer efficiency, drawing from experimental findings to inform material selection and formulation development.

The push for greener, safer, and more effective plasticizers has led to the prominence of bio-based esters, with adipates and succinates emerging as leading contenders. Both offer unique advantages in tailoring the flexibility, durability, and overall performance of polymers, most notably in polyvinyl chloride (PVC) applications. This comparison delves into their core performance metrics: mechanical properties, thermal characteristics, and migration resistance.

Quantitative Performance Metrics: A Side-by-Side Comparison

To facilitate a clear comparison, the following table summarizes the key performance indicators for representative adipate and succinate plasticizers in a PVC formulation. It is important to note that while this data is drawn from scientific studies, the experimental conditions for the adipate and succinate data may not be identical. Direct comparative studies under the exact same conditions are limited; therefore, these values should be considered indicative of their relative performance.

Performance MetricDioctyl Adipate (DOA) - Representative AdipateDioctyl Succinate (DOS) - Representative Succinate
Mechanical Properties
Tensile Strength (MPa)Good flexibility, typically lower tensile strength than rigid PVC~19 MPa[1]
Elongation at Break (%)High, contributes to excellent flexibility~250%[1]
Thermal Properties
Glass Transition Temperature (Tg)Significant reduction, known for excellent low-temperature flexibility[2][3]Significant reduction, comparable to or lower than traditional phthalates[4]
Durability
Plasticizer Migration (Volatile Loss, %)Higher migration tendency compared to some phthalates[2]Excellent resistance to leaching, up to 70% lower than DEHP[1]

In-Depth Analysis of Plasticizer Efficiency

Mechanical Properties: Flexibility vs. Strength

Thermal Properties: Lowering the Glass Transition Temperature

A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid to a more flexible state. Both adipates and succinates are effective in this regard. Succinate-based plasticizers have been shown to significantly lower the Tg of PVC, with their performance being comparable or even superior to the widely used phthalate plasticizer, DEHP.[4] Adipates are also known for their efficiency in reducing the Tg of PVC, which is directly linked to their excellent low-temperature performance.[2] The choice between the two may depend on the specific temperature range required for the end-product's application.

Durability and Migration Resistance: A Key Differentiator

A critical factor for many applications, especially in the medical and food contact sectors, is the plasticizer's resistance to migration or leaching from the polymer matrix. In this aspect, recent studies have highlighted the superior performance of succinate-based plasticizers. Some bio-based succinate formulations have shown up to a 70% lower migration rate compared to DEHP.[1] Adipates, while effective plasticizers, have been noted to have a greater tendency for migration compared to some phthalates, which could be a limiting factor in sensitive applications.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experiments cited in the comparison of adipate and succinate plasticizer efficiency.

1. Tensile Properties Testing (ASTM D882)

This standard test method is used to determine the tensile properties of thin plastic sheeting and films.

  • Specimen Preparation: Thin strips of the plasticized polymer of a specified dimension are cut.

  • Apparatus: A universal testing machine (UTM) equipped with a load cell and grips suitable for thin films is used.

  • Procedure:

    • The thickness and width of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed until it breaks.

    • The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, calculated by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.

2. Plasticizer Migration (Volatile Loss) Testing (ASTM D1203)

This test method determines the volatile loss from a plastic material, which is primarily attributed to plasticizer migration.

  • Apparatus: An analytical balance, a forced-convection oven, and containers with activated carbon.

  • Procedure (Method A - Direct Contact with Activated Carbon):

    • A pre-weighed plastic specimen is placed in a container.

    • The specimen is surrounded by a specified amount of activated carbon.

    • The container is placed in an oven at a specified temperature for a set duration (e.g., 24 hours at 70°C).

    • After the test period, the specimen is removed, cleaned of any adhering carbon, and re-weighed.

  • Calculation: The percentage of volatile loss is calculated based on the initial and final weights of the specimen.

3. Glass Transition Temperature (Tg) Determination via Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers.

  • Apparatus: A Dynamic Mechanical Analyzer.

  • Procedure:

    • A small, rectangular specimen of the plasticized polymer is prepared.

    • The specimen is subjected to a sinusoidal oscillating stress at a specific frequency.

    • The temperature is ramped up at a controlled rate.

    • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E''/E') as a function of temperature.

  • Determination of Tg: The glass transition temperature is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.

4. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer.

  • Apparatus: A Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the material is placed in a high-precision balance within the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The resulting TGA curve shows the temperature at which the material begins to decompose and the rate of weight loss. This provides information on the thermal stability of the plasticized polymer.

Visualizing the Evaluation Process

To better understand the workflow for evaluating and comparing plasticizer efficiency, the following diagrams illustrate the key experimental stages and the logical relationship between plasticizer choice and desired material properties.

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Resin (e.g., PVC) Mixing Compounding/ Mixing Polymer->Mixing Plasticizer Plasticizer (Adipate or Succinate) Plasticizer->Mixing Sheet_Formation Sheet Formation (e.g., Hot Pressing) Mixing->Sheet_Formation Tensile Tensile Testing (ASTM D882) Sheet_Formation->Tensile DMA DMA Analysis (Tg Determination) Sheet_Formation->DMA Migration Migration Testing (ASTM D1203) Sheet_Formation->Migration TGA TGA Analysis (Thermal Stability) Sheet_Formation->TGA Mech_Props Mechanical Properties (Tensile Strength, Elongation) Tensile->Mech_Props Therm_Props Thermal Properties (Tg, Stability) DMA->Therm_Props Durability Durability (Migration Loss) Migration->Durability TGA->Therm_Props Comparison Side-by-Side Comparison Mech_Props->Comparison Therm_Props->Comparison Durability->Comparison

Caption: Experimental workflow for comparing plasticizer efficiency.

Logical_Relationship cluster_input Input Selection cluster_properties Desired Material Properties cluster_application Potential Applications Adipate Adipate Plasticizer Flexibility High Flexibility Adipate->Flexibility Low_Temp Low-Temperature Performance Adipate->Low_Temp Succinate Succinate Plasticizer Succinate->Flexibility Low_Migration Low Migration Succinate->Low_Migration Thermal_Stability Thermal Stability Succinate->Thermal_Stability Medical_Devices Medical Devices Flexibility->Medical_Devices Wire_Cable Wire & Cable Insulation Flexibility->Wire_Cable Low_Temp->Wire_Cable Outdoor_Products Outdoor Products Low_Temp->Outdoor_Products Low_Migration->Medical_Devices Food_Contact Food Contact Materials Low_Migration->Food_Contact Thermal_Stability->Wire_Cable

Caption: Logical relationship between plasticizer choice and material properties.

References

Safety Operating Guide

Proper Disposal Procedures for Adipate(1-)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of adipate(1-), the conjugate base of adipic acid, commonly found in laboratory settings as various adipate salts. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of adipate-containing waste streams.

Adipate(1-) is the anionic form of adipic acid, a dicarboxylic acid. Salts of adipic acid, such as sodium adipate and potassium adipate, are often used as acidity regulators.[1] While adipic acid itself is a weak acid, and its salts are generally considered non-hazardous, proper disposal is crucial to maintain laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that a safety shower and eyewash station are readily accessible.

Key Safety Considerations:

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS for the adipate compound in use for detailed hazard information.

  • Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid contact with eyes, skin, and clothing.

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a designated, labeled container for chemical waste.

Data on Adipic Acid and Its Salts

The following table summarizes key quantitative data for adipic acid, the parent compound of adipate(1-). This information is critical for understanding its chemical behavior during disposal.

PropertyValueReference
Chemical Formula C₆H₁₀O₄[1]
Molar Mass 146.14 g/mol [1]
pKa₁ 4.41[1]
pKa₂ 5.41[1]
Solubility in Water 24 g/L at 25 °C (for adipic acid)[1]
pH of Adipic Acid (1mM) 3.74[2]
pH of Adipic Acid (10mM) 3.22[2]
pH of Adipic Acid (100mM) 2.71[2]

Note: Adipate(1-) is the salt form, and its solutions in water with a strong base cation (like Na⁺ or K⁺) will be slightly alkaline due to hydrolysis.

Disposal Protocol for Adipate(1-) Waste

The appropriate disposal method for adipate(1-) waste depends on its concentration, volume, and the presence of other hazardous materials. The following protocol provides a step-by-step decision-making process for laboratory-scale waste.

Step 1: Waste Characterization

  • Identify Contaminants: Determine if the adipate(1-) waste is mixed with any other chemicals, particularly heavy metals, toxic organic solvents, or other regulated hazardous materials.

  • Determine Concentration: Estimate the concentration of the adipate salt in the aqueous solution.

Step 2: Segregation of Waste Streams

  • Contaminated Adipate Waste: If the waste is mixed with hazardous substances, it must be treated as hazardous waste. Do not attempt to neutralize or dispose of it via the sanitary sewer. Collect it in a clearly labeled, sealed, and compatible waste container.

  • Uncontaminated Adipate Waste: If the waste contains only adipate salts (e.g., sodium adipate, potassium adipate) in an aqueous solution, proceed to Step 3.

Step 3: Disposal of Uncontaminated Adipate Waste

  • For Concentrated Solutions (>5% w/v) or Solid Adipate Salts:

    • Do not dispose of directly down the drain.

    • Collect in a designated, labeled waste container for non-hazardous chemical waste.

    • Arrange for pickup and disposal by a licensed chemical waste management company.

  • For Dilute Aqueous Solutions (<5% w/v):

    • Neutralization: Check the pH of the solution. Adipate salt solutions may be slightly basic. If the pH is outside the acceptable range for your local wastewater treatment authority (typically between 6.0 and 9.0), neutralize it.

      • If the solution is basic, add a dilute acid (e.g., 1M HCl) dropwise while stirring and monitoring the pH.

      • If the solution is acidic, add a dilute base (e.g., 1M NaOH) dropwise while stirring and monitoring the pH.

    • Drain Disposal: Once neutralized, dilute the solution with at least 20 parts of water and flush it down the sanitary sewer. This should be done in accordance with local regulations. Always check with your institution's environmental health and safety department before drain disposal of any chemical.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of adipate(1-) waste.

AdipateDisposalWorkflow start Start: Adipate(1-) Waste characterize Step 1: Characterize Waste (Identify Contaminants & Concentration) start->characterize is_contaminated Is the waste contaminated with hazardous materials? characterize->is_contaminated hazardous_waste Collect in Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes uncontaminated Uncontaminated Adipate Waste is_contaminated->uncontaminated No disposal_company Dispose via Licensed Waste Management Company hazardous_waste->disposal_company end End of Procedure disposal_company->end concentration_check Is concentration > 5% w/v or is it a solid? uncontaminated->concentration_check non_hazardous_container Collect in Labeled Non-Hazardous Chemical Waste Container concentration_check->non_hazardous_container Yes dilute_solution Dilute Aqueous Solution (<5% w/v) concentration_check->dilute_solution No non_hazardous_container->disposal_company check_ph Step 2: Check pH dilute_solution->check_ph ph_in_range Is pH within local acceptable range (e.g., 6-9)? check_ph->ph_in_range neutralize Step 3: Neutralize with dilute acid or base ph_in_range->neutralize No drain_disposal Step 4: Dilute with 20 parts water and flush down sanitary sewer ph_in_range->drain_disposal Yes neutralize->check_ph drain_disposal->end

Caption: Decision workflow for the disposal of Adipate(1-) waste.

References

Navigating the Safe Handling of Adipate(1-): A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemicals such as Adipate(1-), a thorough understanding of appropriate personal protective equipment (PPE), handling procedures, and disposal protocols is not just a matter of compliance, but a critical component of responsible research. This guide provides essential, immediate safety and logistical information to build a foundation of trust and confidence in your laboratory practices.

Essential Personal Protective Equipment (PPE)

While specific occupational exposure limits for many adipates have not been established by regulatory bodies like the Occupational Safety and Health Administration (OSHA), a conservative approach to PPE is recommended to minimize any potential risks.[1][2] The following table summarizes the recommended PPE for handling Adipate(1-).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes or aerosols of Adipate(1-), preventing eye irritation or injury.
Hand Protection Chemically resistant gloves, such as butyl rubber or nitrile.Prevents direct skin contact. The choice of glove material should be based on the specific adipate compound and the task's duration.[3][4][5]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation. A NIOSH-approved respirator may be necessary if working in poorly ventilated areas or if aerosols are generated.[2]Engineering controls like fume hoods are the primary means of controlling inhalation exposure.

Operational Plan: From Preparation to Disposal

A systematic approach to handling Adipate(1-) is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe review_sds Review Safety Data Sheet (SDS) gather_ppe->review_sds don_ppe Don PPE in Correct Sequence review_sds->don_ppe Proceed to Handling handle_chem Handle Adipate(1-) in a Well-Ventilated Area don_ppe->handle_chem decontaminate Decontaminate Work Surfaces handle_chem->decontaminate After Handling doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect All Adipate(1-) Contaminated Waste wash_hands->collect_waste Proceed to Disposal label_waste Label Waste Container Clearly collect_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste dispose_waste Dispose of Waste According to Institutional and Local Regulations store_waste->dispose_waste

Figure 1. Workflow for the safe handling and disposal of Adipate(1-).

Emergency Response: Adipate(1-) Spill Protocol

In the event of an accidental spill, a swift and organized response is critical to mitigate any potential hazards. All laboratory personnel should be familiar with the following emergency protocol.

spill Adipate(1-) Spill Occurs alert Alert Others in the Area spill->alert ppe Don Appropriate PPE spill->ppe evacuate Evacuate the Immediate Area if Necessary alert->evacuate contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize if Applicable (Check SDS) contain->neutralize cleanup Clean Up Spill with Inert Absorbent Material neutralize->cleanup collect Collect Contaminated Materials in a Labeled Waste Container cleanup->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Waste decontaminate->dispose report Report the Incident to the Lab Supervisor dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.